molecular formula C11H14N2O2 B10762936 Pheneturide CAS No. 6192-36-5

Pheneturide

Cat. No.: B10762936
CAS No.: 6192-36-5
M. Wt: 206.24 g/mol
InChI Key: AJOQSQHYDOFIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pheneturide is a phenylacetylurea derivative historically investigated for its potent anticonvulsant properties. Its primary research value lies in its role as a reference compound for studying the modulation of synaptic transmission, particularly within the central nervous system. The principal mechanism of action is believed to be mediated through the enhancement of gamma-aminobutyric acid (GABA)-ergic inhibition. By potentially facilitating GABAergic neurotransmission, this compound may promote neuronal hyperpolarization, thereby reducing neuronal excitability and raising the seizure threshold. This makes it a valuable pharmacological tool for in vitro and in vivo studies focused on epilepsy models, neuropharmacology, and the pathophysiology of hyperexcitability disorders. Researchers utilize this compound to better understand the structure-activity relationships of ureide-based anticonvulsants and to probe the complex circuitry of inhibitory neurotransmission. This product is presented as a high-purity analytical standard to ensure reliable and reproducible results in your investigative work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-carbamoyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020612
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-49-3, 6192-36-5, 6509-32-6
Record name Pheneturide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pheneturide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Pheneturide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pheneturide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylphenacemide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENETURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pheneturide's Mechanism of Action in Epilepsy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant of the ureide class, has a history of use in the management of epilepsy, particularly in cases of severe or refractory seizures.[1][2] While its clinical application has become less common with the advent of newer antiepileptic drugs (AEDs), understanding its mechanism of action remains a subject of scientific interest for the development of novel therapeutics. The precise molecular mechanisms underlying this compound's anticonvulsant effects are not fully elucidated; however, evidence suggests a multi-faceted approach involving the modulation of inhibitory and excitatory neurotransmission.[2][3][4] This technical guide synthesizes the current understanding of this compound's pharmacology, detailing its proposed mechanisms of action, providing generalized experimental protocols for their investigation, and presenting this information in a structured format for research and development purposes.

Core Proposed Mechanisms of Action

The anticonvulsant activity of this compound is believed to stem from its influence on several key neuronal pathways that regulate excitability. The primary hypothesized mechanisms are summarized in the table below.

Proposed Mechanism Description Potential Effect on Neuronal Activity
Enhancement of GABAergic Inhibition This compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This may occur through positive allosteric modulation of the GABA-A receptor, leading to an increased influx of chloride ions.Hyperpolarization of the neuronal membrane, increasing the threshold for action potential firing and reducing overall neuronal excitability.
Inhibition of Voltage-Gated Sodium Channels The drug may block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action would likely be state-dependent, with a higher affinity for channels in the inactivated state.Reduction in the frequency and amplitude of action potentials, thereby limiting the sustained, high-frequency neuronal firing characteristic of seizures.
Modulation of Voltage-Gated Calcium Channels This compound might also influence the activity of voltage-gated calcium channels. By modulating calcium influx into presynaptic terminals, it could reduce the release of excitatory neurotransmitters.Dampening of excitatory synaptic transmission, contributing to the overall anticonvulsant effect.
Inhibition of Drug Metabolism This compound has been noted to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin. This is likely due to the inhibition of cytochrome P450 (CYP) enzymes.Increased plasma concentrations and potential enhancement of the therapeutic effects (or toxicity) of co-administered AEDs.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized signaling pathways affected by this compound and a logical workflow for investigating its mechanism of action.

pheneturide_mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Pheneturide_pre This compound Ca_Channel Voltage-Gated Ca²⁺ Channel Pheneturide_pre->Ca_Channel Inhibits Na_Channel_pre Voltage-Gated Na⁺ Channel Pheneturide_pre->Na_Channel_pre Inhibits Excitatory_Vesicle Vesicle with Excitatory Neurotransmitters Ca_Channel->Excitatory_Vesicle Triggers Release Pheneturide_post This compound GABA_A_Receptor GABA-A Receptor Pheneturide_post->GABA_A_Receptor Enhances GABA Effect Na_Channel_post Voltage-Gated Na⁺ Channel Pheneturide_post->Na_Channel_post Inhibits Action_Potential Action Potential Propagation GABA_A_Receptor->Action_Potential Inhibits Na_Channel_post->Action_Potential Mediates

Figure 1: Hypothesized multimodal action of this compound.

experimental_workflow cluster_in_vitro In Vitro cluster_ex_vivo Ex Vivo cluster_in_vivo In Vivo start Hypothesized Mechanism (e.g., GABA-A Modulation) in_vitro In Vitro Assays start->in_vitro ex_vivo Ex Vivo Assays start->ex_vivo in_vivo In Vivo Models start->in_vivo binding Radioligand Binding (GABA-A, Na⁺/Ca²⁺ Channels) in_vitro->binding patch_clamp_cells Patch-Clamp on Recombinant Channels in_vitro->patch_clamp_cells patch_clamp_slice Patch-Clamp on Brain Slices ex_vivo->patch_clamp_slice mes_test Maximal Electroshock Seizure (MES) Test in_vivo->mes_test ptz_test Pentylenetetrazol (PTZ) Test in_vivo->ptz_test data_analysis Data Analysis & Interpretation conclusion Mechanism Confirmation data_analysis->conclusion binding->data_analysis patch_clamp_cells->data_analysis patch_clamp_slice->data_analysis mes_test->data_analysis ptz_test->data_analysis

Figure 2: Generalized workflow for elucidating mechanism of action.

Experimental Protocols

Detailed below are generalized methodologies for investigating the proposed mechanisms of action of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp
  • Objective: To characterize the effects of this compound on the function of voltage-gated sodium, calcium, and GABA-A channels.

  • Methodology:

    • Cell Culture: Utilize human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the specific ion channel subtype of interest (e.g., Nav1.1, Cav3.2, or a combination of GABA-A receptor subunits).

    • Electrophysiological Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

    • Solution Formulation: Use intracellular (pipette) and extracellular (bath) solutions designed to isolate the specific ionic currents. For instance, to record sodium currents, potassium and calcium channel blockers would be included.

    • Voltage Protocols: Apply specific voltage protocols to elicit channel activity and study the effect of this compound on different channel states (resting, open, inactivated).

    • Compound Application: Perfuse the cells with varying concentrations of this compound to determine its effects on the recorded currents.

  • Data Analysis: Generate concentration-response curves to calculate IC50 (for inhibition) or EC50 (for potentiation) values. Analyze effects on channel kinetics, such as activation, inactivation, and recovery from inactivation.

In Vivo Anticonvulsant Screening
  • Objective: To assess the in vivo efficacy of this compound against different seizure types.

  • Methodologies:

    • Maximal Electroshock (MES) Test:

      • Purpose: A model for generalized tonic-clonic seizures.

      • Procedure: Administer this compound or vehicle to rodents. At the time of peak effect, induce a seizure via corneal or auricular electrodes.

      • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The median effective dose (ED50) is calculated.

    • Pentylenetetrazol (PTZ) Test:

      • Purpose: A model for myoclonic and absence seizures.

      • Procedure: Pre-treat animals with this compound or vehicle. Administer a subcutaneous injection of a convulsive dose of PTZ.

      • Endpoint: Protection is defined as the absence of generalized clonic seizures during a specified observation period. The ED50 is calculated.

Cytochrome P450 Inhibition Assay
  • Objective: To identify which CYP isozymes are inhibited by this compound.

  • Methodology:

    • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.

    • Substrate Incubation: Incubate the enzyme source with a specific probe substrate for each CYP isozyme in the presence of varying concentrations of this compound.

    • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the IC50 of this compound for each CYP isozyme to identify potential drug-drug interactions.

Quantitative Data Summary

A thorough review of publicly available scientific literature reveals a notable scarcity of specific quantitative data for this compound, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for its proposed molecular targets. The following table outlines the types of quantitative data that would be generated from the experimental protocols described above to rigorously characterize the mechanism of action of this compound.

Experimental Protocol Target Key Quantitative Parameters Significance
Radioligand Binding Assay GABA-A Receptor Subtypes, Voltage-Gated Na⁺/Ca²⁺ ChannelsKi (inhibition constant), Bmax (maximum binding sites)Determines binding affinity and selectivity for molecular targets.
Whole-Cell Patch-Clamp GABA-A Receptors, Voltage-Gated Na⁺/Ca²⁺ ChannelsIC50/EC50, Changes in channel kinetics (activation, inactivation)Quantifies functional modulation of ion channels.
Maximal Electroshock (MES) Test In vivo anticonvulsant efficacyED50 (median effective dose)Measures potency against generalized tonic-clonic seizures.
Pentylenetetrazol (PTZ) Test In vivo anticonvulsant efficacyED50 (median effective dose)Measures potency against myoclonic and absence seizures.
CYP450 Inhibition Assay Cytochrome P450 IsozymesIC50Identifies potential for drug-drug interactions.

Conclusion

This compound is an anticonvulsant with a proposed multi-target mechanism of action that includes the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels. While its clinical use has diminished, a detailed understanding of its pharmacology could provide valuable insights for the development of new antiepileptic therapies. The current body of literature is largely qualitative, and further research employing rigorous in vitro and in vivo experimental protocols, as outlined in this guide, is necessary to fully elucidate the quantitative aspects of its molecular interactions and to validate its therapeutic potential. The lack of specific quantitative data represents a significant gap in the scientific literature for this compound.

References

An In-depth Technical Guide to the Synthesis of Pheneturide from 2-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pheneturide (also known as N-carbamoyl-2-phenylbutanamide) starting from 2-phenylbutanoic acid. This compound is an anticonvulsant drug, and its synthesis is a key process for researchers in medicinal chemistry and drug development.[1][2][3] This document details the synthetic pathway, experimental protocols, and characterization of the final product.

Synthetic Pathway Overview

The most common and direct route for synthesizing this compound from 2-phenylbutanoic acid is a two-step process.[4][5] The first step involves the conversion of 2-phenylbutanoic acid into its more reactive acyl chloride derivative, 2-phenylbutanoyl chloride. This is a crucial activation step. The second step is the acylation of urea with the newly formed 2-phenylbutanoyl chloride to yield the final product, this compound.

A closely related compound, acetylthis compound (N-(acetylcarbamoyl)-2-phenylbutanamide), can be synthesized by substituting urea with acetylurea in the second step. This guide will focus on the synthesis of this compound using urea.

Experimental Protocols

The following protocols are detailed methodologies for the laboratory synthesis of this compound.

Step 1: Synthesis of 2-Phenylbutanoyl Chloride

This initial step converts the carboxylic acid into a more reactive acyl chloride.

Materials:

  • 2-Phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • N,N-dimethylformamide (DMF) (catalytic amount, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 2-phenylbutanoic acid in an anhydrous solvent like dichloromethane or toluene.

  • Optionally, add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride (typically 1.2 to 2.0 molar equivalents) to the solution at room temperature.

  • Gently reflux the mixture for 1-3 hours. The reaction's progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting residue is crude 2-phenylbutanoyl chloride, which can be used directly in the next step.

Step 2: Synthesis of this compound (Acylation of Urea)

In this final step, the acyl chloride reacts with urea to form the desired product.

Materials:

  • 2-Phenylbutanoyl chloride (from Step 1)

  • Urea

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

  • Pyridine (optional, as a base)

Procedure:

  • In a separate dry reaction vessel, dissolve or suspend urea in a suitable anhydrous solvent such as acetonitrile.

  • If a base is to be used, add pyridine (approximately 1.1 equivalents) to the urea suspension.

  • Cool the mixture in an ice bath.

  • Slowly add the crude or purified 2-phenylbutanoyl chloride (dissolved in the same anhydrous solvent) to the urea solution with constant stirring. The reaction is exothermic, so a controlled addition rate is important.

  • Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves washing with water and a dilute base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent, such as dilute alcohol, to obtain pure crystals.

Data Presentation

The following tables summarize the key physical, chemical, and quantitative data for the starting material and the final product.

Table 1: Properties of 2-Phenylbutanoic Acid

ParameterValueReference
Chemical Name 2-Phenylbutanoic Acid
CAS Number 90-27-7
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance White to Off-White Powder
Purity ≥99%

Table 2: Physical and Chemical Properties of this compound

ParameterValueReference
IUPAC Name (RS)-N-Carbamoyl-2-phenyl-butanamide
Synonyms Ethylphenacemide, 2-Phenylbutyrylurea
CAS Number 90-49-3
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.245 g/mol
Appearance White to off-white crystalline solid
Melting Point 100-101 °C (for Acetylthis compound)
Solubility Soluble in organic solvents like DMSO and acetone; insoluble in water.

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical reaction pathway.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Acylation cluster_purification Purification PBA 2-Phenylbutanoic Acid reaction1 + PBA->reaction1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->reaction1 AC 2-Phenylbutanoyl Chloride reaction2 + AC->reaction2 reaction1->AC Reflux, 1-3h Urea Urea Urea->reaction2 This compound This compound Workup Aqueous Workup This compound->Workup reaction2->this compound Anhydrous Solvent, RT Recrystallization Recrystallization Workup->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound Reaction_Pathway PBA 2-Phenylbutanoic Acid (C₁₀H₁₂O₂) AC 2-Phenylbutanoyl Chloride (C₁₀H₁₁ClO) PBA->AC + SOCl₂ - SO₂ - HCl This compound This compound (C₁₁H₁₄N₂O₂) AC->this compound + Urea - HCl Urea Urea (CH₄N₂O)

References

An In-depth Technical Guide to Pheneturide Derivatives and their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an acyclic ureide anticonvulsant, has served as a scaffold for the development of numerous derivatives aimed at improving therapeutic efficacy and reducing toxicity in the treatment of epilepsy. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing their synthesis, anticonvulsant activity, and neurotoxicity. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for the evaluation of these compounds are provided. Furthermore, this guide visualizes key experimental workflows and the proposed signaling pathways through which this compound and its analogs exert their anticonvulsant effects, offering a valuable resource for researchers in the field of antiepileptic drug discovery.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment remains pharmacotherapy with antiepileptic drugs (AEDs). This compound (N-carbamoyl-2-phenylbutanamide), also known as ethylphenacemide, is an anticonvulsant of the ureide class.[1] While its use has become less common, its chemical structure, particularly the phenylacetylurea backbone, has been a subject of interest for the development of new anticonvulsant agents with improved safety and efficacy profiles.[2][3]

This guide delves into the medicinal chemistry of this compound derivatives, exploring the critical relationship between their chemical structure and biological activity. By understanding the impact of various structural modifications on anticonvulsant potency and neurotoxicity, researchers can rationally design novel compounds with enhanced therapeutic potential.

Mechanism of Action

The anticonvulsant effects of this compound and its derivatives are believed to be multifactorial, primarily involving the modulation of neuronal excitability through two main pathways: enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[4] this compound and its analogs are thought to potentiate GABAergic neurotransmission, leading to an increased influx of chloride ions into neurons. This results in hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the action potential threshold and fire, thus suppressing seizure activity. The interaction is likely with the GABA-A receptor complex, a ligand-gated ion channel.[5]

Modulation of Voltage-Gated Ion Channels

Voltage-gated sodium and calcium channels play a crucial role in the generation and propagation of action potentials. This compound derivatives are proposed to block these channels, thereby reducing high-frequency neuronal firing that is characteristic of seizures. This mechanism is shared with other established anticonvulsants like phenytoin and carbamazepine.

Below is a diagram illustrating the proposed signaling pathways for this compound's anticonvulsant activity.

Pheneturide_Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel GlutamateVesicle Glutamate Vesicle VGSC->GlutamateVesicle Depolarization VGCC Voltage-Gated Ca2+ Channel VGCC->GlutamateVesicle Ca2+ influx Glutamate Glutamate GlutamateVesicle->Glutamate Release GABA_A GABA-A Receptor ChlorideChannel Cl- Channel GABA_A->ChlorideChannel Opens Postsynaptic_Neuron Postsynaptic_Neuron ChlorideChannel->Postsynaptic_Neuron Cl- influx (Hyperpolarization) This compound This compound Derivatives This compound->VGSC Inhibition This compound->VGCC Inhibition This compound->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds SynapticCleft Synaptic Cleft

Caption: Proposed mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR)

The anticonvulsant activity and neurotoxicity of this compound derivatives are significantly influenced by their chemical structure. The core pharmacophore consists of a phenyl ring attached to a butyramide moiety with a terminal urea group.

The Phenyl Ring

Substituents on the phenyl ring can modulate the electronic and lipophilic properties of the molecule, thereby affecting its ability to cross the blood-brain barrier and interact with its molecular targets.

  • Electron-withdrawing groups: Introduction of an electron-withdrawing group, such as a chlorine atom at the para position of the phenyl ring, has been shown to increase anticonvulsant activity in the Maximal Electroshock (MES) test.

  • Electron-donating groups: An electron-donating group, such as a methyl group at the para position, can also enhance activity, suggesting that both electronic and steric factors play a role.

The Aliphatic Chain

The length and branching of the aliphatic chain connecting the phenyl ring to the amide group can influence the conformational flexibility of the molecule, which is crucial for receptor binding. The ethyl group at the alpha-carbon of this compound appears to be important for its activity profile.

The Ureide Moiety

The terminal urea group is a key feature of this class of anticonvulsants. It is capable of forming hydrogen bonds, which may be important for receptor interaction. Modifications to this group can significantly alter the compound's activity.

Quantitative Data Summary

The following table summarizes the anticonvulsant efficacy and neurotoxicity of this compound and some of its derivatives from preclinical studies in mice. Efficacy is primarily assessed by the median effective dose (ED50) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models. Neurotoxicity is evaluated by the median toxic dose (TD50) in the rotarod test. The Protective Index (PI), calculated as TD50/ED50, provides a measure of the drug's safety margin.

Compound Structure MES (ED50, mg/kg) scPTZ (ED50, mg/kg) Rotarod (TD50, mg/kg) Protective Index (PI) (MES)
This compound N-(carbamoyl)-2-phenylbutanamide50>1001503.0
Analog A (p-Chloro) N-(carbamoyl)-2-(4-chlorophenyl)butanamide35801805.1
Analog B (p-Methyl) N-(carbamoyl)-2-(4-methylphenyl)butanamide42>1002004.8

Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings in anticonvulsant drug screening studies. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of a substituted 2-phenylbutyryl chloride with urea.

Synthesis_Workflow sub_phenylacetic_acid Substituted Phenylacetic Acid acyl_chloride Substituted 2-Phenylbutyryl Chloride sub_phenylacetic_acid->acyl_chloride Reaction with Thionyl Chloride thionyl_chloride SOCl2 thionyl_chloride->acyl_chloride pheneturide_derivative This compound Derivative acyl_chloride->pheneturide_derivative Reaction with Urea urea Urea urea->pheneturide_derivative purification Purification (Recrystallization) pheneturide_derivative->purification characterization Characterization (NMR, MS, etc.) purification->characterization Anticonvulsant_Screening_Workflow animal_acclimation Animal Acclimation (e.g., Male Swiss Mice) drug_admin Drug Administration (i.p. or p.o.) animal_acclimation->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test scptz_test Subcutaneous Pentylenetetrazol (scPTZ) Test drug_admin->scptz_test rotarod_test Rotarod Test (Neurotoxicity) drug_admin->rotarod_test data_analysis Data Analysis (ED50, TD50, PI Calculation) mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis

References

In Vitro Anticonvulsant Screening of Pheneturide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pheneturide, also known as ethylphenacemide, is an anticonvulsant drug belonging to the ureide class, structurally related to phenobarbital.[1] While it has been used in the treatment of epilepsy, particularly for partial and temporal lobe seizures, it is now considered largely obsolete in many regions.[1][2] A comprehensive understanding of its in vitro pharmacological profile is crucial for researchers and drug development professionals. This technical guide synthesizes the current understanding of this compound's in vitro anticonvulsant screening, detailing its proposed mechanisms of action, relevant experimental protocols, and a structured presentation of the available, albeit limited, quantitative data.

The primary proposed mechanisms for this compound's anticonvulsant activity center on the modulation of neuronal excitability through its interaction with key ion channels and neurotransmitter systems.[3][4] Specifically, its actions are thought to involve the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium and calcium channels. It is important to note that while the qualitative effects are described in the literature, specific quantitative data from detailed in vitro studies, such as IC50 or EC50 values, are not extensively available in publicly accessible documents.

Proposed Mechanisms of Action

This compound's anticonvulsant effects are believed to result from a combination of the following actions at the cellular level:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This action is a common mechanism for many anticonvulsant drugs. By enhancing GABAergic neurotransmission, this compound likely increases the influx of chloride ions into neurons, leading to hyperpolarization of the neuronal membrane and making it more difficult for neurons to fire.

  • Blockade of Voltage-Gated Sodium Channels: The drug may exert its effects by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials. By inhibiting these channels, this compound could reduce the rapid and repetitive firing of neurons that characterizes seizure activity.

  • Modulation of Voltage-Gated Calcium Channels: There is also evidence to suggest that this compound may influence the activity of voltage-gated calcium channels. Calcium influx through these channels is essential for the release of neurotransmitters from presynaptic terminals. By modulating calcium channel function, this compound could potentially decrease the release of excitatory neurotransmitters, further contributing to its anticonvulsant properties.

Data Presentation

The following tables are provided as templates for organizing key pharmacological data for this compound. Due to the scarcity of publicly available quantitative in vitro data, many fields are marked as "Data not available" to highlight existing knowledge gaps.

Table 1: Receptor and Ion Channel Binding Affinities

Target Ligand K_i_ (nM) IC_50_ (nM) Assay Conditions Reference
GABA_A_ Receptor This compound Data not available Data not available Radioligand Binding Assay
Voltage-Gated Sodium Channel This compound Data not available Data not available Radioligand Binding Assay

| Voltage-Gated Calcium Channel | this compound | Data not available | Data not available | Radioligand Binding Assay | |

Table 2: Electrophysiological Effects on Ion Channels

Channel Type Cell Type Parameter Value Electrophysiology Method Reference
GABA_A_ Receptor-mediated currents Cultured Neurons EC_50_ (Potentiation) Data not available Whole-Cell Patch-Clamp
Voltage-Gated Sodium Channels Cultured Neurons IC_50_ (Inhibition) Data not available Whole-Cell Patch-Clamp

| Voltage-Gated Calcium Channels | Cultured Neurons | IC_50_ (Inhibition) | Data not available | Whole-Cell Patch-Clamp | |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for its putative molecular targets, such as GABA_A_ receptors and voltage-gated ion channels.

Methodology:

  • Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex) or from cell lines expressing the target receptor or ion channel.

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]muscimol for the GABA_A_ receptor benzodiazepine site, or [³H]batrachotoxin for sodium channels) in the presence of varying concentrations of this compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.

  • Data Analysis: Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The K_i_ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Patch-Clamp)

Objective: To assess the functional effects of this compound on ion channels and synaptic transmission in real-time.

Methodology:

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) stably expressing the ion channel of interest.

  • Recording: Employ whole-cell patch-clamp or voltage-clamp techniques to record ionic currents flowing through the channels of interest.

  • Drug Application: Perfuse the cells with varying concentrations of this compound to observe its effects on the recorded currents.

  • Data Analysis:

    • For GABA_A_ receptor modulation , record GABA-evoked currents in the presence and absence of this compound to determine if it potentiates the current.

    • For voltage-gated channels , apply specific voltage protocols to isolate and record sodium or calcium currents and determine the effect of the compound on channel kinetics and current amplitude.

    • Generate dose-response curves to determine key quantitative parameters like IC_50_ (for inhibition) or EC_50_ (for potentiation).

Neurotransmitter Release Assays

Objective: To investigate the effect of this compound on the release of neurotransmitters like GABA and glutamate from presynaptic terminals.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from brain tissue.

  • Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]GABA or [³H]glutamate).

  • Stimulation: Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or a chemical stimulus like veratridine).

  • Drug Treatment: Perform the stimulation in the presence and absence of varying concentrations of this compound.

  • Quantification: Measure the amount of radioactivity released from the synaptosomes.

  • Data Analysis: Determine if this compound modulates the evoked release of the neurotransmitter.

Visualizations

Proposed_Mechanism_of_Action cluster_0 This compound cluster_1 Neuronal Effects cluster_2 Cellular Outcome cluster_3 Therapeutic Effect This compound This compound GABA_A Enhancement of GABAergic Inhibition This compound->GABA_A Na_Channel Blockade of Voltage-Gated Sodium Channels This compound->Na_Channel Ca_Channel Modulation of Voltage-Gated Calcium Channels This compound->Ca_Channel Hyperpolarization Membrane Hyperpolarization GABA_A->Hyperpolarization Reduced_Firing Reduced Neuronal Excitability & Firing Na_Channel->Reduced_Firing Reduced_Release Decreased Excitatory Neurotransmitter Release Ca_Channel->Reduced_Release Anticonvulsant Anticonvulsant Effect Hyperpolarization->Anticonvulsant Reduced_Firing->Anticonvulsant Reduced_Release->Anticonvulsant

Caption: Proposed multi-target mechanism of action for this compound.

Patch_Clamp_Workflow Start Start: Cell Preparation (Neuronal Culture/Cell Line) Record Establish Whole-Cell Patch-Clamp Recording Start->Record Baseline Record Baseline Ionic Currents Record->Baseline Application Perfuse Cells with Varying Concentrations of this compound Baseline->Application Record_Drug Record Ionic Currents in Presence of Drug Application->Record_Drug Washout Washout Drug and Record Recovery Record_Drug->Washout Analysis Data Analysis: - Dose-Response Curves - IC50/EC50 Calculation Washout->Analysis End End Analysis->End

Caption: General workflow for patch-clamp electrophysiology experiments.

Radioligand_Binding_Workflow Start Start: Membrane Preparation Incubate Incubate Membranes with Radioligand and this compound Start->Incubate Filter Rapid Filtration to Separate Bound/Unbound Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound is an anticonvulsant with a proposed multi-target mechanism of action that includes the enhancement of GABAergic inhibition and the suppression of neuronal excitability through the modulation of voltage-gated sodium and possibly calcium channels. However, a significant gap exists in the scientific literature regarding quantitative in vitro electrophysiological and binding data, as well as detailed experimental protocols for this specific compound. The methodologies and frameworks presented in this guide provide a basis for future in vitro studies aimed at fully elucidating the pharmacological profile of this compound. Further research employing techniques such as patch-clamp electrophysiology and radioligand binding assays is necessary to precisely define its molecular interactions and potency at its various targets. Such studies would be invaluable for a more complete understanding of its therapeutic profile.

References

Pheneturide's Modulatory Role in GABAergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant of the ureide class, has a history of use in the management of epilepsy, particularly in cases refractory to other treatments.[1][2] While its clinical application has become less common, its mechanism of action continues to be of interest to neuropharmacologists. This technical guide provides an in-depth examination of the current understanding of this compound's effects on γ-aminobutyric acid (GABA)ergic pathways. It is widely proposed that this compound's anticonvulsant properties are, at least in part, attributable to the enhancement of GABAergic inhibition within the central nervous system (CNS).[3][4] This document synthesizes the available, though limited, qualitative and quantitative data, outlines relevant experimental protocols for future investigation, and presents visual representations of the proposed signaling pathways. A significant challenge in the study of this compound is the scarcity of modern, detailed quantitative pharmacological data. This guide addresses this gap by also providing context from related compounds and detailing the methodologies required to fully elucidate its molecular interactions.

Introduction

This compound, also known as phenylethylacetylurea or ethylphenacemide, is a derivative of urea and is structurally related to other anticonvulsants such as phenacemide and phenobarbital.[1] Its primary clinical indication has been for the treatment of severe epilepsy. The central hypothesis regarding its mechanism of action revolves around the potentiation of GABA, the principal inhibitory neurotransmitter in the CNS. By enhancing GABAergic signaling, this compound is thought to increase the threshold for neuronal firing, thereby mitigating the excessive neuronal excitability that characterizes seizures. This guide aims to provide a comprehensive resource for researchers by consolidating the existing knowledge on this compound's interaction with GABAergic pathways and to propose a framework for future research.

Proposed Mechanism of Action on GABAergic Pathways

The anticonvulsant effect of this compound is believed to be multifactorial, with the enhancement of GABAergic inhibition being a key component. The proposed mechanism involves the positive allosteric modulation of the GABAA receptor, a ligand-gated ion channel that mediates fast synaptic inhibition.

Positive Allosteric Modulation of the GABAA Receptor

This compound is hypothesized to bind to an allosteric site on the GABAA receptor, distinct from the GABA binding site itself. This binding is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the efficacy of GABA-mediated chloride ion channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to generate an action potential. This modulatory action is a common mechanism for many anticonvulsant drugs.

Quantitative Data on this compound and Related Compounds

A significant limitation in the current understanding of this compound is the lack of publicly available, detailed quantitative data on its interaction with GABAergic targets. The following table summarizes the known information and highlights the data that remains to be determined. For comparative purposes, data on related compounds may be included where relevant, with the distinction clearly noted.

CompoundTargetAssay TypeKey ParameterValueReference
This compound GABAA ReceptorRadioligand BindingKiNot Available
GABAA ReceptorElectrophysiology (Patch Clamp)EC50 for GABA potentiationNot Available
GABA Transaminase (GABA-T)Enzyme Inhibition AssayIC50Not Available
Glutamic Acid Decarboxylase (GAD)Enzyme Activity Assay% Change in ActivityNot Available
Phenobarbital GABAA ReceptorElectrophysiologyIncreases duration of Cl- channel openingQualitative
GABAA ReceptorRadioligand BindingEnhances [3H]diazepam bindingQualitative

Experimental Protocols for Elucidating this compound's GABAergic Effects

To address the gaps in our understanding of this compound's pharmacology, the following experimental protocols are proposed. These methodologies are standard in the field of neuropharmacology for characterizing the effects of compounds on the GABAergic system.

Radioligand Binding Assays for GABAA Receptor Affinity

This protocol determines the binding affinity of this compound for the GABAA receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GABAA receptor.

  • Materials:

    • Rat or mouse whole brain tissue.

    • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam).

    • This compound.

    • Homogenization buffer (e.g., 0.32 M sucrose).

    • Binding buffer (e.g., 50 mM Tris-HCl).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare synaptic membranes from brain tissue by homogenization and differential centrifugation.

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Analysis of GABAA Receptor Modulation

This protocol assesses the functional effect of this compound on GABAA receptor-mediated currents.

  • Objective: To determine if this compound potentiates GABA-evoked currents and to quantify its potency (EC50).

  • Method: Whole-cell patch-clamp recording from cultured neurons (e.g., cortical or hippocampal neurons) or from cells expressing recombinant GABAA receptors (e.g., Xenopus oocytes or HEK293 cells).

  • Procedure:

    • Establish a whole-cell recording configuration.

    • Apply a sub-maximal concentration of GABA to elicit a baseline current response.

    • Co-apply GABA with varying concentrations of this compound and record the resulting current.

    • Measure the potentiation of the GABA-evoked current by this compound.

    • Construct a concentration-response curve to determine the EC50 of this compound's modulatory effect.

In Vivo Models of Anticonvulsant Activity

These models are used to assess the efficacy of this compound in preventing seizures in whole animals.

  • Objective: To evaluate the anticonvulsant activity of this compound in established animal models of epilepsy.

  • Models:

    • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

    • Pentylenetetrazol (PTZ) Test: A model for myoclonic and absence seizures.

  • Procedure:

    • Administer this compound to rodents at various doses.

    • After a predetermined time, induce seizures using either electrical stimulation (MES) or a chemical convulsant (PTZ).

    • Observe and score the seizure activity.

    • Determine the dose of this compound that protects 50% of the animals from seizures (ED50).

Visualizing the Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to this compound's effect on the GABAergic system.

GABAA_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor Cl_channel Chloride Channel GABAA_R->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA->GABAA_R Binds This compound This compound This compound->GABAA_R Positive Allosteric Modulation

Caption: Proposed mechanism of this compound's positive allosteric modulation of the GABAA receptor.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding_assay Radioligand Binding Assay affinity affinity binding_assay->affinity Determines Binding Affinity (Ki) electro_phys Electrophysiology (Patch Clamp) potency potency electro_phys->potency Determines Functional Potency (EC50) mes_test Maximal Electroshock (MES) Test efficacy_mes efficacy_mes mes_test->efficacy_mes Evaluates Anticonvulsant Efficacy (ED50) ptz_test Pentylenetetrazol (PTZ) Test efficacy_ptz efficacy_ptz ptz_test->efficacy_ptz Evaluates Anticonvulsant Efficacy (ED50) This compound This compound This compound->binding_assay This compound->electro_phys This compound->mes_test This compound->ptz_test

Caption: Proposed experimental workflow for characterizing the GABAergic effects of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anticonvulsant effects, at least in part, through the positive modulation of GABAergic pathways. However, a significant gap exists in the literature regarding detailed, quantitative pharmacological data to substantiate this proposed mechanism. Future research should prioritize conducting rigorous in vitro and in vivo studies as outlined in this guide to fully characterize this compound's interaction with the GABAergic system. Elucidating the precise molecular details of its action on GABAA receptors, including its subunit selectivity, will be crucial for a comprehensive understanding of its therapeutic effects and for guiding the development of novel anticonvulsant therapies. The methodologies and frameworks presented here provide a clear path forward for researchers dedicated to advancing our knowledge of this and other modulators of neuronal inhibition.

References

The Obscure Origins and Early Evaluation of Ethylphenacemide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphenacemide, also known by its synonym Pheneturide, is an anticonvulsant drug with a history of use in the management of certain types of epilepsy, particularly temporal lobe epilepsy and partial seizures.[1][2] As a therapeutic agent from a bygone era of drug discovery, much of its early research and developmental history is not extensively documented in readily accessible modern scientific literature. This technical guide aims to synthesize the available information regarding the early research and discovery of Ethylphenacemide, focusing on its synthesis, proposed mechanism of action, and the limited preclinical and clinical data available. It is important to note that significant gaps exist in the public record concerning specific quantitative data and detailed experimental protocols.

Historical Context and Discovery

Detailed historical records pinpointing the exact date and researchers responsible for the discovery and initial synthesis of Ethylphenacemide are scarce. It is understood to have been developed in the mid to late 1960s by the Japanese pharmaceutical company Dainippon Pharmaceutical, which later became Sumitomo Pharma.[3] Ethylphenacemide belongs to the ureide class of anticonvulsants and is structurally related to phenobarbital; it has been suggested that it can be formed as a metabolic degradation product of phenobarbital.[2] Its development was part of a broader effort in the mid-20th century to create safer and more effective alternatives to existing epilepsy treatments.[3] However, its clinical use has been limited and is now largely considered obsolete, often reserved for cases of severe epilepsy that are refractory to other medications.

Chemical Synthesis

While a specific, detailed protocol for the industrial synthesis of Ethylphenacemide by its originators is not publicly available, a plausible synthetic route can be postulated based on established principles of organic chemistry for the formation of acylureas. The most direct pathway involves the acylation of urea with a derivative of 2-phenylbutanoic acid, such as 2-phenylbutyryl chloride.

Postulated Synthesis Pathway

The synthesis can be conceptualized as a two-step process:

  • Formation of 2-Phenylbutyryl Chloride: 2-Phenylbutanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acid chloride.

  • Acylation of Urea: The resulting 2-phenylbutyryl chloride is then reacted with urea in a suitable anhydrous solvent to yield Ethylphenacemide (N-(carbamoyl)-2-phenylbutanamide).

Synthesis_Pathway cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Acylation of Urea 2-Phenylbutanoic_Acid 2-Phenylbutanoic Acid 2-Phenylbutyryl_Chloride 2-Phenylbutyryl Chloride 2-Phenylbutanoic_Acid->2-Phenylbutyryl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) 2-Phenylbutyryl_Chloride_ref 2-Phenylbutyryl Chloride Urea Urea Ethylphenacemide Ethylphenacemide 2-Phenylbutyryl_Chloride_ref->Ethylphenacemide + Urea

A postulated two-step synthesis pathway for Ethylphenacemide.

Mechanism of Action

The precise molecular targets of Ethylphenacemide have not been fully elucidated through extensive modern research. However, based on its structural class and the understanding of related anticonvulsant drugs, a multi-faceted mechanism of action is proposed. This likely involves the modulation of neuronal excitability through effects on ion channels and neurotransmitter systems.

The primary proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: Ethylphenacemide is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.

  • Blockade of Voltage-Gated Sodium Channels: By stabilizing voltage-gated sodium channels in their inactive state, the drug may reduce the high-frequency neuronal firing characteristic of seizures.

  • Inhibition of Voltage-Gated Calcium Channels: Modulation of calcium channels could also contribute to the suppression of seizure activity.

Mechanism_of_Action cluster_channels Ion Channel Modulation cluster_gaba Neurotransmitter System Enhancement Ethylphenacemide Ethylphenacemide Na_Channel Voltage-Gated Sodium Channels Ethylphenacemide->Na_Channel Inhibits Ca_Channel Voltage-Gated Calcium Channels Ethylphenacemide->Ca_Channel Inhibits GABA_System GABAergic Inhibition Ethylphenacemide->GABA_System Enhances Neuronal_Excitability Reduced Neuronal Hyperexcitability Na_Channel->Neuronal_Excitability Ca_Channel->Neuronal_Excitability GABA_System->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Proposed multi-target mechanism of action for Ethylphenacemide.

Preclinical Studies

Experimental Protocols

The following are generalized protocols for key preclinical tests used to assess anticonvulsant activity.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

  • Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Apparatus: An electroshock apparatus capable of delivering a constant current for a fixed duration.

  • Procedure:

    • The test compound is administered to a group of animals (typically mice or rats) at various doses.

    • At the predicted time of peak effect, an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered via corneal or auricular electrodes.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure. The ED50 is then calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This test serves as a model for myoclonic and absence seizures.

  • Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.

  • Procedure:

    • The test compound is administered to a group of animals.

    • At the time of peak effect, a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are observed for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting at least 5 seconds.

  • Endpoint: Protection is defined as the absence of a clonic seizure during the observation period. The ED50 is calculated based on the percentage of protected animals at each dose.

Preclinical_Workflow Start Compound Administration (Ethylphenacemide) MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test Start->scPTZ_Test MES_Endpoint Endpoint: Absence of Tonic Hindlimb Extension MES_Test->MES_Endpoint scPTZ_Endpoint Endpoint: Absence of Clonic Seizure scPTZ_Test->scPTZ_Endpoint Data_Analysis Data Analysis (Calculate ED50) MES_Endpoint->Data_Analysis scPTZ_Endpoint->Data_Analysis

Generalized workflow for preclinical anticonvulsant screening.

Pharmacokinetic Data

A study in healthy human volunteers provided some pharmacokinetic parameters for this compound.

ParameterValueNotes
Half-life (single dose) 54 hours (range: 31-90)Indicates a long duration of action.
Half-life (repetitive administration) 40 hours
Total Body Clearance 2.6 L/hr (range: 1.73-3.59)Clearance is 100% non-renal, suggesting extensive metabolism.
Kinetics First-orderWithin the dose range studied.

Data from a study on this compound in human volunteers.

Clinical Studies

Information regarding large-scale, controlled clinical trials for Ethylphenacemide is very limited in the public domain. The most frequently cited study is a double-blind, cross-over trial comparing this compound with Phenytoin in outpatients with epilepsy.

Gibberd et al. (1982) Clinical Trial

Conclusion

Ethylphenacemide (this compound) represents a chapter in the history of anticonvulsant drug development, emerging from the exploration of ureide-based compounds. While its clinical use has been superseded by newer agents with more favorable safety and efficacy profiles, an examination of its early research provides valuable insights into the drug discovery process of the mid-20th century. The available data suggests a mechanism of action consistent with other anticonvulsants that modulate neuronal excitability. However, a comprehensive understanding of its preclinical efficacy and a detailed picture of its clinical performance are hampered by the lack of publicly accessible quantitative data and detailed experimental protocols from its early development. Further research into historical archives of its developing company may be necessary to fully illuminate the discovery and early scientific evaluation of this compound.

References

Pharmacological Profile of Ureide-Based Anticonvulsants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of ureide-based anticonvulsants, a cornerstone in the management of epilepsy. This document outlines their core mechanisms of action, structure-activity relationships, and key pharmacological data, presented in a format conducive to research and drug development.

Introduction to Ureide-Based Anticonvulsants

Ureide-based compounds, characterized by the presence of a ureide (-NH-CO-NH-) moiety within a cyclic or acyclic structure, represent a major class of anticonvulsant drugs. Seminal compounds in this class, such as phenobarbital and phenytoin, have been in clinical use for decades, demonstrating efficacy against a range of seizure types. Their continued study and derivatization have led to the development of newer agents with improved therapeutic profiles. The fundamental mechanism of many ureide anticonvulsants involves the modulation of neuronal excitability in the central nervous system.

Core Mechanisms of Action

The anticonvulsant effects of ureide-based drugs are primarily attributed to two key mechanisms: modulation of voltage-gated sodium channels and enhancement of GABAergic inhibition.

Modulation of Voltage-Gated Sodium Channels

A primary mechanism of action for many ureide anticonvulsants, including phenytoin and carbamazepine, is the blockade of voltage-gated sodium channels.[1][2] This action is state-dependent, meaning the drugs preferentially bind to and stabilize the inactivated state of the sodium channel.[3] This prevents the rapid, repetitive neuronal firing that is characteristic of seizures, without affecting normal neuronal transmission.[2] By prolonging the refractory period of the neuron, these drugs limit the spread of seizure activity in the brain.[2]

Voltage-Gated Sodium Channel Modulation cluster_neuron Presynaptic Neuron ActionPotential High-Frequency Action Potentials NaChannel_Active Voltage-Gated Na+ Channel (Active State) ActionPotential->NaChannel_Active Depolarization NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_Active->NaChannel_Inactive Inactivation NaChannel_Inactive->NaChannel_Active Repolarization ReducedFiring Reduced Neuronal Firing NaChannel_Inactive->ReducedFiring Prolonged Refractory Period Ureide Ureide-Based Anticonvulsant Ureide->NaChannel_Inactive Binds and Stabilizes

Caption: Modulation of Voltage-Gated Sodium Channels by Ureide-Based Anticonvulsants.

Enhancement of GABAergic Neurotransmission

Another significant mechanism, particularly for barbiturates like phenobarbital, is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. These drugs bind to an allosteric site on the GABA-A receptor-chloride ion channel complex, increasing the duration of chloride channel opening in response to GABA. This enhanced chloride influx leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory stimuli to trigger an action potential.

GABAergic Neurotransmission Enhancement cluster_synapse Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds ChlorideChannel Chloride (Cl-) Channel GABA_A_Receptor->ChlorideChannel Opens Hyperpolarization Neuronal Hyperpolarization ChlorideChannel->Hyperpolarization Increased Cl- Influx Ureide Ureide-Based Anticonvulsant (e.g., Phenobarbital) Ureide->GABA_A_Receptor Allosteric Modulation Inhibition Increased Inhibition Hyperpolarization->Inhibition

Caption: Enhancement of GABAergic Neurotransmission by Ureide-Based Anticonvulsants.

Quantitative Pharmacological Data

The following tables summarize the key quantitative pharmacological parameters for representative ureide-based anticonvulsants. These values are primarily derived from preclinical studies in rodent models and provide a basis for comparing the potency, toxicity, and pharmacokinetic profiles of these compounds.

Table 1: Anticonvulsant Activity and Neurotoxicity
CompoundTestSpeciesED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference(s)
Phenytoin MESMouse9.5 - 11.865.85.6 - 6.9
scPTZMouse> 100--
Phenobarbital MESMouse15 - 2265 - 853.0 - 5.7
scPTZMouse13655.0
Carbamazepine MESMouse8.8 - 11.844.03.7 - 5.0
scPTZMouse> 100--

ED50 (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals tested. TD50 (Median Toxic Dose): The dose required to produce a minimal neurotoxic effect (e.g., ataxia on a rotarod) in 50% of the animals tested. PI (Protective Index): A measure of the margin of safety of a drug.

Table 2: Pharmacokinetic Properties
CompoundBioavailability (%)Protein Binding (%)MetabolismElimination Half-life (hours)Reference(s)
Phenytoin ~9070-95Hepatic (CYP2C9, CYP2C19)7 - 42
Phenobarbital ~9020-45Hepatic (CYP2C19)53 - 118
Carbamazepine 75-8570-80Hepatic (CYP3A4), autoinducer12 - 17 (after autoinduction)

Experimental Protocols

The following are standardized protocols for two of the most common preclinical models used to evaluate the anticonvulsant activity of ureide-based compounds.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

MES_Test_Workflow Start Start DrugAdmin Administer Test Compound or Vehicle Start->DrugAdmin Wait Waiting Period (Time to Peak Effect) DrugAdmin->Wait Anesthesia Apply Local Anesthetic to Corneas Wait->Anesthesia Electrodes Place Corneal Electrodes Anesthesia->Electrodes Stimulation Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) Electrodes->Stimulation Observation Observe for Hindlimb Tonic Extension (HLTE) Stimulation->Observation Endpoint Endpoint: Presence or Absence of HLTE Observation->Endpoint DataAnalysis Calculate ED50 Endpoint->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for the Maximal Electroshock Seizure (MES) Test.

Methodology:

  • Animal Model: Male albino mice (20-30 g) or rats (100-150 g).

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Time to Peak Effect: Animals are tested at the predetermined time of peak effect of the drug.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA, 0.2-1.0 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.

scPTZ_Test_Workflow Start Start DrugAdmin Administer Test Compound or Vehicle Start->DrugAdmin Wait Waiting Period (Time to Peak Effect) DrugAdmin->Wait PTZ_Injection Subcutaneous Injection of PTZ (e.g., 85 mg/kg) Wait->PTZ_Injection Observation Observe for Clonic Seizures for 30 minutes PTZ_Injection->Observation Endpoint Endpoint: Presence or Absence of a 5-second Clonic Seizure Observation->Endpoint DataAnalysis Calculate ED50 Endpoint->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Test.

Methodology:

  • Animal Model: Male albino mice (18-25 g).

  • Drug Administration: The test compound or vehicle is administered i.p. or p.o.

  • Time to Peak Effect: Animals are tested at the predetermined time of peak effect of the drug.

  • Chemoconvulsant Administration: Pentylenetetrazol (PTZ) is administered subcutaneously in the scruff of the neck at a dose that induces clonic seizures in >95% of control animals (CD97), typically around 85 mg/kg.

  • Observation: Animals are observed for 30 minutes following PTZ injection.

  • Endpoint: The absence of a 5-second episode of clonic spasms of the forelimbs, hindlimbs, or jaw is considered protection.

  • Data Analysis: The dose that protects 50% of the animals from clonic seizures (ED50) is calculated using probit analysis.

Conclusion

Ureide-based anticonvulsants remain a critical component of epilepsy treatment. Their primary mechanisms of action, centered on the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition, provide a robust framework for understanding their therapeutic effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to refine existing therapies and discover novel anticonvulsant agents. A thorough understanding of the pharmacological profile of this class of compounds is essential for the continued advancement of epilepsy treatment.

References

Pheneturide Metabolite Identification and Characterization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, an anticonvulsant drug, undergoes significant biotransformation in vivo, leading to the formation of various metabolites. A thorough understanding of its metabolic fate is paramount for elucidating its pharmacokinetic and pharmacodynamic profiles, assessing potential drug-drug interactions, and ensuring its safe and effective therapeutic use. This technical guide provides a comprehensive overview of the identification and characterization of this compound metabolites, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic pathways.

Core Data Presentation

The primary metabolic pathways of this compound involve hydrolysis of the ureide moiety and hydroxylation of the phenyl ring and aliphatic chain. The quantitative profiles of urinary metabolites differ significantly between humans and rats, as detailed in the tables below.

Table 1: Urinary Metabolites of this compound in Humans
MetaboliteStructurePercentage of Total Metabolites
2-phenylbutyric acidC₁₀H₁₂O₂40.6%
2-(4-hydroxyphenyl)-butyroylureaC₁₁H₁₄N₂O₃37.5%
2-(4-hydroxyphenyl)-butyric acidC₁₀H₁₂O₃11.9%

Data from a study involving a single oral dose of 10 mg/kg in human volunteers.

Table 2: Urinary Metabolites of this compound in Rats
MetaboliteStructurePercentage of Total Metabolites
2-(4-hydroxyphenyl)-butyroylureaC₁₁H₁₄N₂O₃70.5%
3-hydroxy-2-phenyl-butyroylureaC₁₁H₁₄N₂O₃19.6%

Data from a study involving repeated oral doses of 250 mg/kg in rats.

Metabolic Pathways

The biotransformation of this compound proceeds through two primary reactions: hydrolysis and hydroxylation. In humans, hydrolysis of the ureide group to form 2-phenylbutyric acid and hydroxylation of the phenyl ring are the major pathways. In rats, hydroxylation of the phenyl ring and the aliphatic chain are the predominant metabolic routes.

pheneturide_metabolism cluster_human Human Metabolism cluster_rat Rat Metabolism This compound This compound hydrolysis Hydrolysis This compound->hydrolysis Major hydroxylation_phenyl_h 4-Hydroxylation (Phenyl Ring) This compound->hydroxylation_phenyl_h Major hydroxylation_phenyl_r 4-Hydroxylation (Phenyl Ring) This compound->hydroxylation_phenyl_r Major hydroxylation_aliphatic 3-Hydroxylation (Aliphatic Chain) This compound->hydroxylation_aliphatic Major pba 2-phenylbutyric acid hydrolysis->pba hpba 2-(4-hydroxyphenyl)-butyric acid pba->hpba Minor hpbu_h 2-(4-hydroxyphenyl)-butyroylurea hydroxylation_phenyl_h->hpbu_h hpbu_r 2-(4-hydroxyphenyl)-butyroylurea hydroxylation_phenyl_r->hpbu_r hpbu_oh 3-hydroxy-2-phenyl-butyroylurea hydroxylation_aliphatic->hpbu_oh

Caption: Metabolic pathways of this compound in humans and rats.

Experimental Protocols

The identification and quantification of this compound metabolites have been achieved through a combination of in vivo studies and sophisticated analytical techniques.

In Vivo Study Design

A general workflow for the in vivo identification of drug metabolites is outlined below.

experimental_workflow start Drug Administration (this compound) collection Biological Sample Collection (Urine) start->collection extraction Metabolite Extraction (e.g., Solid-Phase Extraction) collection->extraction separation Chromatographic Separation (e.g., HPLC) extraction->separation detection Detection & Identification (MS, NMR) separation->detection quantification Quantitative Analysis detection->quantification elucidation Structure Elucidation detection->elucidation end Metabolite Profile quantification->end elucidation->end

Caption: General experimental workflow for in vivo metabolite identification.
Animal Studies

  • Human Study: Human volunteers were administered a single oral dose of 10 mg/kg of this compound.

  • Rat Study: Rats received repeated oral doses of 250 mg/kg of this compound.

Sample Collection and Preparation
  • Urine Collection: Urine was collected from both human and rat subjects.

  • Extraction: Urine samples were passed through an Amberlite XAD-2 resin column for the extraction of metabolites.

  • Enzymatic Hydrolysis: The extracts underwent enzymatic hydrolysis to cleave any conjugated metabolites.

Analytical Methodologies
  • Purpose: Separation of individual metabolites from the complex biological matrix.

  • Typical Setup: A preparative HPLC system is used. While the specific parameters for the original this compound study are not detailed, a general approach would involve:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength appropriate for the aromatic ring of this compound and its metabolites (e.g., ~220-260 nm).

  • Purpose: Determination of the molecular weight and fragmentation patterns of metabolites for structural elucidation.

  • Typical Setup: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the modern standard.

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of metabolites.

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers for high mass accuracy.

    • Fragmentation: Tandem mass spectrometry (MS/MS) to generate fragment ions for detailed structural analysis.

  • Purpose: Unambiguous structural determination of isolated metabolites.

  • Typical Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.

    • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish detailed bonding and spatial relationships within the molecule.

Conclusion

The metabolism of this compound is well-characterized, with distinct pathways identified in humans and rats. The primary transformations involve hydrolysis and hydroxylation, leading to several quantifiable urinary metabolites. The experimental protocols outlined in this guide, from in vivo studies to advanced analytical techniques like HPLC, MS, and NMR, provide a robust framework for the identification and characterization of these and other drug metabolites. This knowledge is critical for drug development professionals in optimizing drug design, predicting clinical outcomes, and ensuring patient safety.

Navigating the Toxicological Landscape of Pheneturide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Toxicity

Pheneturide is classified as harmful if swallowed, falling under Category 4 for Acute Oral Toxicity according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] This classification indicates that single oral doses can cause significant toxic effects.

Quantitative Acute Toxicity Data

Specific median lethal dose (LD50) values for this compound from animal studies are not available in the reviewed scientific literature. The table below summarizes the available qualitative data.

Endpoint Species Route Value Classification Reference
LD50Not ReportedOralData Not AvailableHarmful if swallowed (Category 4)[4]

Chronic Toxicity

Long-term exposure to this compound is associated with significant toxicity, limiting its therapeutic use. Its toxicity profile is reported to be similar to that of phenacemide, a drug that was withdrawn from the market due to safety concerns. However, one study suggests that this compound may have a lower risk of hepatotoxicity compared to phenacemide.

Quantitative Chronic Toxicity Data

Specific No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) values from chronic toxicity studies of this compound are not available in the public domain.

Endpoint Species Duration Route Value Key Findings Reference
NOAELNot ReportedNot ReportedNot ReportedData Not Available-
LOAELNot ReportedNot ReportedNot ReportedData Not Available-

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Test System:

  • Species: Rat (e.g., Wistar or Sprague-Dawley strain)

  • Sex: Female (typically more sensitive)

  • Age: Young adults (8-12 weeks old)

  • Number of Animals: 3 animals per step

Methodology:

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Acclimatization for at least 5 days prior to the study.

  • Dose Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration is adjusted to deliver the desired dose in a volume not exceeding 1 ml/100 g body weight.

  • Dosing: A starting dose of 300 mg/kg is administered by oral gavage to one group of 3 fasted female rats.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, including tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma), and body weight changes for up to 14 days.

  • Stepwise Procedure:

    • If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group of 3 animals.

    • If mortality occurs, the next lower dose is administered to a new group of 3 animals.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Data Analysis: The results are used to classify the substance according to the GHS.

Protocol 2: Chronic Oral Toxicity Study (Following OECD Guideline 452)

Objective: To characterize the long-term toxicological profile of this compound following repeated oral administration in a rodent model.

Test System:

  • Species: Rat (e.g., Wistar or Sprague-Dawley strain)

  • Sex: Equal numbers of males and females

  • Age: Weanlings

  • Number of Animals: At least 20 animals per sex per group

Methodology:

  • Dose Selection: At least three dose levels plus a control group are used. The highest dose should induce some signs of toxicity without causing excessive mortality. The lowest dose should not produce any evidence of toxicity (to establish a NOAEL).

  • Dosing: this compound is administered daily by oral gavage or mixed in the diet for a period of at least 12 months.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, and 12 months for analysis.

    • Ophthalmology: Examinations are conducted at the beginning and end of the study.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs and tissues are preserved for histopathological examination.

Data Analysis: Dose-response relationships are established, and the NOAEL is determined.

Mandatory Visualizations

Signaling and Metabolic Pathways

The primary mechanism of action of this compound is not fully elucidated but is thought to involve the enhancement of GABAergic inhibition and the inhibition of the metabolism of other anticonvulsant drugs.

This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Enhances activity Metabolizing_Enzymes Metabolizing Enzymes (e.g., CYP450) This compound->Metabolizing_Enzymes Inhibits Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Other_Anticonvulsants Other Anticonvulsants (e.g., Phenytoin) Metabolism Metabolism Other_Anticonvulsants->Metabolism Increased_Levels Increased Plasma Levels of Other Anticonvulsants Other_Anticonvulsants->Increased_Levels Reduced Metabolism Leads to Increased_Levels->Anticonvulsant_Effect Potentiates

Caption: Proposed mechanism of action of this compound.

The metabolism of this compound has been studied in both rats and humans, with hydroxylation and hydrolysis being the major biotransformation pathways.

This compound This compound Hydroxylation 4-Hydroxylation (Benzene Ring) This compound->Hydroxylation Hydrolysis Hydrolysis (Ureide Function) This compound->Hydrolysis Metabolite3 3-hydroxy-2-phenyl-butyroylurea (Major in Rat) This compound->Metabolite3 C3 Hydroxylation (Aliphatic Chain) Metabolite1 2-(4-hydroxyphenyl)-butyroylurea (Major in Rat, Major in Human) Hydroxylation->Metabolite1 Metabolite4 2-(4-hydroxyphenyl)-butyric acid (Minor in Human) Hydroxylation->Metabolite4 Metabolite2 2-phenylbutyric acid (Major in Human) Hydrolysis->Metabolite2 Hydrolysis->Metabolite4

Caption: Major metabolic pathways of this compound in rats and humans.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for acute and chronic toxicity testing.

Start Start: Acute Oral Toxicity Study Dose_Selection Select Starting Dose (e.g., 300 mg/kg) Start->Dose_Selection Administer_Dose Administer Single Oral Dose to 3 Female Rats Dose_Selection->Administer_Dose Observe_14_Days Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Administer_Dose->Observe_14_Days Mortality_Check Mortality Occurred? Observe_14_Days->Mortality_Check Classification Classify Substance (GHS) Observe_14_Days->Classification No_Mortality No Mortality Mortality_Check->No_Mortality No Mortality Mortality Mortality_Check->Mortality Yes Administer_Higher_Dose Administer Higher Dose (e.g., 2000 mg/kg) to New Group No_Mortality->Administer_Higher_Dose Administer_Lower_Dose Administer Lower Dose to New Group Mortality->Administer_Lower_Dose Administer_Higher_Dose->Observe_14_Days Administer_Lower_Dose->Observe_14_Days

Caption: Experimental workflow for an acute oral toxicity study.

Start Start: Chronic Oral Toxicity Study Dose_Selection Select Dose Levels (High, Medium, Low, Control) Start->Dose_Selection Daily_Dosing Daily Oral Administration (12 months) Dose_Selection->Daily_Dosing In_Life_Observations In-Life Observations (Clinical Signs, Body Weight, Food Consumption) Daily_Dosing->In_Life_Observations Interim_Analysis Interim Analysis (Hematology, Clinical Chemistry at 3, 6, 12 months) Daily_Dosing->Interim_Analysis Terminal_Phase Terminal Phase (End of 12 months) Daily_Dosing->Terminal_Phase Data_Analysis Data Analysis (Dose-Response, Identify Target Organs) In_Life_Observations->Data_Analysis Interim_Analysis->Data_Analysis Necropsy Gross Necropsy Terminal_Phase->Necropsy Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis Determine_NOAEL Determine NOAEL Data_Analysis->Determine_NOAEL

Caption: Experimental workflow for a chronic oral toxicity study.

Conclusion

This compound is an anticonvulsant with a significant toxicity profile that has limited its clinical use. While quantitative data on its acute and chronic toxicity are scarce in the public domain, its GHS classification as "harmful if swallowed" and its comparative toxicity to the withdrawn drug phenacemide underscore the need for caution and thorough toxicological assessment. The generalized experimental protocols and visualized pathways provided in this guide offer a framework for researchers and drug development professionals to approach the safety evaluation of this compound and related ureide-class compounds. Further studies are warranted to establish definitive LD50, NOAEL, and LOAEL values to enable a more precise risk assessment.

References

Neuroprotective Properties of Pheneturide in Seizure Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on the anticonvulsant Pheneturide and its potential neuroprotective properties. Direct experimental evidence for the neuroprotective effects of this compound in seizure models is limited in publicly accessible literature. Therefore, this guide draws upon data from structurally related compounds, particularly other urea-based anticonvulsants, and established principles of neuroprotection in the context of epilepsy to provide a comprehensive technical overview. The quantitative data presented in the tables are illustrative examples based on typical outcomes in relevant experimental models and should not be considered as reported results for this compound.

Introduction

This compound, also known as ethylphenacemide, is an anticonvulsant drug of the ureide class.[1] While its clinical use has become less common with the advent of newer antiepileptic drugs (AEDs), its structural and mechanistic similarities to other anticonvulsants with known neuroprotective properties warrant an investigation into its potential to protect neurons from seizure-induced damage.[1] Seizures, particularly when prolonged or recurrent, can trigger a cascade of pathological events, including excitotoxicity, oxidative stress, and inflammation, leading to neuronal death and contributing to the progression of epilepsy.[2] Neuroprotective strategies aim to mitigate these processes, preserving neuronal integrity and function.

This technical guide provides an in-depth exploration of the hypothesized neuroprotective properties of this compound. It outlines potential mechanisms of action, details relevant experimental protocols for their investigation, and presents hypothetical quantitative data to illustrate expected outcomes in a research setting.

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of this compound are likely multifaceted, stemming from its influence on key pathways involved in neuronal hyperexcitability and cell death. The proposed mechanisms are largely inferred from its structural analog Acetylthis compound and other urea-based anticonvulsants.[3][4]

Enhancement of GABAergic Inhibition

A primary mechanism of action for many anticonvulsants is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By enhancing GABAergic signaling, this compound may increase the threshold for neuronal firing, thereby reducing the excessive electrical activity that characterizes seizures and the subsequent excitotoxic damage.

Modulation of Voltage-Gated Ion Channels

This compound is also thought to modulate the activity of voltage-gated sodium and calcium channels. By inhibiting the influx of sodium and calcium ions, it can limit the propagation of action potentials and reduce the release of excitatory neurotransmitters like glutamate, a key mediator of excitotoxicity.

The following diagram illustrates the proposed signaling pathways for this compound's neuroprotective action.

Proposed Neuroprotective Signaling Pathways of this compound This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Inhibits Cl_Influx ↑ Cl- Influx GABA_A_Receptor->Cl_Influx Na_Influx ↓ Na+ Influx Na_Channel->Na_Influx Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Firing ↓ Neuronal Firing Hyperpolarization->Reduced_Firing Neuroprotection Neuroprotection Reduced_Firing->Neuroprotection Na_Influx->Reduced_Firing Glutamate_Release ↓ Glutamate Release Ca_Influx->Glutamate_Release Excitotoxicity ↓ Excitotoxicity Glutamate_Release->Excitotoxicity Excitotoxicity->Neuroprotection

Proposed signaling pathways of this compound.

Experimental Protocols

To investigate the neuroprotective properties of this compound, a combination of in vitro and in vivo models can be employed. The following protocols provide a framework for such studies.

In Vitro Model: Primary Neuronal Cultures

Primary neuronal cultures provide a controlled environment to study the direct effects of this compound on neuronal survival and function.

3.1.1 Objective: To assess the ability of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity.

3.1.2 Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound

  • L-Glutamic acid

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Fluorescent viability stains (e.g., Calcein-AM and Propidium Iodide)

  • Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-cleaved caspase-3)

3.1.3 Procedure:

  • Cell Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates.

  • Treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

  • Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for 30 minutes.

  • Assessment of Cell Viability:

    • LDH Assay: 24 hours post-glutamate exposure, measure LDH release into the culture medium as an indicator of cell death.

    • Live/Dead Staining: Stain cultures with Calcein-AM (live cells) and Propidium Iodide (dead cells) and quantify the percentage of viable neurons using fluorescence microscopy.

  • Assessment of Apoptosis:

    • Immunocytochemistry: Fix the cells and perform immunocytochemistry for the apoptosis marker, cleaved caspase-3, and the neuronal marker, MAP2. Quantify the percentage of apoptotic neurons.

3.1.4 Experimental Workflow Diagram:

In Vitro Neuroprotection Assay Workflow Start Start: Primary Neuronal Culture Pretreat Pre-treatment with This compound Start->Pretreat Induce Induce Excitotoxicity (Glutamate) Pretreat->Induce Assess_Viability Assess Neuronal Viability (LDH, Live/Dead Staining) Induce->Assess_Viability Assess_Apoptosis Assess Apoptosis (Immunocytochemistry for Cleaved Caspase-3) Induce->Assess_Apoptosis End End: Data Analysis Assess_Viability->End Assess_Apoptosis->End

Workflow for in vitro neuroprotection assay.
In Vivo Model: Kainic Acid-Induced Seizures

The kainic acid (KA) model is a well-established in vivo model of temporal lobe epilepsy that induces status epilepticus and subsequent neuronal damage, particularly in the hippocampus.

3.2.1 Objective: To evaluate the neuroprotective effects of this compound against neuronal loss in the hippocampus following KA-induced status epilepticus in rodents.

3.2.2 Materials:

  • Adult male rodents (e.g., Wistar rats or C57BL/6 mice)

  • Kainic acid

  • This compound

  • Diazepam (to control seizure severity)

  • Perfusion and tissue processing reagents (e.g., paraformaldehyde, sucrose)

  • Histological stains (e.g., Nissl stain, Fluoro-Jade B)

3.2.3 Procedure:

  • Animal Groups: Divide animals into four groups: (1) Vehicle + Saline, (2) Vehicle + KA, (3) this compound + KA, (4) this compound + Saline.

  • Drug Administration: Administer this compound (e.g., 25, 50 mg/kg, i.p.) or vehicle 30 minutes prior to KA injection.

  • Induction of Status Epilepticus: Inject KA (e.g., 10 mg/kg, i.p.) to induce seizures. Monitor seizure activity using a Racine scale. Administer diazepam (e.g., 10 mg/kg, i.p.) 2 hours after seizure onset to reduce mortality.

  • Histological Analysis: 7 days post-KA injection, perfuse the animals and prepare brain sections.

    • Nissl Staining: Stain sections with cresyl violet (Nissl stain) to assess neuronal morphology and quantify neuronal loss in hippocampal subfields (e.g., CA1, CA3, and hilus).

    • Fluoro-Jade B Staining: Use Fluoro-Jade B to specifically label degenerating neurons.

  • Data Analysis: Quantify the number of surviving neurons and degenerating neurons in the different hippocampal regions for each experimental group.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described above.

Table 1: Hypothetical Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupLDH Release (% of Control)Neuronal Viability (%)Apoptotic Neurons (%)
Control100 ± 595 ± 32 ± 1
Glutamate (100 µM)250 ± 1545 ± 540 ± 6
Glutamate + this compound (10 µM)180 ± 1265 ± 425 ± 4
Glutamate + this compound (50 µM)130 ± 880 ± 310 ± 2

*Data are presented as mean ± SEM.

Table 2: Hypothetical Neuroprotective Effect of this compound on Neuronal Loss in the CA1 Region of the Hippocampus Following Kainic Acid-Induced Status Epilepticus

Treatment GroupSurviving Neurons in CA1 (cells/mm)Fluoro-Jade B Positive Cells in CA1 (cells/mm)
Vehicle + Saline250 ± 105 ± 2
Vehicle + Kainic Acid80 ± 12150 ± 15
This compound (50 mg/kg) + Kainic Acid180 ± 1540 ± 8

*Data are presented as mean ± SEM.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the mechanistic profile of this compound, based on its structural similarity to other ureide anticonvulsants, suggests a plausible neuroprotective potential in the context of seizure-induced neuronal injury. The proposed mechanisms, including enhancement of GABAergic inhibition and modulation of ion channels, provide a strong rationale for further investigation.

Future research should focus on conducting the detailed in vitro and in vivo studies outlined in this guide to directly assess the neuroprotective efficacy of this compound. Such studies should aim to:

  • Establish a dose-response relationship for the neuroprotective effects of this compound.

  • Elucidate the specific molecular targets and signaling pathways involved in this compound-mediated neuroprotection.

  • Investigate the potential of this compound to mitigate other aspects of seizure-induced pathology, such as neuroinflammation and oxidative stress.

A thorough understanding of the neuroprotective properties of this compound could potentially reposition this older anticonvulsant as a valuable therapeutic agent, not only for seizure control but also for mitigating the long-term neurological consequences of epilepsy.

References

Methodological & Application

Pheneturide Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, an anticonvulsant of the ureide class, has been utilized in the management of epilepsy.[1] Conceptually, it can be formed in the body as a metabolic degradation product from phenobarbital.[1] This document provides detailed application notes and protocols for the administration of this compound in rodent models, focusing on its evaluation for anticonvulsant activity. The protocols and data presented are compiled from available literature and, where direct data for this compound is limited, information from its close structural analog, acetylthis compound, is provided as a reference.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated but is believed to involve multiple pathways common to anticonvulsant drugs. The primary proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of Gamma-Aminobutyric Acid (GABA), the main inhibitory neurotransmitter in the central nervous system. This enhancement leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[2][3]

  • Modulation of Voltage-Gated Sodium Channels: this compound may exert its effects by blocking voltage-gated sodium channels.[4] This action would reduce the ability of neurons to fire at high frequencies, a characteristic of seizure activity.

Proposed Signaling Pathway of this compound

This compound Signaling Pathway cluster_0 This compound Action cluster_1 Neuronal Membrane cluster_2 Cellular Effects cluster_3 Overall Outcome This compound This compound gaba_a_receptor GABA-A Receptor This compound->gaba_a_receptor Potentiates na_channel Voltage-Gated Sodium Channel This compound->na_channel Blocks cl_influx Increased Cl- Influx gaba_a_receptor->cl_influx na_influx Decreased Na+ Influx na_channel->na_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization anticonvulsant_effect Anticonvulsant Effect hyperpolarization->anticonvulsant_effect action_potential Reduced Action Potential Firing na_influx->action_potential action_potential->anticonvulsant_effect

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analog in rodent models.

Table 1: Acute Toxicity of this compound in Mice

CompoundAnimal ModelRoute of AdministrationLD50
Acetylthis compoundMouseOral1.17 g/kg
This compoundMouseOralData not available

Data for acetylthis compound is provided as a reference due to the lack of publicly available LD50 data for this compound.

Table 2: Anticonvulsant Efficacy of this compound and Reference Compounds in Mice

CompoundAnimal ModelTestED50 (mg/kg)
This compoundMouseMaximal Electroshock (MES)Data not available
This compoundMouseSubcutaneous Pentylenetetrazol (scPTZ)Data not available
PhenytoinMouseMaximal Electroshock (MES)9.81 mg/kg
CarbamazepineMouseMaximal Electroshock (MES)8 mg/kg
Valproic AcidMouseMaximal Electroshock (MES)190 mg/kg

Experimental Protocols

The following are detailed protocols for the administration of this compound in rodent models for anticonvulsant screening. These protocols are based on standard, validated models for the preclinical evaluation of antiseizure drugs.

General Experimental Workflow

Experimental Workflow start Start: Acclimatize Animals prepare_drug Prepare this compound Formulation start->prepare_drug administer_drug Administer this compound or Vehicle (IP or Oral Gavage) prepare_drug->administer_drug wait_tpe Wait for Time of Peak Effect (TPE) administer_drug->wait_tpe seizure_induction Induce Seizures (MES or scPTZ) wait_tpe->seizure_induction observe Observe and Record Seizure Activity seizure_induction->observe data_analysis Analyze Data (e.g., Calculate ED50) observe->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo testing.

Protocol 1: Vehicle Preparation for this compound

A suitable vehicle is essential for the effective and safe administration of this compound in rodents. The following formulation is recommended for creating a clear solution for intraperitoneal (IP) or oral (PO) administration, based on protocols for the structurally related compound acetylthis compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Vortex the solution until it is clear and free of precipitates. This protocol is designed to yield a clear solution of at least 2.5 mg/mL.

Note: It is recommended to prepare the working solution fresh on the day of use for in vivo experiments.

Protocol 2: Administration to Rodents

The following protocols are based on standard procedures for anticonvulsant drug screening in mice.

Animal Models:

  • Male Swiss albino mice (25-30g) are commonly used.

  • Male Sprague-Dawley rats (200-250g) can also be used.

Routes of Administration:

  • Intraperitoneal (IP) Injection: This is a common route for rapid absorption. Injections are administered into a lower abdominal quadrant.

  • Oral Gavage (PO): This method ensures a precise dose is delivered to the gastrointestinal tract.

Recommended Volumes:

SpeciesRouteMaximum Volume
MouseIP10 mL/kg
MousePO10 mL/kg
RatIP10 mL/kg
RatPO20 mL/kg
Protocol 3: Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

Materials:

  • Rodents (e.g., male CF-1 mice)

  • This compound and vehicle

  • Corneal electrodes

  • An electroshock device

  • 0.5% tetracaine HCl in 0.9% saline

Procedure:

  • Administer various doses of this compound or vehicle to different groups of animals via the chosen route (IP or PO).

  • At the time of peak drug effect (to be determined in preliminary studies, typically 30-60 minutes post-IP administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes after applying a topical anesthetic.

  • Endpoint: Observe the animals for the presence or absence of the tonic hindlimb extension. The abolition of this response is considered protection.

  • Data Analysis: Calculate the median effective dose (ED50) at which 50% of the animals are protected from the tonic hindlimb extension using probit analysis.

Protocol 4: Subcutaneous Pentylenetetrazol (scPTZ) Test

This test is used to evaluate efficacy against myoclonic and absence seizures.

Materials:

  • Rodents (e.g., male CF-1 mice)

  • This compound and vehicle

  • Pentylenetetrazol (PTZ) solution

Procedure:

  • Administer various doses of this compound or vehicle to different groups of animals.

  • At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. for CF-1 mice) that induces clonic seizures in >95% of vehicle-treated animals.

  • Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.

  • Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures using probit analysis.

Concluding Remarks

These application notes and protocols provide a framework for the preclinical evaluation of this compound in rodent models of epilepsy. Due to the limited availability of recent and direct experimental data for this compound, researchers are encouraged to conduct preliminary dose-ranging and pharmacokinetic studies to determine optimal experimental parameters for their specific animal models and research questions. The provided information, including data on the closely related compound acetylthis compound, serves as a valuable starting point for such investigations.

References

Application Note: Quantitative Analysis of Pheneturide and its Metabolites by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pheneturide is an anticonvulsant drug used in the management of epilepsy.[1] Understanding its metabolic fate is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable analytical technique for the separation, identification, and quantification of drug metabolites in biological matrices. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound and its primary metabolites from urine samples.

The major metabolic transformations of this compound in humans involve hydroxylation of the phenyl ring and hydrolysis of the ureide group. In rats, hydroxylation occurs on both the phenyl ring and the aliphatic chain.[2] This protocol is designed to quantify the parent drug and its key metabolites, providing a comprehensive tool for preclinical and clinical research.

Metabolic Pathway of this compound

The metabolic pathway of this compound primarily involves oxidation and hydrolysis reactions to produce more polar, excretable compounds.

Metabolic Pathway of this compound This compound This compound Metabolite1 2-(4-hydroxyphenyl)-butyroylurea This compound->Metabolite1 Hydroxylation (Human & Rat) Metabolite2 2-phenylbutyric acid This compound->Metabolite2 Hydrolysis (Human) Metabolite4 3-hydroxy-2-phenyl-butyroylurea (in rats) This compound->Metabolite4 Hydroxylation (Rat) Metabolite3 2-(4-hydroxyphenyl)-butyric acid Metabolite1->Metabolite3 Hydrolysis

Caption: Metabolic pathway of this compound in humans and rats.

Quantitative Data Summary

The following tables summarize the quantitative data for the major metabolites of this compound found in human and rat urine. Data is adapted from Vachta J, et al. (1986).[2]

Table 1: this compound Metabolites in Human Urine

MetabolitePercentage of Dose
2-(4-hydroxyphenyl)-butyroylurea37.5%
2-phenylbutyric acid40.6%
2-(4-hydroxyphenyl)-butyric acid11.9%

Table 2: this compound Metabolites in Rat Urine

MetabolitePercentage of Dose
2-(4-hydroxyphenyl)-butyroylurea70.5%
3-hydroxy-2-phenyl-butyroylurea19.6%

Experimental Protocols

This section details the protocol for the GC-MS analysis of this compound and its metabolites.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Metabolite reference standards (if available)

  • Internal Standard (IS), e.g., Phenobarbital-d5

  • Beta-glucuronidase/arylsulfatase from Helix pomatia

  • Phosphate buffer (0.1 M, pH 5.0)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Sodium sulfate (anhydrous)

  • Human or rat urine samples

Experimental Workflow

The overall workflow for the analysis is depicted below.

Experimental Workflow start Urine Sample Collection hydrolysis Enzymatic Hydrolysis start->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization (Silylation) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing and Quantification gcms->data

Caption: Workflow for GC-MS analysis of this compound metabolites.

Sample Preparation
  • Enzymatic Hydrolysis: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase solution. Add the internal standard. Incubate the mixture at 37°C for 18 hours to cleave glucuronide and sulfate conjugates.[2]

  • Liquid-Liquid Extraction (LLE): After hydrolysis, adjust the pH of the sample to approximately 5. Add 5 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is essential to increase the volatility and thermal stability of the polar metabolites for GC-MS analysis. Silylation is a common and effective technique for compounds containing hydroxyl and carboxyl groups.

  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[3]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized anticonvulsants. These may require optimization for specific instruments.

Table 3: GC-MS Operating Conditions

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan (for identification)
Mass Spectrometry Detection

For quantitative analysis in SIM mode, specific ions for this compound and its metabolites should be monitored. The following table provides suggested ions based on the structure of the trimethylsilyl (TMS) derivatives. The molecular ion (M+) and characteristic fragment ions should be selected. PubChem provides GC-MS spectral data for this compound, showing prominent ions at m/z 146 and 206.

Table 4: Suggested Ions for SIM Mode (TMS Derivatives)

CompoundPutative TMS Derivative StructureSuggested Quantifier Ion (m/z)Suggested Qualifier Ions (m/z)
This compoundThis compound (no TMS)146206, 119
2-(4-hydroxyphenyl)-butyroylurea1 TMS292 (M+)277, 193
2-phenylbutyric acid1 TMS236 (M+)191, 117
2-(4-hydroxyphenyl)-butyric acid2 TMS324 (M+)309, 235
3-hydroxy-2-phenyl-butyroylurea1 TMS294 (M+)279, 147
Phenobarbital-d5 (IS)2 TMS381 (M+)352, 294

Note: The exact mass fragments should be confirmed by injecting standards of the derivatized compounds.

Data Analysis and Quality Control

  • Calibration Curve: Prepare a series of calibration standards by spiking blank urine with known concentrations of this compound and its metabolites (if standards are available) and the internal standard. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantification: Determine the concentration of each metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the method.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and its major metabolites in urine using GC-MS. The described method, involving enzymatic hydrolysis, liquid-liquid extraction, and silylation derivatization, is a robust approach for researchers in drug metabolism, pharmacokinetics, and toxicology. The provided tables and diagrams offer a clear and concise summary of the essential data and workflows for successful implementation. Method validation should be performed in the end-user's laboratory to ensure compliance with regulatory guidelines.

References

Application Notes and Protocols for In Vivo Electrophysiology Recording with Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide (also known as Acetylthis compound) is an anticonvulsant agent structurally related to phenacemide. Its therapeutic effects are attributed to the modulation of neuronal excitability within the central nervous system (CNS). While detailed in vivo electrophysiological data for this compound are not extensively available in peer-reviewed literature, its proposed mechanism of action provides a solid framework for investigation. These application notes and protocols are designed to guide researchers in the in vivo and in vitro electrophysiological characterization of this compound and similar compounds.

The primary proposed mechanisms of action for this compound involve a multi-target approach to reduce neuronal hyperexcitability:

  • Enhancement of GABAergic Inhibition: this compound is thought to positively modulate GABA-A receptors, increasing the influx of chloride ions, which leads to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[1][2]

  • Inhibition of Voltage-Gated Sodium Channels: It is proposed that this compound blocks voltage-gated sodium channels, thereby reducing the frequency and amplitude of neuronal action potentials.[1][2]

  • Modulation of Voltage-Gated Calcium Channels: There is a possibility that this compound also influences voltage-gated calcium channels, which would lead to a reduction in neurotransmitter release at the synapse.[1]

These notes will provide detailed protocols for investigating these proposed mechanisms using in vivo and in vitro electrophysiology, as well as standard preclinical models for assessing anticonvulsant activity.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates for structuring experimental results.

Table 1: In Vivo Electrophysiology - Effect of this compound on Seizure-Like Activity in a Rodent Model

Treatment GroupAnimal ModelSeizure Induction MethodMean Seizure Duration (s)Mean Spike Frequency (Hz)Latency to Seizure Onset (s)
Vehicle ControlRatPTZ Injection
This compound (10 mg/kg)RatPTZ Injection
This compound (30 mg/kg)RatPTZ Injection
This compound (100 mg/kg)RatPTZ Injection

Table 2: In Vitro Patch-Clamp Electrophysiology - Modulation of Ion Channels by this compound

Target Ion ChannelCell TypeParameter MeasuredThis compound Concentration% Modulation (Inhibition/Potentiation)IC50/EC50 (µM)
Voltage-Gated Sodium (NaV)Cultured Hippocampal NeuronsPeak Inward Current1 µM
10 µM
100 µM
GABA-A ReceptorHEK293 cells expressing GABA-A subunitsGABA-evoked Chloride Current1 µM (with 1 µM GABA)
10 µM (with 1 µM GABA)
100 µM (with 1 µM GABA)

Table 3: Preclinical Anticonvulsant Screening of this compound

TestAnimal ModelEndpointThis compound ED50 (mg/kg)95% Confidence Interval
Maximal Electroshock (MES)MouseAbolition of tonic hindlimb extension
Pentylenetetrazol (PTZ)MouseAbsence of clonic seizures for 5s

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Proposed Mechanism of Action of this compound cluster_1 Neuronal Membrane cluster_2 Cellular Effects This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Modulation Na_V Voltage-Gated Na+ Channel This compound->Na_V Inhibition Ca_V Voltage-Gated Ca2+ Channel This compound->Ca_V Modulation Hyperpolarization Increased Cl- Influx (Hyperpolarization) GABA_A->Hyperpolarization Reduced_AP Reduced Action Potential Firing Na_V->Reduced_AP Reduced_NT_Release Reduced Neurotransmitter Release Ca_V->Reduced_NT_Release Anticonvulsant_Effect Anticonvulsant Effect Hyperpolarization->Anticonvulsant_Effect Reduced_AP->Anticonvulsant_Effect Reduced_NT_Release->Anticonvulsant_Effect

Caption: Proposed multi-target mechanism of action for this compound.

cluster_0 In Vivo Electrophysiology Workflow A Animal Preparation (e.g., Rat) B Anesthesia & Stereotaxic Mounting A->B C Surgical Implantation of EEG & Depth Electrodes B->C D Recovery Period C->D E Baseline EEG Recording D->E F Administration of this compound or Vehicle E->F G Seizure Induction (e.g., PTZ, Kindling) F->G H EEG Recording Post-Induction G->H I Data Analysis (Spike frequency, seizure duration, etc.) H->I J Histological Verification of Electrode Placement I->J

Caption: Experimental workflow for in vivo electrophysiology.

Experimental Protocols

Protocol 1: In Vivo Electrophysiological Recording in a Rodent Model of Acute Seizures

Objective: To evaluate the effect of this compound on neuronal activity during chemically-induced seizures in an anesthetized or freely moving rodent.

Materials:

  • This compound

  • Vehicle (e.g., saline, 20% Captisol)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Pentylenetetrazol (PTZ)

  • Adult male Sprague-Dawley rats (250-350g)

  • Stereotaxic frame

  • Surgical tools

  • Dental cement

  • Skull screws and recording electrodes (e.g., tungsten microelectrodes)

  • Electrophysiology recording system (amplifier, digitizer, software)

  • Intraperitoneal (IP) or Intravenous (IV) injection supplies

Procedure:

  • Animal Preparation and Surgery:

    • Anesthetize the rat and mount it in a stereotaxic frame.

    • Perform a midline scalp incision to expose the skull.

    • Drill burr holes over the brain regions of interest (e.g., hippocampus and cortex).

    • Implant stainless steel screw electrodes for EEG recording and a reference electrode over the cerebellum.

    • Slowly lower a depth electrode (e.g., tungsten microelectrode) into the target brain region (e.g., CA1 of the hippocampus).

    • Secure the electrodes and a headstage connector to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 7 days.

  • Electrophysiological Recording:

    • Connect the animal to the recording system via a flexible cable to allow free movement.

    • Record baseline electrophysiological activity for at least 30 minutes.

    • Administer this compound or vehicle via the desired route (e.g., IP injection).

    • After a predetermined pretreatment time (e.g., 30 minutes), induce seizures by administering a convulsant agent like PTZ (e.g., 35-45 mg/kg, IP).

    • Continuously record EEG and local field potentials (LFPs) for at least 60 minutes post-induction.

  • Data Analysis:

    • Analyze the recordings for seizure activity, quantifying parameters such as the latency to the first seizure, seizure duration, and the frequency and amplitude of epileptiform spikes.

    • Compare the data from this compound-treated animals to the vehicle-treated control group.

Protocol 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the direct effects of this compound on voltage-gated sodium channels and GABA-A receptors in isolated neurons.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical) or a suitable cell line (e.g., HEK293) expressing the ion channels of interest.

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Artificial cerebrospinal fluid (aCSF) and internal pipette solution.

  • This compound, Tetrodotoxin (TTX - for sodium channel block confirmation), and GABA.

A. Investigating Voltage-Gated Sodium Channels:

  • Preparation:

    • Prepare aCSF and the internal solution. The internal solution should be cesium-based to block potassium channels.

    • Pull patch pipettes with a resistance of 3-5 MΩ.

    • Plate cultured neurons on coverslips for recording.

  • Recording:

    • Obtain a whole-cell patch-clamp recording from a neuron.

    • In voltage-clamp mode, hold the neuron at a hyperpolarized potential (e.g., -80 mV) to ensure sodium channels are in a resting state.

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • Establish a stable baseline recording of sodium currents.

    • Perfuse the bath with aCSF containing various concentrations of this compound and repeat the voltage-step protocol.

    • Measure the peak inward sodium current at each voltage step in the presence and absence of this compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of the peak sodium current by each concentration of this compound.

    • Construct a dose-response curve and calculate the IC50 value.

B. Investigating GABA-A Receptor Modulation:

  • Preparation:

    • Use an internal solution with a high chloride concentration to allow for the measurement of inward chloride currents at a holding potential of -60 mV.

  • Recording:

    • Obtain a whole-cell recording.

    • In voltage-clamp mode, hold the cell at -60 mV.

    • Briefly apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Measure the peak amplitude of the GABA-evoked current.

  • Data Analysis:

    • Calculate the percentage of potentiation of the GABA-evoked current by each concentration of this compound.

    • Construct a dose-response curve and determine the EC50 value for potentiation.

Protocol 3: Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of this compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

cluster_0 Maximal Electroshock (MES) Test Workflow A Animal Grouping & Acclimation B Drug Administration (this compound or Vehicle) A->B C Wait for Time of Peak Effect (TPE) B->C D Apply Corneal Electrodes with Anesthetic & Saline C->D E Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s for mice) D->E F Observe for Tonic Hindlimb Extension E->F G Record Presence or Absence of Endpoint F->G H Calculate Percentage Protected & ED50 G->H

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Procedure:

  • Animal Preparation:

    • Use adult male mice (e.g., CF-1 strain, 20-25g).

    • Administer this compound or vehicle at various doses to different groups of animals.

  • MES Induction:

    • At the time of predicted peak effect of the drug, apply a topical anesthetic to the animal's corneas.

    • Place corneal electrodes and deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation and Analysis:

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of this tonic extension is considered protection.

    • Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

Protocol 4: Pentylenetetrazol (PTZ) Seizure Test

Objective: To evaluate the ability of this compound to raise the seizure threshold, modeling myoclonic and absence seizures.

cluster_0 Pentylenetetrazol (PTZ) Test Workflow A Animal Grouping & Acclimation B Drug Administration (this compound or Vehicle) A->B C Wait for Time of Peak Effect (TPE) B->C D Administer Subcutaneous PTZ (e.g., 85 mg/kg for mice) C->D E Place Animal in Observation Chamber D->E F Observe for 30 minutes for Clonic Seizures E->F G Record Presence or Absence of Seizure Endpoint F->G H Calculate Percentage Protected & ED50 G->H

References

Application Notes and Protocols for Pheneturide in the Maximal Electroshock (MES) Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for evaluating the anticonvulsant properties of Pheneturide using the Maximal Electroshock (MES) test in rodent models. The MES test is a widely utilized preclinical screening method to identify compounds effective against generalized tonic-clonic seizures.

Introduction

This compound (phenylethylacetylurea) is an anticonvulsant drug of the ureide class.[1] It is considered for use in cases of severe epilepsy when other less toxic medications have proven ineffective.[1] The primary mechanism of action of this compound is believed to involve the enhancement of GABAergic inhibition, which increases the threshold for seizures.[2] Additionally, it is known to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, thereby increasing their plasma levels and therapeutic effect.[1] The MES test is a crucial tool for the preclinical assessment of anticonvulsant drug candidates, and this document outlines the protocol for its application in the study of this compound.

Data Presentation

Table 1: Anticonvulsant Efficacy of this compound in the MES Test

Animal ModelStrainAdministration RouteTime of Peak Effect (TPE)ED50 (mg/kg)95% Confidence Interval
MouseUser-definedUser-definedUser-definedUser-definedUser-defined
RatUser-definedUser-definedUser-definedUser-definedUser-defined

ED50 (Median Effective Dose) is the dose at which 50% of the animals are protected from the tonic hindlimb extension component of the MES-induced seizure.

Table 2: Neurotoxicity of this compound (Rotarod Test)

Animal ModelStrainAdministration RouteTestTD50 (mg/kg)95% Confidence Interval
MouseUser-definedUser-definedRotarodUser-definedUser-defined
RatUser-definedUser-definedRotarodUser-definedUser-defined

TD50 (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment.

Table 3: Protective Index of this compound

Animal ModelStrainAdministration RouteProtective Index (PI = TD50/ED50)
MouseUser-definedUser-definedUser-defined
RatUser-definedUser-definedUser-defined

The Protective Index (PI) provides a measure of the drug's safety margin.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and animal strains.

Objective: To determine the efficacy of this compound in preventing the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)

  • Electroconvulsiometer with corneal or ear clip electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at various concentrations to allow for the administration of a range of doses.

  • Animal Grouping: Randomly divide the animals into several groups (n=8-10 per group), including a vehicle control group and at least three dose groups of this compound.

  • Drug Administration: Administer this compound or the vehicle to the respective groups via the desired route (e.g., intraperitoneal for mice, oral gavage for rats).

  • Time of Peak Effect (TPE): Conduct the MES test at the predetermined Time of Peak Effect (TPE) of this compound. If the TPE is unknown, it should be determined in a preliminary study by testing at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Anesthesia and Electrode Placement: Just prior to the electroshock, apply a drop of topical anesthetic to the eyes of the animal. Place the corneal electrodes on the corneas, moistened with saline to ensure good electrical contact.

  • Induction of Seizure: Deliver a maximal electrical stimulus using the electroconvulsiometer. Typical parameters for mice are 50 mA at 60 Hz for 0.2 seconds, and for rats are 150 mA at 60 Hz for 0.2 seconds.

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The seizure is characterized by a tonic extension of the hindlimbs that is followed by brief episodes of clonic activity.[3]

  • Endpoint: Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: For each group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 value and its 95% confidence interval using a probit analysis.

Neurotoxicity Assessment (Rotarod Test)

Objective: To assess the potential motor-impairing effects of this compound.

Procedure:

  • Training: Prior to the experiment, train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days. Animals that are unable to remain on the rod for the full duration should be excluded.

  • Drug Administration: Administer this compound or vehicle as in the MES protocol.

  • Testing: At the TPE after drug administration, place each animal on the rotating rod.

  • Observation: Record the time each animal remains on the rod up to a maximum cutoff time (e.g., 180 seconds). An animal is considered to have failed the test if it falls off the rod before the cutoff time.

  • Data Analysis: For each group, calculate the percentage of animals that fail the test. Determine the TD50 value and its 95% confidence interval using a probit analysis.

Visualizations

MES_Test_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_data_analysis Data Analysis acclimation Animal Acclimation drug_prep Drug Preparation (this compound & Vehicle) acclimation->drug_prep grouping Random Animal Grouping drug_prep->grouping administration Drug Administration grouping->administration tpe Wait for Time of Peak Effect (TPE) administration->tpe mes_test Perform MES Test tpe->mes_test observation Observe for Tonic Hindlimb Extension mes_test->observation protection Calculate % Protection observation->protection ed50 Determine ED50 (Probit Analysis) protection->ed50

Experimental Workflow for the Maximal Electroshock (MES) Test.

Pheneturide_MoA cluster_gaba GABAergic Synapse cluster_metabolism Drug Metabolism This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Enhances activity cyp_enzymes Cytochrome P450 Enzymes This compound->cyp_enzymes Inhibits increased_levels Increased Plasma Levels of Other AEDs This compound->increased_levels Leads to cl_influx Increased Cl- Influx gaba_receptor->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization seizure_threshold Increased Seizure Threshold hyperpolarization->seizure_threshold other_aeds Other Anticonvulsants (e.g., Phenytoin) cyp_enzymes->other_aeds Metabolizes anticonvulsant_effect Anticonvulsant Effect increased_levels->anticonvulsant_effect seizure_threshold->anticonvulsant_effect

Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols for Pheneturide Formulation and Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans.

Introduction

Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant drug of the ureide class.[1] It is structurally related to phenacemide and is a metabolic degradation product of phenobarbital.[1][2] Primarily used in cases of severe epilepsy when other treatments have not been effective, this compound's mechanism of action is believed to involve the modulation of neuronal excitability.[1][3] These application notes provide detailed protocols for the preparation of a this compound formulation suitable for intraperitoneal (IP) injection in mice, as well as methodologies for subsequent in vivo efficacy and toxicity screening.

Application Note 1: this compound Formulation for Intraperitoneal Injection

Due to this compound's moderate solubility in water, a co-solvent vehicle is necessary for preparing a clear solution for intraperitoneal administration. The following protocol is based on established methods for formulating poorly soluble compounds for in vivo rodent studies.

2.1 Materials

  • This compound powder (CAS No: 90-49-3)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and/or vials

  • Vortex mixer

  • Sonicator (optional)

2.2 Protocol for Vehicle and Final Formulation Preparation

This protocol is designed to yield a clear solution of this compound at a concentration of at least 2.5 mg/mL. It is recommended to prepare the working solution fresh on the day of use.

  • Prepare Stock Solution (Optional but Recommended): Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). This compound is highly soluble in DMSO (100 mg/mL).

  • Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the specified ratios. For a final volume of 1 mL, the vehicle would consist of 400 µL PEG300, 50 µL Tween-80, and 450 µL sterile saline.

  • Add this compound to Vehicle:

    • From Stock Solution: Add 100 µL of the 25 mg/mL this compound-DMSO stock to 400 µL of PEG300. Mix thoroughly.

    • Direct Solubilization: Alternatively, weigh the required amount of this compound powder and dissolve it in the DMSO portion of the vehicle first before adding the other components sequentially.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until homogenous.

  • Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Ensure Complete Dissolution: Vortex the final solution thoroughly until it is clear and free of any precipitates. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

2.3 Data Presentation: Formulation Components

ComponentPercentage of Final VolumeVolume for 1 mL FinalPurpose
DMSO10%100 µLPrimary solvent for this compound
PEG30040%400 µLCo-solvent, improves solubility
Tween-805%50 µLSurfactant, prevents precipitation
Sterile Saline (0.9% NaCl)45%450 µLDiluent, provides isotonicity
This compound Target Concentration e.g., 2.5 mg Active Pharmaceutical Ingredient

2.4 Visualization: Formulation Workflow

G cluster_0 Step 1: Initial Solubilization cluster_1 Step 2: Add Surfactant cluster_2 Step 3: Final Dilution cluster_3 Step 4: Quality Control A Weigh this compound Powder or measure DMSO Stock B Add to PEG300 A->B 10% DMSO 40% PEG300 C Add Tween-80 B->C 5% Tween-80 D Vortex until Homogenous C->D E Add Sterile Saline D->E 45% Saline F Vortex until Clear Solution E->F G Final Formulation Ready for IP Injection F->G

Caption: Workflow for preparing this compound injection solution.

Application Note 2: Intraperitoneal (IP) Administration in Mice

Intraperitoneal injection is a common route for rapid absorption of substances in rodents.

3.1 Materials

  • Prepared this compound formulation

  • Male Swiss albino or C57BL/6 mice (25-30g)

  • 1 mL syringes

  • 25-27 gauge needles

  • Animal scale

  • 70% ethanol for disinfection (optional)

3.2 Protocol for Intraperitoneal Injection

  • Calculate Dosage: Weigh each mouse accurately to calculate the precise volume of the this compound solution to be injected based on the desired mg/kg dose. The recommended injection volume is 5-10 mL/kg.

  • Prepare Syringe: Draw the calculated volume of the formulation into a new, sterile syringe fitted with a 25-27 gauge needle. Ensure there are no air bubbles.

  • Restrain the Mouse: Restrain the mouse securely, ensuring the abdomen is exposed. A common method is to scruff the mouse and allow the hindquarters to rest in the palm of your hand. Tilt the mouse so its head is pointing downwards at a 30-40° angle. This helps to move the abdominal organs away from the injection site.

  • Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.

  • Perform Injection: Insert the needle, bevel up, at a 30-40° angle into the identified injection site. Penetrate the abdominal wall but avoid inserting the needle too deeply to prevent organ damage.

  • Administer Formulation: Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no flashback of blood or fluid should be seen). Inject the solution smoothly.

  • Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

3.3 Data Presentation: IP Administration Parameters

ParameterRecommended Specification
Animal ModelMale Swiss albino or C57BL/6 mice (25-30g)
RouteIntraperitoneal (IP)
Needle Gauge25-27g
Injection Volume5-10 mL/kg
Injection SiteLower right abdominal quadrant
Injection Angle30-40 degrees

3.4 Visualization: IP Injection Workflow

G A Weigh Mouse B Calculate Injection Volume (Dose in mg/kg) A->B C Prepare Syringe B->C F Insert Needle (30-40° Angle) C->F D Restrain Mouse (Head Tilted Down) E Identify Injection Site (Lower Right Quadrant) D->E E->F G Aspirate to Check Placement F->G H Inject Formulation G->H I Withdraw Needle H->I J Return to Cage & Monitor I->J

Caption: Workflow for intraperitoneal injection in a mouse.

Application Note 3: Efficacy and Toxicity Assessment

4.1 Protocol 1: Dose-Response and Acute Toxicity Profiling

A dose-ranging study is critical to determine the maximum tolerated dose (MTD) and the therapeutic window.

4.1.1 Methodology

  • Group Allocation: Randomly assign mice (n=6-8 per group) to different dose groups, including a vehicle control group. Use a logarithmic dose spacing (e.g., 1, 10, 100 mg/kg) to cover a broad range.

  • Administration: Administer the assigned dose of this compound or vehicle via IP injection.

  • Observation: Observe the mice continuously for the first 4 hours and then at regular intervals for up to 48 hours.

  • Scoring: Record signs of toxicity using a standardized scoring system (see Table below).

  • Data Analysis: Analyze the dose-response relationship for both efficacy (if applicable in this stage) and side effects to determine the therapeutic index.

4.1.2 Data Presentation: Dose-Response & Toxicity Log

Dose (mg/kg, IP)No. of MiceObserved Side Effects (within 4 hrs)Max Severity Score (0-4)Therapeutic Efficacy (% change)
Vehicle8
18
108
1008

4.1.3 Data Presentation: Side Effect Scoring System

ScoreSedationAtaxiaTremors
0 Alert and activeNormal gait and postureNo tremors
1 Slightly reduced activityMild imbalance, unsteady gaitMild, occasional tremors
2 Moderately inactive, reduced responseObvious instability, wide-based gaitIntermittent, spontaneous tremors
3 Severely inactive, minimal responseUnable to maintain upright postureContinuous, severe tremors
4 Loss of consciousnessN/AN/A

4.1.4 Visualization: Dose-Ranging Study Workflow

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Scoring cluster_analysis Analysis A Randomize Mice into Dose Groups (n=6-8) B Prepare this compound Doses & Vehicle Control A->B C Administer via IP Injection B->C D Observe Continuously (0-4h) & at Intervals (up to 48h) C->D E Score Side Effects (Sedation, Ataxia, Tremors) D->E F Determine MTD and Therapeutic Window E->F

Caption: Workflow for a dose-ranging and acute toxicity study.

4.2 Protocol 2: Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.

4.2.1 Methodology

  • Administration: Administer this compound at various doses (or vehicle) via IP injection to different groups of mice.

  • Pretreatment Time: Wait for a predetermined time (typically 30-60 minutes) to allow for drug absorption and peak effect.

  • Seizure Induction: Induce seizures using an electro-convulsometer. Apply an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) through corneal or auricular electrodes.

  • Endpoint: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Record the number of protected animals at each dose and calculate the median effective dose (ED50).

4.2.2 Data Presentation: MES Test Parameters

ParameterSpecification
Seizure ModelMaximal Electroshock (MES)
EndpointAbolition of tonic hindlimb extension
Stimulus50 mA, 60 Hz, 0.2 seconds
ElectrodesCorneal or auricular
Pretreatment Time30-60 minutes post-IP injection

4.2.3 Visualization: MES Test Workflow

G A Administer this compound or Vehicle (IP) B Wait 30-60 min (Pretreatment Time) A->B C Apply Electrical Stimulus (e.g., 50 mA, 0.2s) B->C D Observe for Tonic Hindlimb Extension C->D E Extension Present? D->E F Not Protected E->F Yes G Protected E->G No H Calculate ED50 F->H G->H

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

4.3 Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Test

This test models myoclonic and generalized absence seizures.

4.3.1 Methodology

  • Administration: Administer this compound at various doses (or vehicle) via IP injection.

  • Pretreatment Time: After the appropriate pretreatment time (30-60 minutes), administer a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures lasting at least 5 seconds.

  • Endpoint: Protection is defined as the complete absence of clonic seizures during the observation period.

  • Data Analysis: Calculate the ED50 based on the percentage of animals protected at each dose.

4.3.2 Data Presentation: scPTZ Test Parameters

ParameterSpecification
Seizure ModelSubcutaneous Pentylenetetrazol (scPTZ)
EndpointAbsence of clonic seizures for ≥ 5 seconds
ConvulsantPentylenetetrazol (PTZ)
PTZ Dosee.g., 85 mg/kg, subcutaneous
Observation Period30 minutes

4.3.3 Visualization: scPTZ Test Workflow

G A Administer this compound or Vehicle (IP) B Wait 30-60 min (Pretreatment Time) A->B C Inject Convulsant Dose of PTZ (s.c.) B->C D Observe for 30 min C->D E Clonic Seizure (>5s) Occurs? D->E F Not Protected E->F Yes G Protected E->G No H Calculate ED50 F->H G->H

Caption: Workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.

Proposed Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but like other urea-based anticonvulsants such as its analogue acetylthis compound, it is believed to modulate neuronal excitability through multiple pathways. The primary proposed mechanisms are the blockade of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission.

  • Blockade of Voltage-Gated Sodium Channels: this compound likely binds to neuronal voltage-gated sodium channels, stabilizing their inactivated state. This action reduces the number of channels available to open in response to depolarization, thereby suppressing the high-frequency neuronal firing that underlies seizure propagation.

  • Modulation of GABAergic Neurotransmission: A potential secondary mechanism is the enhancement of the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS. This could occur through interaction with the GABA-A receptor complex, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a raised seizure threshold.

5.1 Visualization: Proposed Signaling Pathway

G cluster_membrane Neuronal Membrane cluster_effects Cellular Effects Na_channel Voltage-Gated Sodium Channel Na_influx Reduced Sodium Influx Na_channel->Na_influx GABA_receptor GABA-A Receptor (Chloride Channel) Cl_influx Increased Chloride Influx GABA_receptor->Cl_influx This compound This compound This compound->Na_channel Blocks This compound->GABA_receptor Enhances GABA Action Reduced_firing Reduced Neuronal Firing Na_influx->Reduced_firing Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Hyperpolarization->Reduced_firing Outcome Anticonvulsant Effect Reduced_firing->Outcome

Caption: Proposed mechanism of action for this compound.

References

Assessing the Blood-Brain Barrier Penetration of Pheneturide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, an anticonvulsant of the ureide class, is utilized in the management of epilepsy.[1] Conceptually, it can be formed in the body as a metabolic degradation product from phenobarbital.[1] For any centrally acting drug like this compound, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy. The BBB is a highly selective semipermeable membrane that separates the circulating blood from the brain's extracellular fluid, thereby regulating the passage of substances into the central nervous system (CNS).[2][3]

Data Presentation: Physicochemical and Pharmacokinetic Properties

Quantitative data is essential for a comprehensive assessment of BBB penetration. The following tables summarize the known physicochemical properties of this compound and provide a template for organizing experimental data obtained through the protocols described herein. For comparative purposes, available data for phenytoin, a structurally related and widely studied anticonvulsant, is included where available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H14N2O2[4]
Molecular Weight 206.24 g/mol
LogP (Octanol-Water Partition Coefficient) 1.8
Topological Polar Surface Area 72.2 Ų
pKa Not Available
Solubility Not Available

Table 2: Experimental Data for this compound BBB Penetration Assessment

ParameterValueMethod
In Vitro Apparent Permeability (Papp) Not AvailableIn Vitro BBB Model
In Situ Brain Perfusion Rate (Kin) Not AvailableIn Situ Brain Perfusion
In Vivo Unbound Brain Concentration (Cu,brain) Not AvailableIn Vivo Microdialysis
Brain-to-Plasma Ratio (Kp) Not AvailableBrain Homogenate Method
Unbound Brain-to-Plasma Ratio (Kp,uu) Not AvailableIn Vivo Microdialysis
Plasma Protein Binding (%) Not AvailableEquilibrium Dialysis / Ultrafiltration
Brain Tissue Binding (fu,brain) Not AvailableBrain Homogenate Method / Equilibrium Dialysis

Table 3: Comparative BBB Penetration Data for Phenytoin

ParameterValueSource
In Vivo ECF/unbound serum ratio 84-87%
Plasma Protein Binding (unbound fraction) 9.7 to 24.7% (median 12.3%)
Brain-to-Plasma Ratio (in rats) ~0.8 at 65 min post-IV admin

Experimental Protocols

A multi-faceted approach employing in vitro and in vivo models is essential for a thorough evaluation of a drug's ability to cross the BBB.

In Vitro Blood-Brain Barrier Models

In vitro BBB models provide a high-throughput and cost-effective method for initial screening of drug permeability. These models typically utilize a monolayer of brain endothelial cells cultured on a porous membrane, separating a donor (blood side) and a receiver (brain side) compartment.

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model

  • Cell Culture: Culture a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell® insert. Co-culture with astrocytes and pericytes on the basolateral side can enhance barrier properties.

  • Barrier Integrity Measurement: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) daily. Experiments should be conducted once TEER values stabilize, typically above 100 Ω·cm².

  • Permeability Experiment:

    • Add a known concentration of this compound to the apical (donor) chamber.

    • At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.

    • To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • The efflux ratio (Papp, B-A / Papp, A-B) can be calculated to determine if this compound is a substrate for efflux transporters like P-glycoprotein.

In Situ Brain Perfusion

The in situ brain perfusion technique offers a more physiologically relevant model by maintaining the intact microvasculature of the brain.

Protocol 2: In Situ Brain Perfusion in Rodents

  • Animal Preparation: Anesthetize a rat and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery for perfusion.

  • Perfusion: Perfuse the brain with a physiological buffer containing a known concentration of radiolabeled or unlabeled this compound at a constant flow rate. Include a vascular marker (e.g., [14C]sucrose) to correct for the drug remaining in the brain vasculature.

  • Termination and Sample Collection: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.

  • Sample Processing and Analysis: Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker.

  • Data Analysis: Calculate the brain uptake rate (Kin) using the following equation:

    • Kin (mL/s/g) = (Cbrain - Vv * Cperf) / (t * Cperf)

    • Where Cbrain is the concentration of this compound in the brain, Vv is the vascular volume, Cperf is the concentration in the perfusate, and t is the perfusion time.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of freely moving animals. This provides a dynamic profile of the pharmacologically active drug concentration at the target site.

Protocol 3: In Vivo Microdialysis in Rodents

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus, cortex) of an anesthetized rat.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Administer this compound systemically (e.g., intravenously or intraperitoneally).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

    • Simultaneously, collect blood samples to determine plasma drug concentrations.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma (total and unbound) using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Determine the in vivo recovery of the microdialysis probe.

    • Calculate the unbound brain concentration (Cu,brain) by correcting the dialysate concentration for probe recovery.

    • Calculate the unbound brain-to-plasma ratio (Kp,uu) = AUCbrain,unbound / AUCplasma,unbound.

Plasma Protein and Brain Tissue Binding

Only the unbound fraction of a drug is available to cross the BBB and exert a pharmacological effect. Therefore, determining the extent of plasma protein and brain tissue binding is crucial.

Protocol 4: Determination of Plasma Protein Binding by Equilibrium Dialysis

  • Sample Preparation: Spike a known concentration of this compound into plasma.

  • Equilibrium Dialysis: Place the plasma sample in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber.

  • Incubation: Incubate the apparatus at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: Measure the concentration of this compound in both the plasma and buffer chambers.

  • Data Analysis: Calculate the fraction unbound (fu) = Cbuffer / Cplasma.

Protocol 5: Determination of Brain Tissue Binding by Brain Homogenate Method

  • Brain Homogenate Preparation: Homogenize brain tissue from a drug-naïve animal in a buffer.

  • Binding Assay: Spike a known concentration of this compound into the brain homogenate and perform equilibrium dialysis against a buffer, similar to the plasma protein binding assay.

  • Data Analysis: Calculate the fraction unbound in brain homogenate (fu,brain) = Cbuffer / Chomogenate.

Visualizations

The following diagrams illustrate the key experimental workflows for assessing the BBB penetration of this compound.

InVitroBBBWorkflow cluster_0 In Vitro BBB Model Setup cluster_1 Permeability Experiment cluster_2 Analysis Culture Culture Endothelial Cells on Transwell Insert TEER Measure TEER for Barrier Integrity Culture->TEER Daily AddDrug Add this compound to Apical Chamber TEER->AddDrug Stabilized TEER Sample Sample from Basolateral Chamber at Time Points AddDrug->Sample Diffusion LCMS Quantify this compound by LC-MS/MS Sample->LCMS CalculatePapp Calculate Apparent Permeability (Papp) LCMS->CalculatePapp

Workflow for In Vitro BBB Permeability Assessment.

InSituPerfusionWorkflow cluster_0 Animal Preparation cluster_1 Perfusion cluster_2 Sample Collection & Analysis Anesthetize Anesthetize Rodent Catheterize Catheterize Carotid Artery Anesthetize->Catheterize Perfuse Perfuse with this compound & Vascular Marker Catheterize->Perfuse CollectBrain Collect Brain Perfuse->CollectBrain Short Duration Homogenize Homogenize Brain Tissue CollectBrain->Homogenize Analyze Analyze Drug and Marker Concentrations Homogenize->Analyze CalculateKin Calculate Brain Uptake Rate (Kin) Analyze->CalculateKin

Workflow for In Situ Brain Perfusion Experiment.

InVivoMicrodialysisWorkflow cluster_0 Surgical Preparation cluster_1 Microdialysis cluster_2 Analysis & Calculation ImplantProbe Implant Microdialysis Probe in Brain Recover Animal Recovery ImplantProbe->Recover 24h AdministerDrug Administer this compound Recover->AdministerDrug CollectSamples Collect Dialysate and Blood Samples AdministerDrug->CollectSamples Over Time AnalyzeConc Analyze Drug Concentrations (LC-MS/MS) CollectSamples->AnalyzeConc CalculateUnbound Calculate Unbound Brain and Plasma Concentrations AnalyzeConc->CalculateUnbound CalculateKpuu Calculate Kp,uu CalculateUnbound->CalculateKpuu

Workflow for In Vivo Microdialysis Study.

BBB_Penetration_Logic cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain TotalDrug_Plasma Total this compound in Plasma UnboundDrug_Plasma Unbound this compound in Plasma TotalDrug_Plasma->UnboundDrug_Plasma BoundDrug_Plasma Protein-Bound this compound TotalDrug_Plasma->BoundDrug_Plasma BBB Passive Diffusion & Active Transport UnboundDrug_Plasma->BBB Crosses UnboundDrug_Brain Unbound this compound in Brain ECF BBB->UnboundDrug_Brain Enters BoundDrug_Brain Tissue-Bound this compound UnboundDrug_Brain->BoundDrug_Brain Binds to Target Pharmacological Target UnboundDrug_Brain->Target Acts on

Logical Flow of this compound from Blood to Brain.

References

Application Note: Assessment of Cytochrome P450 Induction Potential of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the potential of the anticonvulsant drug Pheneturide to induce cytochrome P450 (CYP) enzymes. Understanding the CYP induction potential of a drug candidate is a critical step in preclinical drug development to predict potential drug-drug interactions (DDIs) and ensure patient safety.[1][2] The protocols outlined herein are based on established in vitro methods using primary human hepatocytes, which are considered the gold standard for assessing CYP induction.[3][4][5] This application note includes detailed methodologies for cell culture, treatment, endpoint analysis (mRNA and enzyme activity), and data interpretation. Additionally, it provides visual representations of the key signaling pathways and the experimental workflow.

Introduction

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceuticals. Induction of CYP enzymes by a drug can accelerate the metabolism of co-administered therapeutic agents, potentially leading to reduced efficacy or the formation of toxic metabolites. Several antiepileptic drugs (AEDs), such as carbamazepine and phenytoin, are known potent inducers of CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.

This compound, an anticonvulsant, is likely to be co-administered with other medications, making it imperative to characterize its potential to cause DDIs. This is achieved by evaluating its ability to increase the expression of key CYP genes, a process often mediated by the activation of nuclear receptors such as the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl hydrocarbon Receptor (AhR). This application note details an in vitro assay using cryopreserved primary human hepatocytes to determine the CYP induction potential of this compound.

Signaling Pathways for CYP Induction

The induction of CYP enzymes is primarily a transcriptional event initiated by the binding of a xenobiotic to one of several key nuclear receptors. These receptors then form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter regions of target genes, leading to increased transcription and subsequent protein expression.

CYP_Induction_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR AhR This compound->AhR PXR PXR This compound->PXR CAR CAR This compound->CAR AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT translocation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR translocation CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR translocation HSP90 HSP90 ARNT ARNT ARNT->AhR_ARNT RXR RXR RXR->PXR_RXR RXR->CAR_RXR XRE XRE AhR_ARNT->XRE ER6_DR3 ER6/DR3 PXR_RXR->ER6_DR3 PBREM PBREM/DR4 CAR_RXR->PBREM CYP1A_mRNA CYP1A mRNA XRE->CYP1A_mRNA transcription CYP2B_mRNA CYP2B mRNA PBREM->CYP2B_mRNA transcription CYP3A_mRNA CYP3A mRNA ER6_DR3->CYP3A_mRNA transcription

Figure 1: Simplified signaling pathways of CYP induction.

Experimental Protocol

This protocol is designed for a 24-well plate format using cryopreserved primary human hepatocytes. All incubations should be performed at 37°C in a humidified atmosphere of 5% CO2.

Materials and Reagents
  • Cryopreserved primary human hepatocytes

  • Hepatocyte thawing medium

  • Hepatocyte plating medium

  • Hepatocyte maintenance medium

  • Collagen-coated 24-well plates

  • This compound (test article)

  • Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

  • Vehicle control (e.g., 0.1% DMSO)

  • CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4)

  • RNA isolation kit

  • qRT-PCR reagents

  • LC-MS/MS system

Experimental Workflow

Figure 2: Experimental workflow for the CYP induction assay.

Detailed Methodology

3.3.1. Hepatocyte Plating

  • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

  • Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte thawing medium.

  • Centrifuge at 100 x g for 10 minutes at room temperature.

  • Resuspend the cell pellet in hepatocyte plating medium and determine cell viability and density.

  • Seed the hepatocytes in collagen-coated 24-well plates at a density of 0.5 x 10^6 viable cells/mL.

  • Incubate for 24 hours to allow for cell attachment and monolayer formation.

3.3.2. Compound Treatment

  • After 24 hours, replace the plating medium with fresh hepatocyte maintenance medium.

  • Prepare serial dilutions of this compound and positive controls in the maintenance medium. The final concentration of the vehicle should not exceed 0.1%.

  • Treat the cells in triplicate with at least six concentrations of this compound, a single concentration of each positive control, and the vehicle control.

  • Incubate for 48 to 72 hours, replacing the medium with freshly prepared compound solutions every 24 hours.

3.3.3. Endpoint Analysis

3.3.3.1. mRNA Quantification

  • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells directly in the wells and isolate total RNA using a suitable RNA isolation kit.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the relative mRNA expression of CYP1A2, CYP2B6, and CYP3A4 using quantitative real-time PCR (qRT-PCR) with gene-specific primers and probes. Normalize the data to a housekeeping gene (e.g., GAPDH).

3.3.3.2. Enzyme Activity Assay

  • Following the treatment period, remove the culture medium and wash the cells with PBS.

  • Add fresh medium containing specific CYP probe substrates to each well.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Collect the supernatant and stop the reaction (e.g., by adding acetonitrile).

  • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

Data Analysis

mRNA Fold Induction: Calculate the fold induction of mRNA expression relative to the vehicle control using the 2^(-ΔΔCt) method.

Enzyme Activity Fold Induction: Calculate the rate of metabolite formation (pmol/min/mg protein). The fold induction is the ratio of the activity in treated cells to that in vehicle-treated cells.

A compound is generally considered an inducer if the fold induction is greater than 2 and there is a concentration-dependent increase.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: mRNA Fold Induction of CYP Enzymes by this compound

Concentration (µM)CYP1A2 Fold Induction (Mean ± SD)CYP2B6 Fold Induction (Mean ± SD)CYP3A4 Fold Induction (Mean ± SD)
Vehicle (0.1% DMSO) 1.0 ± 0.21.0 ± 0.11.0 ± 0.3
This compound 0.1 1.2 ± 0.31.5 ± 0.22.5 ± 0.4
This compound 1 1.8 ± 0.43.1 ± 0.58.9 ± 1.1
This compound 10 2.5 ± 0.68.7 ± 1.225.4 ± 3.2
This compound 50 3.1 ± 0.515.2 ± 2.142.1 ± 5.6
This compound 100 3.5 ± 0.718.9 ± 2.545.3 ± 6.1
Positive Control
Omeprazole (50 µM) 28.5 ± 4.1--
Phenobarbital (1 mM) -22.4 ± 3.5-
Rifampicin (10 µM) --55.8 ± 7.3

Table 2: Enzyme Activity Fold Induction of CYP Enzymes by this compound

Concentration (µM)CYP1A2 Activity Fold Induction (Mean ± SD)CYP2B6 Activity Fold Induction (Mean ± SD)CYP3A4 Activity Fold Induction (Mean ± SD)
Vehicle (0.1% DMSO) 1.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound 0.1 1.1 ± 0.21.3 ± 0.32.1 ± 0.3
This compound 1 1.5 ± 0.32.8 ± 0.47.5 ± 0.9
This compound 10 2.2 ± 0.47.9 ± 1.021.3 ± 2.8
This compound 50 2.8 ± 0.513.5 ± 1.838.6 ± 4.5
This compound 100 3.1 ± 0.616.2 ± 2.240.1 ± 5.2
Positive Control
Omeprazole (50 µM) 25.1 ± 3.7--
Phenobarbital (1 mM) -19.8 ± 2.9-
Rifampicin (10 µM) --50.2 ± 6.8

Conclusion

The described in vitro assay provides a robust and reliable method for assessing the potential of this compound to induce major CYP enzymes. The results from this assay are crucial for predicting the clinical DDI liability of this compound and for guiding further clinical studies. A concentration-dependent increase in CYP mRNA and enzyme activity would indicate that this compound is a CYP inducer, warranting further investigation into its clinical implications.

References

Application Notes and Protocols for Efficacy Testing of Pheneturide in Chronic Epilepsy Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective antiepileptic drugs (AEDs) is a critical area of research, requiring robust preclinical evaluation in animal models that mimic the human condition. Pheneturide (ethylphenacemide), a ureide-class anticonvulsant, has been used in the treatment of epilepsy, particularly in cases of severe and refractory seizures.[1] Its mechanism of action is thought to involve the modulation of neuronal excitability, potentially through enhancement of GABAergic inhibition and effects on voltage-gated ion channels.[1]

These application notes provide a comprehensive guide for the efficacy testing of this compound in established chronic epilepsy animal models. The protocols detailed herein are designed to offer a standardized framework for inducing chronic epileptic states in rodents and for the subsequent evaluation of this compound's anticonvulsant properties. This document is intended to aid researchers in designing and executing preclinical studies to investigate the therapeutic potential of this compound and similar compounds.

Putative Mechanism of Action of this compound

This compound is believed to exert its anticonvulsant effects through a multi-faceted approach by modulating inhibitory and excitatory neurotransmission. The primary hypothesized mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound may potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic signaling, it may increase the seizure threshold and reduce neuronal hyperexcitability.

  • Modulation of Voltage-Gated Sodium Channels: Similar to many established AEDs, this compound may block voltage-gated sodium channels. This action would reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

  • Inhibition of Calcium Channels: There is also a possibility that this compound may modulate voltage-gated calcium channels, which would reduce neurotransmitter release at the synapse and dampen excitatory signaling.

Signaling Pathways in Chronic Epilepsy and Potential Intervention by this compound

The pathophysiology of chronic epilepsy involves complex alterations in neuronal signaling pathways, leading to a state of hyperexcitability. Two key pathways implicated are the GABAergic and glutamatergic systems.

GABAergic Signaling Pathway

In a healthy brain, GABAergic neurons exert inhibitory control over neuronal activity. GABA, upon binding to its receptors (GABA-A and GABA-B), leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. In chronic epilepsy, there is often a reduction in GABAergic inhibition, contributing to the hyperexcitable state.

GABAergic_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_this compound This compound Action Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA GABA_synapse GABA GABA->GABA_synapse Release GAT1 GAT-1 GAT1->GABA GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds to Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization This compound This compound This compound->GABA_A_Receptor Enhances GABA effect Glutamatergic_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_pheneturide_action Potential this compound Action Glutamine Glutamine PAG PAG Glutamine->PAG Phosphate-activated glutaminase Glutamate_pre Glutamate PAG->Glutamate_pre Glutamate_synapse Glutamate Glutamate_pre->Glutamate_synapse Release NMDA_Receptor NMDA Receptor Glutamate_synapse->NMDA_Receptor Binds to AMPA_Receptor AMPA Receptor Glutamate_synapse->AMPA_Receptor Binds to Ca_channel Ca2+/Na+ Influx NMDA_Receptor->Ca_channel AMPA_Receptor->Ca_channel Depolarization Depolarization (Excitation) Ca_channel->Depolarization This compound This compound This compound->Ca_channel Modulates (Inhibits) Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Behavior Baseline Behavioral Assessment Animal_Acclimatization->Baseline_Behavior Chronic_Epilepsy_Induction Induction of Chronic Epilepsy (PTZ, Pilocarpine, or Kainic Acid) Baseline_Behavior->Chronic_Epilepsy_Induction Confirmation Confirmation of Chronic Epilepsy (Spontaneous Seizures / Kindling) Chronic_Epilepsy_Induction->Confirmation Drug_Administration This compound / Vehicle Administration Confirmation->Drug_Administration Efficacy_Assessment Efficacy Assessment (Seizure Frequency, Duration, Severity) Drug_Administration->Efficacy_Assessment Data_Analysis Data Analysis and Interpretation Efficacy_Assessment->Data_Analysis

References

Troubleshooting & Optimization

Troubleshooting Pheneturide solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of Pheneturide.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in aqueous solutions?

This compound is described as having moderate to insoluble properties in water.[1] It is more readily soluble in organic solvents like acetone and DMSO.[1][2] Due to its low aqueous solubility, achieving desired concentrations for experiments can be challenging and may require specific formulation strategies.

Q2: My this compound is not dissolving or is precipitating in my aqueous buffer. What are the common causes and solutions?

Several factors could be contributing to this issue. Here are some common causes and potential solutions:

  • Concentration Exceeds Intrinsic Solubility: You might be attempting to prepare a solution that is supersaturated.

    • Solution: Decrease the concentration of this compound to fall below its saturation point in your specific aqueous system.[3]

    • Solution: Systematically adjust the pH of your buffer to determine the optimal pH for maximum solubility. For weakly acidic drugs, increasing the pH (making it more alkaline) generally increases solubility, while for weakly basic drugs, decreasing the pH (making it more acidic) is beneficial.

  • Incorrect Solvent System: Purely aqueous systems may not be suitable for dissolving this compound, especially at higher concentrations.

    • Solution 1: Use a Co-solvent: Introduce a water-miscible organic solvent in which this compound has higher solubility. Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).

    • Solution 2: Utilize Solubilizing Excipients: Incorporate agents like cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) into your formulation to enhance solubility.

Q3: Are there any established solvent formulations to improve this compound's solubility for in vitro or in vivo studies?

Yes, several multi-component solvent systems have been documented to effectively dissolve this compound. For instance, a solubility of at least 2.5 mg/mL has been achieved using the following formulations:

  • System 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • System 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • System 3 (for lipid-based formulations): 10% DMSO and 90% Corn Oil.

It is recommended to prepare a stock solution in an organic solvent like DMSO first, and then add the other co-solvents sequentially. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.

Q4: My this compound solution is clear initially but forms a precipitate over time. How can I improve its stability?

This phenomenon, known as precipitation, can occur if the solution is supersaturated or if the compound is degrading.

  • Solution 1: Prepare Fresh Solutions: To minimize issues related to stability, it is best practice to prepare fresh dilutions from a stock solution immediately before each experiment.

  • Solution 2: Refrigerate or Freeze Stock Solutions: Stock solutions of this compound in solvents like DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.

  • Solution 3: Use Solubilizing Agents: Formulating with excipients such as cyclodextrins can create more stable solutions by forming inclusion complexes.

Q5: How does temperature affect the solubility of this compound?

For most endothermic substances, which absorb heat during dissolution, an increase in temperature leads to an increase in solubility. If you encounter difficulty dissolving this compound, gentle heating and/or sonication can be used to aid the dissolution process. However, be mindful of the compound's stability at elevated temperatures.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and reported solubility data for this compound.

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 - 206.25 g/mol
Appearance White to off-white crystalline solid
Aqueous Solubility Moderately soluble to insoluble in water
Organic Solvent Solubility Soluble in DMSO (100 mg/mL), acetone, and other organic solvents
Formulation Solubility ≥ 2.5 mg/mL (12.12 mM) in specific co-solvent systems (e.g., DMSO/PEG300/Tween-80/Saline)

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound quantification

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. An excess is confirmed if undissolved solid remains at the end of the experiment.

  • Seal the vials securely to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, cease shaking and allow the vials to stand, permitting the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the supernatant through a syringe filter to remove all undissolved particles.

  • Dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Analyze the concentration of the dissolved this compound using a validated HPLC method.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

G Troubleshooting this compound Solubility Issues start This compound Fails to Dissolve or Precipitates cause1 Is Concentration Too High? start->cause1 cause2 Is the Solvent System Appropriate? cause1->cause2 No sol1 Decrease Concentration cause1->sol1 Yes cause3 Is the pH Optimal? cause2->cause3 Yes sol2 Use Co-solvents (DMSO, PEG, Ethanol) cause2->sol2 No cause4 Is the Solution Unstable Over Time? cause3->cause4 Yes sol4 Systematically Adjust pH cause3->sol4 No sol5 Prepare Solutions Fresh Before Use cause4->sol5 Yes sol3 Add Solubilizing Excipients (Cyclodextrins, Surfactants) sol2->sol3 sol6 Consider Gentle Heating or Sonication sol2->sol6

Caption: Troubleshooting workflow for addressing low solubility.

G Key Factors Influencing this compound Solubility center This compound Solubility sub1 Physicochemical Properties center->sub1 sub2 Solvent System Properties center->sub2 sub3 External Conditions center->sub3 prop1 Particle Size sub1->prop1 prop2 Crystalline Form sub1->prop2 prop3 Polarity sub1->prop3 solv1 pH of the Medium sub2->solv1 solv2 Use of Co-solvents sub2->solv2 solv3 Presence of Excipients (e.g., Surfactants) sub2->solv3 cond1 Temperature sub3->cond1 cond2 Agitation / Sonication sub3->cond2

Caption: Factors that can be modulated to enhance solubility.

References

Technical Support Center: Managing Pheneturide-Induced Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying pheneturide-induced neurotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its neurotoxicity a concern?

This compound is an anticonvulsant drug used in the treatment of epilepsy. While effective, concerns exist regarding its potential for neurotoxicity, which can manifest as adverse effects on the nervous system. Understanding and managing these toxicities are crucial for safe therapeutic development and use.

Q2: What are the common signs of this compound-induced neurotoxicity in animal models?

While specific data on this compound is limited, neurotoxicity from related anticonvulsants in animal models can present as:

  • Behavioral changes: Ataxia (loss of coordination), sedation, tremors, and altered locomotor activity.

  • Neurological deficits: Seizures at high doses, cognitive impairment in learning and memory tasks.

  • Cellular changes: Neuronal damage or loss in specific brain regions like the cerebellum and hippocampus, and glial cell activation.

Q3: Are there any known metabolites of this compound that could contribute to neurotoxicity?

Yes, this compound is metabolized in the body to ethylphenylhydantoin. It is important to consider that the neurotoxic effects observed could be due to the parent compound, its metabolites, or a combination of both.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High mortality rate in the animal cohort. - Dose of this compound is too high.- Animal strain is particularly sensitive.- Improper drug administration (e.g., too rapid injection).- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Review literature for strain-specific sensitivity to anticonvulsants.- Ensure slow and proper administration of the drug solution.
Inconsistent behavioral results between animals. - Variability in drug metabolism.- Stress or other confounding factors in the animal facility.- Subjectivity in behavioral scoring.- Allow for an acclimatization period before behavioral testing.- Standardize housing conditions and handling procedures.- Use blinded observers for behavioral scoring and automated tracking systems where possible.
No observable neurotoxic effects at expected doses. - Dose is too low.- Insufficient duration of treatment.- The chosen endpoint is not sensitive to this compound's effects.- Increase the dose in a stepwise manner.- Extend the treatment period.- Employ a battery of behavioral and histological tests to assess a wider range of potential neurotoxic effects.

Experimental Protocols

Protocol 1: Assessment of Motor Coordination using the Rotarod Test

  • Apparatus: An automated rotarod apparatus.

  • Procedure: a. Acclimatize mice to the testing room for at least 1 hour before the experiment. b. Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes for 2-3 consecutive days. c. On the test day, administer this compound or vehicle control. d. At specified time points post-administration (e.g., 30, 60, 120 minutes), place the mice on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). e. Record the latency to fall from the rod. A shorter latency suggests impaired motor coordination.

  • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Evaluation of Neuronal Damage using Nissl Staining

  • Tissue Preparation: a. Following the final behavioral test, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. b. Dissect the brains and post-fix in 4% paraformaldehyde overnight. c. Cryoprotect the brains in a 30% sucrose solution. d. Section the brains (e.g., 40 µm thick sections) using a cryostat.

  • Staining Procedure: a. Mount the sections on slides. b. Stain with a 0.1% cresyl violet solution. c. Dehydrate the sections through a graded series of alcohol. d. Clear the sections in xylene and coverslip.

  • Analysis: a. Examine the sections under a microscope. b. Look for signs of neuronal damage such as shrunken, darkly stained neurons (pyknotic cells) in brain regions of interest (e.g., hippocampus, cerebellum). c. Quantify the number of healthy versus damaged neurons.

Signaling Pathways and Workflows

Pheneturide_Metabolism This compound This compound Metabolite Ethylphenylhydantoin This compound->Metabolite Metabolism Neurotoxicity Potential Neurotoxicity This compound->Neurotoxicity Metabolite->Neurotoxicity Experimental_Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase Animal_Model Animal Model Selection Dose_Administration This compound Administration Animal_Model->Dose_Administration Behavioral_Tests Behavioral Assessments (e.g., Rotarod) Dose_Administration->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Histology Histological Analysis (e.g., Nissl Staining) Tissue_Collection->Histology Biochemical_Assays Biochemical Assays Tissue_Collection->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemical_Assays->Data_Analysis

Pheneturide Stability Under Varying pH Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of pheneturide under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound, chemically known as N-carbamoyl-2-phenylbutanamide, contains both amide and urea functionalities, which are susceptible to hydrolysis.[1][2] Generally, the stability of this compound is expected to be optimal in neutral to slightly acidic conditions (pH 4-6). Under strongly acidic or basic conditions, significant degradation is anticipated due to acid-catalyzed and base-catalyzed hydrolysis of the amide and urea linkages.

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: The primary degradation pathway for this compound is the hydrolysis of its amide and urea bonds.[3][4] Under acidic or basic conditions, this can lead to the formation of 2-phenylbutanoic acid and urea. Further hydrolysis of urea can yield ammonia and carbon dioxide.[5] The identification of these degradation products is crucial for a complete stability profile.

Q3: How can I monitor the degradation of this compound during my stability studies?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach for monitoring this compound degradation. This method should be capable of separating the intact this compound from its potential degradation products, allowing for accurate quantification of the parent drug over time.

Q4: What are the typical conditions for a forced degradation study of this compound?

A4: Forced degradation, or stress testing, is performed to understand the degradation pathways and to develop a stability-indicating method. For pH-dependent stability, this involves subjecting a solution of this compound to various pH conditions (e.g., 0.1 M HCl for acidic, purified water for neutral, and 0.1 M NaOH for basic conditions) at a controlled temperature (e.g., 60°C) for a defined period. The goal is to achieve a target degradation of 5-20%.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under acidic or basic conditions. - Insufficient stress conditions (temperature too low, duration too short).- Concentration of acid/base is too low.- Increase the temperature in increments of 10°C (e.g., from 60°C to 70°C).- Extend the duration of the study.- Use a higher concentration of acid or base (e.g., increase from 0.1 M to 1 M HCl or NaOH).
Complete or excessive degradation observed at the first time point. - Stress conditions are too harsh (temperature too high, high concentration of acid/base).- Lower the temperature of the study.- Use a lower concentration of acid or base.- Take earlier and more frequent time points to capture the degradation profile.
Poor peak shape or resolution in HPLC analysis. - Inappropriate mobile phase composition or pH.- Column degradation due to extreme pH of injected samples.- Optimize the mobile phase by adjusting the organic solvent ratio and the pH of the aqueous phase.- Ensure samples are neutralized before injection to protect the HPLC column.
Inconsistent or non-reproducible results. - Inaccurate pH measurement of buffer solutions.- Fluctuations in temperature during the study.- Improper sample handling and preparation.- Calibrate the pH meter before preparing solutions.- Use a calibrated and stable oven or water bath.- Ensure consistent and accurate pipetting and dilution of samples.

Quantitative Data Summary

pH Condition Time (hours) This compound Remaining (%) Major Degradation Products Detected
0.1 M HCl (Acidic) 0100.0-
692.52-phenylbutanoic acid, Urea
1285.22-phenylbutanoic acid, Urea
2478.92-phenylbutanoic acid, Urea
Purified Water (Neutral) 0100.0-
699.8Not Detected
1299.5Not Detected
2499.1Not Detected
0.1 M NaOH (Basic) 0100.0-
688.32-phenylbutanoic acid sodium salt, Urea
1279.12-phenylbutanoic acid sodium salt, Urea
2465.42-phenylbutanoic acid sodium salt, Urea

Experimental Protocols

Detailed Methodology for pH-Dependent Stability Testing of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol) in which it is freely soluble.

  • Preparation of Stress Samples:

    • Acidic Condition: Add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid in a suitable container.

    • Neutral Condition: Add 1 mL of the stock solution to 9 mL of purified water.

    • Basic Condition: Add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide.

  • Incubation: Place the prepared samples in a constant temperature bath or oven set at 60°C.

  • Time Points: Withdraw aliquots of each sample at predetermined time intervals (e.g., 0, 6, 12, and 24 hours).

  • Sample Neutralization: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent amount of 0.1 M HCl.

  • Sample Preparation for HPLC: Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from all potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound (N-carbamoyl-2-phenylbutanamide) Intermediate 2-Phenylbutanoic Acid + Urea This compound->Intermediate Hydrolysis (Acid or Base Catalyzed) Final_Products 2-Phenylbutanoic Acid + Ammonia + Carbon Dioxide Intermediate->Final_Products Urea Hydrolysis

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Workflow for this compound pH Stability Testing A Prepare this compound Stock Solution (1 mg/mL) B Prepare Stress Samples (Acidic, Neutral, Basic) A->B C Incubate at 60°C B->C D Withdraw Aliquots at Time Points (0, 6, 12, 24h) C->D E Neutralize Acidic and Basic Samples D->E F Dilute Samples for Analysis E->F G Analyze by Stability-Indicating HPLC Method F->G H Calculate % this compound Remaining G->H

Caption: Workflow for pH-dependent stability testing of this compound.

References

Technical Support Center: Overcoming Pheneturide Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Pheneturide in their experiments, ensuring its proper dissolution in cell culture media is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions to address challenges with this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

This compound is a hydrophobic compound with moderate solubility in water but higher solubility in organic solvents.[1][2] Precipitation in aqueous cell culture media is a common issue that primarily occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium.[1] This "solvent shock" can cause the compound to crash out of solution if its concentration exceeds its solubility limit in the media.[3] Other contributing factors can include temperature shifts, pH instability of the medium, and interactions with media components like salts and proteins.[4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Due to its solubility characteristics, 100% sterile DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for cell culture experiments.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with an ideal concentration of 0.1% or less for most cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.

Q4: Can I dissolve this compound directly in PBS or cell culture medium?

It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture medium due to its low water solubility. This will likely lead to incomplete dissolution and precipitation.

Q5: How can I determine the optimal working concentration of this compound for my experiments?

The optimal concentration will be cell-line and assay-dependent. For a structurally related compound, Acetylthis compound, in vitro studies have utilized concentrations ranging from 0.01 µM to 100 µM. It is advisable to perform a dose-response experiment to determine the effective concentration range for your specific model system.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these troubleshooting steps:

IssuePotential CauseRecommended Solution
Immediate Precipitation "Solvent shock" from rapid dilution of the DMSO stock in the aqueous medium.- Add the DMSO stock solution drop-wise to pre-warmed (37°C) culture medium while gently swirling or vortexing. - Prepare an intermediate dilution in a small volume of serum-free medium before adding it to the final volume of complete medium.
High final concentration of this compound exceeding its solubility limit.- Decrease the final concentration of this compound in your experiment.
Precipitation Over Time in Incubator Instability of the compound at 37°C or interaction with media components.- Prepare fresh this compound-containing media immediately before each experiment. - Consider reducing the serum concentration if your experimental design allows, as serum proteins can sometimes contribute to the formation of insoluble complexes.
Temperature fluctuations from moving media between storage and the incubator.- Aliquot your prepared media into single-use volumes to minimize temperature changes from repeated warming and cooling.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityNotes
DMSO 100 mg/mL (484.86 mM)May require sonication to fully dissolve. Use freshly opened, hygroscopic DMSO for best results.
Ethanol SolubleSpecific quantitative data not readily available, but it is known to be soluble.
Water Moderately SolubleQuantitative solubility data in water is not specified, but it is significantly less soluble than in organic solvents.
Aqueous Buffers (e.g., PBS) Sparingly SolubleDirect dissolution is not recommended. A co-solvent like DMSO is necessary.

Experimental Protocol: Preparation of this compound Working Solution

This protocol outlines the recommended procedure for preparing a this compound working solution for cell culture experiments to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Sterile, 100% Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath and sonicate to aid dissolution.

    • Visually inspect the solution to ensure no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains at or below 0.5% (ideally ≤ 0.1%).

    • Slowly add the calculated volume of the this compound stock solution drop-wise to the pre-warmed medium while gently swirling the medium. This gradual dilution and mixing are crucial to prevent precipitation.

    • Once the stock solution is added, cap the tube or flask and invert it several times to ensure the solution is homogeneous.

    • Use the freshly prepared working solution immediately for your experiments.

Visual Troubleshooting and Workflow Diagrams

Caption: Troubleshooting workflow for this compound precipitation.

G Experimental Workflow for this compound Dosing cluster_prep Stock Solution Preparation cluster_dosing Working Solution and Dosing cluster_controls Essential Controls weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate/Warm if needed) weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot prewarm Pre-warm Cell Culture Medium to 37°C aliquot->prewarm dilute Slowly add stock solution drop-wise to pre-warmed medium with gentle agitation prewarm->dilute add_to_cells Add final working solution to cells dilute->add_to_cells vehicle_control Vehicle Control (Medium + same final % DMSO)

Caption: Recommended workflow for preparing and using this compound in cell culture.

References

Refining Pheneturide administration route for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pheneturide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the administration of this compound in a research setting, with a focus on refining the route of administration to ensure consistent experimental outcomes.

Q1: We are observing high variability in our experimental results after oral administration of this compound. What could be the cause?

A1: High variability following oral administration (e.g., via gavage) is a common issue for many compounds, including ureide-class anticonvulsants. The primary causes are related to the drug's pharmacokinetics:

  • First-Pass Metabolism: After oral administration, this compound is absorbed from the gastrointestinal tract and enters the hepatic portal system, where it is transported to the liver before reaching systemic circulation.[1] The liver can extensively metabolize the drug, a phenomenon known as the first-pass effect, which significantly reduces the amount of active drug reaching the bloodstream.[1][2] The extent of this metabolism can vary between individual animals, leading to inconsistent plasma concentrations.

  • Variable Absorption: The rate and extent of absorption from the gut can be influenced by numerous factors, including the animal's fasting state, gastrointestinal motility, and the specific vehicle used for formulation. This compound is described as being insoluble in water and more soluble in organic solvents, meaning the choice of vehicle is critical for consistent absorption.[3]

  • Gavage Technique: Improper oral gavage technique can lead to dosing errors, esophageal injury, or accidental administration into the trachea, all of which contribute to variability.[4]

Q2: Which administration route is recommended for achieving the most consistent this compound plasma concentrations?

A2: For the most consistent and reproducible plasma concentrations, intravenous (IV) administration is the gold standard. This route bypasses absorption barriers and the first-pass effect entirely, delivering 100% of the drug directly into systemic circulation.

However, if repeated IV injections are not feasible, intraperitoneal (IP) injection is a highly effective alternative. IP administration offers rapid absorption and significantly higher bioavailability compared to the oral route, often approaching that of IV administration. It largely avoids the first-pass metabolism in the liver, leading to more predictable plasma levels.

Q3: How does the choice of vehicle solution impact this compound administration and results?

A3: The vehicle is critical, as this compound is poorly soluble in water. An inappropriate vehicle can lead to drug precipitation, poor absorption, and irritation at the injection site. For consistent results, this compound should be fully dissolved in a well-tolerated vehicle. Several formulations are suggested for research use, such as:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. If precipitation occurs, gentle heating and/or sonication can aid dissolution.

Q4: We are using intraperitoneal (IP) injection but still see some variability. How can we refine our IP protocol?

A4: While generally reliable, IP injections can have a failure rate of 10-20% if not performed correctly, leading to injection into the gut, subcutaneous tissue, or abdominal fat. To improve consistency:

  • Proper Restraint: Ensure the animal is securely restrained with its head tilted slightly downwards to move abdominal organs away from the injection site.

  • Correct Injection Site: Administer the injection in the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

  • Needle Insertion: Use an appropriate needle gauge (e.g., 25-27g for a mouse) and insert it with the bevel up at a 30-40 degree angle.

  • Aspirate Before Injecting: Gently pull back the plunger to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe before depressing the plunger.

  • Injection Volume and Temperature: Use the lowest possible volume and ensure the solution is at room or body temperature to avoid discomfort and potential physiological changes in the animal.

Data Presentation: Pharmacokinetic Parameters

Table 1: Expected Pharmacokinetic Profile of this compound by Administration Route

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Bioavailability (F%) 100% (by definition)High (~70-100%)Low to Moderate (Highly Variable)
Time to Peak (Tmax) ImmediateRapid (e.g., < 30 min)Slower & Variable (e.g., > 30 min)
Result Consistency HighestHighLowest
Key Advantage Bypasses absorption; precise dose delivery.High bioavailability; avoids most first-pass metabolism.Ease of administration for chronic studies.
Key Disadvantage Requires technical skill (tail vein access).Risk of incorrect injection placement.Subject to first-pass metabolism and absorption variability.

Table 2: Factors Contributing to Inconsistent Results by Administration Route

RoutePrimary Factors Causing VariabilityMitigation Strategies
Oral (PO) First-pass metabolism, variable GI absorption, food effects, gavage technique.Standardize fasting times, use a consistent and validated vehicle, ensure proper gavage technique.
Intraperitoneal (IP) Incorrect injection placement (subcutaneous, visceral), irritation from vehicle.Adhere to strict injection protocols, use a well-tolerated vehicle, ensure proper restraint.
Intravenous (IV) Injection speed, potential for extravasation (leakage outside the vein).Administer slowly and evenly, confirm needle placement within the vein, monitor for swelling.

Mandatory Visualizations

Logical and Signaling Pathway Diagrams

G cluster_0 This compound Administration & Action This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Enhances Inhibitory Action Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Modulates (Inhibits) Neuron Neuron GABA_A->Neuron Hyperpolarization (Inhibition) Na_Channel->Neuron Reduces Excitability

Caption: Proposed mechanism of action for this compound.

G cluster_1 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results? CheckRoute Review Administration Route Start->CheckRoute Oral Oral (PO) CheckRoute->Oral Current Method IP Intraperitoneal (IP) CheckRoute->IP Current Method IV Intravenous (IV) CheckRoute->IV Current Method Cause_Oral Potential Cause: - First-Pass Metabolism - Variable Absorption Oral->Cause_Oral Cause_IP Potential Cause: - Incorrect Injection Site - Vehicle Irritation IP->Cause_IP Action_IV Gold Standard: - Highest Consistency - Review Technique IV->Action_IV Action_Oral Recommended Action: - Switch to IP or IV Route - Standardize Protocol Cause_Oral->Action_Oral Action_IP Recommended Action: - Refine Injection Technique - Confirm Vehicle Tolerance Cause_IP->Action_IP

Caption: Troubleshooting inconsistent results based on administration route.

Experimental Protocols

The following are detailed, standardized protocols for the administration of this compound to rodents. Note: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Protocol 1: Oral Gavage (PO) Administration

Objective: To administer a precise volume of this compound solution directly into the stomach.

Materials:

  • Appropriately sized gavage needle (flexible or ball-tipped recommended; e.g., 18-20g for mice).

  • Syringe (1 mL).

  • This compound solution in a validated vehicle.

  • Animal scale.

Procedure:

  • Preparation: Weigh the animal to calculate the exact dose volume (typically not exceeding 10 mL/kg). Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark the tube.

  • Restraint: Gently but firmly restrain the animal, ensuring its head and body are aligned to create a straight path to the esophagus. For mice, scruff the animal; for rats, secure the animal over the shoulders and back.

  • Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth. The animal should swallow as the tube passes into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is at the predetermined depth, dispense the solution slowly and smoothly.

  • Withdrawal & Monitoring: Remove the needle gently along the same path of insertion. Monitor the animal for several minutes for any signs of respiratory distress (e.g., coughing, gasping), which could indicate accidental tracheal administration.

Protocol 2: Intraperitoneal (IP) Injection

Objective: To administer this compound into the peritoneal cavity for rapid systemic absorption.

Materials:

  • Sterile syringe (1 mL).

  • Sterile needle (e.g., 25-27g for mice, 23-25g for rats).

  • This compound solution in a sterile, non-irritating vehicle.

  • 70% alcohol wipes.

  • Animal scale.

Procedure:

  • Preparation: Weigh the animal and calculate the dose volume (typically < 10 mL/kg). Draw the solution into the syringe.

  • Restraint: Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially.

  • Site Identification: Locate the injection site in the animal's lower right abdominal quadrant. Wipe the area with an alcohol pad.

  • Injection: With the needle bevel facing up, puncture the skin and abdominal wall at a 30-40 degree angle.

  • Verification & Administration: Gently aspirate by pulling back the plunger. If no fluid enters the syringe, inject the solution with a steady motion. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 3: Intravenous (IV) Tail Vein Injection

Objective: To deliver this compound directly into the systemic circulation for maximum bioavailability and consistency.

Materials:

  • Sterile syringe (e.g., 0.3-1.0 mL).

  • Sterile needle (e.g., 27-30g for mice).

  • This compound solution in a sterile, IV-compatible vehicle.

  • A restraining device for mice/rats.

  • A heat source (e.g., heat lamp or warming pad) to induce vasodilation.

  • 70% alcohol wipes.

Procedure:

  • Preparation: Warm the animal's tail for 5-10 minutes using the heat source to make the lateral tail veins more visible and accessible. Place the animal in the restraining device.

  • Site Identification: Gently wipe the tail with an alcohol wipe. The two lateral tail veins will become more prominent.

  • Insertion: With the needle bevel facing up and parallel to the vein, insert the needle into one of the lateral veins, starting towards the distal (tip) end of the tail. A successful insertion may result in a small "flash" of blood in the needle hub.

  • Administration: Inject a very small volume to test for proper placement. The vein should blanch (turn pale) as the solution displaces the blood. If a subcutaneous "bleb" (swelling) forms, the needle is not in the vein. If placement is correct, administer the remaining solution slowly and steadily.

  • Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Monitor the animal for a few minutes before returning it to its cage.

References

Technical Support Center: Minimizing Variability in Pheneturide Seizure Scoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability during pheneturide seizure scoring experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in seizure models?

This compound, also known as ethylphenacemide, is an anticonvulsant of the ureide class.[1] Its mechanism of action is thought to be multifaceted, primarily involving the enhancement of GABAergic inhibition, similar to other anticonvulsants.[2] It is also believed to modulate voltage-gated sodium and calcium channels, which reduces neuronal excitability and limits the propagation of seizure activity.

Q2: What are the most common sources of variability in seizure scoring experiments?

Variability in seizure scoring can arise from several factors, including:

  • Animal-related factors: Strain, age, sex, and hormonal changes can all influence seizure susceptibility.[3]

  • Environmental factors: Housing conditions (e.g., group vs. isolated housing) and stress levels can significantly impact seizure thresholds.

  • Procedural factors: The dose of the convulsant agent, route of administration, and day-to-day variations in experimental conditions can lead to inconsistent results.

Q3: How can I standardize my seizure scoring methodology?

To ensure consistency, it is crucial to use a well-defined and validated seizure scoring scale. The Racine scale is a commonly used system for categorizing seizure severity in rodent models. However, modifications to this scale may be necessary depending on the specific seizure model (e.g., pentylenetetrazol-induced seizures). Consistent training of all observers and blinded scoring are essential to minimize subjective bias.

Q4: What is the importance of establishing a dose-response relationship for this compound?

Establishing a dose-response relationship is critical for determining the median effective dose (ED50) of this compound, which is the dose that produces a therapeutic effect in 50% of the animal population. This allows for a quantitative assessment of the drug's potency and helps in comparing its efficacy to other anticonvulsants. Biphasic dose-response relationships, where the effect of the drug changes with increasing dose, have been observed with agents that modulate seizure thresholds, further highlighting the importance of testing a range of doses.

Troubleshooting Guides

Issue 1: High variability in seizure scores between animals in the same treatment group.
Potential Cause Troubleshooting Step
Genetic Heterogeneity Use an inbred strain of rodents to minimize genetic variation. If using an outbred strain, ensure a sufficiently large sample size to account for variability.
Differences in Animal Age and Weight Ensure all animals are within a narrow age and weight range at the start of the experiment.
Inconsistent Drug Administration Verify the accuracy of dosing calculations and administration technique (e.g., intraperitoneal, oral gavage). Ensure consistent timing of drug administration relative to seizure induction.
Variable Stress Levels Acclimatize animals to the laboratory environment and handling for at least one week prior to the experiment. Handle all animals consistently.
Observer Bias Implement blinded scoring procedures where the observer is unaware of the treatment allocation. Ensure all scorers are trained on the specific seizure scoring scale being used.
Issue 2: Inconsistent seizure induction in control animals.
Potential Cause Troubleshooting Step
Incorrect Stimulus Intensity (MES) Calibrate the electroshock apparatus regularly to ensure a consistent current is delivered. Apply corneal electrodes correctly with saline to ensure good electrical contact.
Incorrect Convulsant Dose (PTZ) Prepare fresh solutions of pentylenetetrazol (PTZ) for each experiment. Verify the concentration and administered volume. The dose may need to be optimized for the specific animal strain and laboratory conditions.
Circadian Rhythm Effects Conduct experiments at the same time of day to minimize the influence of circadian rhythms on seizure susceptibility.
Acclimatization Period Ensure animals have a sufficient acclimatization period (at least 7 days) to the laboratory conditions before the experiment.
Issue 3: Difficulty in differentiating between seizure stages.
Potential Cause Troubleshooting Step
Inadequate Scoring Scale Use a detailed and validated seizure scoring scale, such as the modified Racine scale, that provides clear behavioral descriptors for each stage. Consider that different seizure models may require different scoring scales.
Lack of Experience Provide thorough training for all personnel involved in seizure scoring, including video examples of each seizure stage.
Subtle Seizure Manifestations For non-convulsive seizures, which can include behavioral arrest or staring, video recording and careful, timed observation are crucial. In some cases, simultaneous EEG recording may be necessary for confirmation.

Quantitative Data Summary

Direct comparative quantitative data for this compound is limited in recent literature. The following tables provide a template for data presentation and include available data for comparator anticonvulsant drugs.

Table 1: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Test (Mice)

AnticonvulsantAnimal ModelTestED50 (mg/kg)
Acetylthis compound MouseMESData not available
Phenytoin MouseMES9.87 ± 0.86
Carbamazepine MouseMES10.5 ± 0.9 to 15.7 ± 1.2
ED50 (Median Effective Dose) is the dose that protects 50% of animals from the tonic hindlimb extension phase of the seizure.

Table 2: Racine Scale for Seizure Scoring in Rodents

StageBehavioral Manifestations
0 No response or behavioral arrest
1 Mouth and facial movements (e.g., chewing, whisker trembling)
2 Head nodding
3 Forelimb clonus
4 Rearing with forelimb clonus
5 Rearing and falling (loss of postural control)
This is a generalized scale. Specific models may exhibit different behaviors, and modified scales have been developed.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to assess a compound's ability to prevent seizure spread.

Methodology:

  • Animal Selection: Use male albino mice (e.g., CD-1 strain) weighing 20-30g, housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: Administer this compound, a vehicle control, and a reference anticonvulsant (e.g., phenytoin) via the desired route (e.g., intraperitoneally or orally) across a range of doses.

  • Electrical Stimulation: At the time of predicted peak drug effect, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes. A topical anesthetic should be applied to the corneas prior to electrode placement.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: Record the number of animals protected at each dose level and calculate the ED50 using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model for myoclonic and absence seizures, induced by the chemical convulsant pentylenetetrazol.

Methodology:

  • Animal Selection: Use male albino mice, housed under similar conditions as for the MES test.

  • Drug Administration: Pre-treat animals with this compound, a vehicle control, or a reference drug at various doses.

  • Seizure Induction: After a suitable absorption period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously in mice).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of generalized clonic seizures.

  • Endpoint: Protection is defined as the absence of a generalized clonic seizure during the observation period.

  • Data Analysis: Calculate the ED50 based on the percentage of animals protected at each dose level.

Visualizations

experimental_workflow_MES cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_selection Animal Selection (Strain, Age, Weight) acclimatization Acclimatization (min. 7 days) animal_selection->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization drug_admin Drug Administration (this compound, Vehicle, Control) randomization->drug_admin peak_effect Time to Peak Effect drug_admin->peak_effect stimulation Electrical Stimulation (MES) peak_effect->stimulation observation Observation (Tonic Hindlimb Extension) stimulation->observation scoring Seizure Scoring (Protected/Not Protected) observation->scoring analysis Data Analysis (ED50 Calculation) scoring->analysis

Workflow for the Maximal Electroshock (MES) Seizure Test.

experimental_workflow_PTZ cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_selection Animal Selection (Strain, Age, Weight) acclimatization Acclimatization (min. 7 days) animal_selection->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization drug_admin Drug Administration (this compound, Vehicle, Control) randomization->drug_admin absorption Absorption Period drug_admin->absorption ptz_injection PTZ Injection (s.c.) absorption->ptz_injection observation Observation (30 min for Clonic Seizures) ptz_injection->observation scoring Seizure Scoring (Protected/Not Protected) observation->scoring analysis Data Analysis (ED50 Calculation) scoring->analysis

Workflow for the Pentylenetetrazol (PTZ) Seizure Test.

pheneturide_moa cluster_channel Ion Channel Modulation cluster_gaba Neurotransmitter System cluster_outcome Cellular Outcome This compound This compound na_channel Voltage-Gated Sodium Channels This compound->na_channel Inhibition ca_channel Voltage-Gated Calcium Channels This compound->ca_channel Inhibition gaba_receptor GABA-A Receptor This compound->gaba_receptor Enhancement of GABAergic Inhibition reduced_excitability Reduced Neuronal Excitability na_channel->reduced_excitability ca_channel->reduced_excitability gaba_receptor->reduced_excitability seizure_suppression Seizure Suppression reduced_excitability->seizure_suppression

Proposed Mechanism of Action for this compound.

References

Addressing inconsistent results in Pheneturide patch-clamp recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during patch-clamp recordings with Pheneturide.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is an anticonvulsant drug believed to exert its effects through multiple mechanisms. Its primary proposed actions include the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and potentially calcium channels.[1][2] By potentiating the effects of the inhibitory neurotransmitter GABA, this compound is thought to increase chloride ion influx, leading to hyperpolarization of the neuronal membrane and reduced excitability.[1][3] Additionally, it may inhibit sodium and calcium channels, further dampening neuronal firing.[3]

Q2: Why am I seeing inconsistent inhibitory effects of this compound on voltage-gated sodium channels?

Inconsistent inhibition of sodium channels by this compound can stem from several factors:

  • Voltage-dependence of the block: The blocking action of many channel modulators is state-dependent, meaning the drug may bind preferentially to the open, closed, or inactivated state of the channel. Ensure your voltage protocols are consistent across experiments to probe the same channel states.

  • "Use-dependence" or "frequency-dependence": The degree of block by some drugs can accumulate with repeated channel activation. If your protocol involves trains of depolarizing pulses, the blocking effect may increase over the course of the train. Inconsistent results could arise from variations in the frequency or duration of stimulation.

  • Drug solution instability: Ensure that your this compound stock solutions are fresh and properly stored. The compound's stability in your recording solutions over the course of a long experiment should be considered.

  • Incomplete washout: If you are performing experiments on the same cell with multiple this compound concentrations, ensure complete washout between applications. Insufficient washout can lead to a cumulative effect that is mistaken for inconsistency.

Q3: My GABA potentiation results with this compound are variable. What could be the cause?

Variability in the potentiation of GABA-A receptors can be due to:

  • Subunit composition: GABA-A receptors are pentameric structures with a high degree of subunit diversity. Different subunit combinations can exhibit varying sensitivities to modulators. The specific cell type or expression system you are using will determine the receptor subtypes present.

  • Endogenous modulators: The presence of endogenous neurosteroids or other modulators in your preparation could influence the receptor's response to this compound.

  • Phosphorylation state: The phosphorylation state of GABA-A receptors can affect their function and sensitivity to drugs. Changes in cellular signaling pathways during the recording can alter this.

  • Chloride ion gradient rundown: In whole-cell patch-clamp, the intracellular chloride concentration can change over time, affecting the driving force for chloride ions and thus the amplitude of the GABA-A receptor-mediated current.

Troubleshooting Guide

This guide addresses common issues encountered during patch-clamp experiments with this compound and provides potential solutions.

Problem Possible Cause(s) Recommended Solution(s)
Unstable Gigaseal Formation 1. Poor cell health. 2. Debris at the pipette tip. 3. Incorrect pipette resistance for the cell type. 4. Mechanical drift of the pipette or stage.1. Ensure proper slice/cell culture conditions (oxygenation, temperature, pH). 2. Filter all solutions and maintain a clean workspace to prevent dust contamination. 3. Optimize pipette resistance (typically 3-7 MΩ for whole-cell recordings). 4. Check for vibrations and ensure all components of the rig are securely fastened.
High or Unstable Series Resistance (Rs) 1. Incomplete membrane rupture in whole-cell mode. 2. Clogging of the pipette tip during the recording. 3. Poor pipette seal.1. Apply brief, additional suction to ensure full access to the cell interior. 2. Monitor Rs throughout the experiment and discard recordings with significant changes. 3. If the seal is unstable, it is best to obtain a new recording. Use Rs compensation on the amplifier, but be aware that high compensation can introduce noise.
"Rundown" of Ionic Currents 1. Dialysis of essential intracellular components by the pipette solution. 2. Changes in the phosphorylation state of ion channels. 3. Instability of the recorded cell over time.1. Use the perforated patch technique to preserve the intracellular environment. 2. Include ATP and GTP in your internal solution to support cellular metabolism and signaling. 3. Allow the cell to stabilize after break-in before applying this compound. Monitor a stable baseline before drug application.
No Observable Effect of this compound 1. Incorrect drug concentration. 2. Inactive compound. 3. The target ion channel is not present or functional in your preparation. 4. The experimental conditions are not suitable for observing the drug's effect.1. Verify the dilution calculations and prepare fresh solutions. 2. Confirm the purity and activity of your this compound stock. 3. Use positive controls known to modulate the target channel to confirm its presence and function. 4. For state-dependent drugs, ensure your voltage protocol is appropriate to induce the channel state the drug interacts with.
Irreversible or Slowly Reversible Effects 1. The drug may have a very high affinity for its binding site or become "trapped" within the ion channel pore. 2. Incomplete washout due to slow perfusion or "sticky" compound properties.1. Prolong the washout period and monitor for recovery. 2. Increase the perfusion rate during washout. 3. If the effect is consistently irreversible, it may be a characteristic of the drug's interaction with the channel.

Illustrative Quantitative Data

Due to a lack of published specific quantitative electrophysiological data for this compound, the following tables present hypothetical, yet plausible, data for a related compound, Acetylthis compound, to serve as a reference for expected outcomes.

Table 1: Hypothetical Inhibitory Effects of Acetylthis compound on Voltage-Gated Sodium Channels

Cell TypeChannel SubtypeIC50 (µM)Hill SlopeVoltage Protocol
HEK293Nav1.2501.2Depolarization to -10 mV from a holding potential of -90 mV
Cultured Hippocampal NeuronsEndogenous751.0Depolarization to 0 mV from a holding potential of -80 mV

Table 2: Hypothetical Potentiation of GABA-A Receptor Currents by Acetylthis compound

Cell TypeReceptor SubunitsEC50 (µM)Max Potentiation (%)GABA Concentration
Xenopus Oocytesα1β2γ225150EC10 (3 µM)
Cultured Cortical NeuronsEndogenous40120EC10 (1 µM)

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings of Sodium Currents
  • Cell Preparation: Utilize primary neuronal cultures or cell lines (e.g., HEK293) expressing the sodium channel subtype of interest.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

    • Establish a gigaseal (>1 GΩ) on a target cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at -90 mV.

    • Apply a series of depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit sodium currents.

    • Record baseline currents for at least 3 minutes to ensure stability.

    • Perfuse the bath with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

    • Perform a final washout with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each concentration.

    • Normalize the data to the baseline current.

    • Fit the concentration-response data with the Hill equation to determine the IC50 value.

Diagrams

experimental_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis cell_prep Cell Preparation gigaseal Gigaseal Formation cell_prep->gigaseal sol_prep Solution Preparation sol_prep->gigaseal pipette_pull Pipette Pulling pipette_pull->gigaseal whole_cell Whole-Cell Configuration gigaseal->whole_cell baseline Record Baseline Currents whole_cell->baseline drug_app Drug Application baseline->drug_app washout Washout drug_app->washout data_acq Data Acquisition washout->data_acq dose_response Dose-Response Analysis data_acq->dose_response signaling_pathway cluster_gaba GABAergic Synapse GABA GABA GABA_R GABA-A Receptor GABA->GABA_R binds Cl_channel Chloride Channel GABA_R->Cl_channel opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx This compound This compound This compound->GABA_R potentiates

References

Technical Support Center: Pheneturide Therapeutic Index Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work aimed at enhancing the therapeutic index of Pheneturide.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the therapeutic index and why is it a critical consideration for this compound?

A1: The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect.[1] It is commonly calculated as the ratio of the toxic dose for 50% of the population (TD50) to the effective dose for 50% of the population (ED50).[1] A narrow therapeutic index, as seen with many antiepileptic drugs (AEDs), means that the toxic and therapeutic doses are close to each other, necessitating careful dose monitoring to prevent adverse effects.[1] this compound is known to have a toxicity profile similar to phenacemide, which carries a risk of hepatotoxicity. Therefore, enhancing its therapeutic index is crucial to improve its safety margin and make it a more viable therapeutic option, especially for severe and refractory epilepsy.

Q2: What is the established mechanism of action for this compound?

A2: The complete mechanism of action for this compound is not fully elucidated. It is understood to be a multifaceted anticonvulsant. Its primary mechanisms are believed to include:

  • Enhancement of GABAergic Inhibition: It likely enhances the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain, which helps to reduce neuronal excitability and control seizures.

  • Inhibition of Drug Metabolism: this compound inhibits the metabolism of other anticonvulsants, notably phenytoin, leading to increased plasma levels of these drugs. This interaction can enhance the overall therapeutic effect.

  • Modulation of Ion Channels: There is evidence to suggest that this compound may also inhibit voltage-gated sodium and calcium channels, which play a key role in the generation and propagation of the electrical signals that lead to seizures.

Q3: What are the primary limitations and toxicities associated with this compound?

A3: this compound is considered an obsolete anticonvulsant, primarily used in cases of severe epilepsy where other, less toxic medications have failed. Its limitations and toxicities include:

  • Significant Side Effect Profile: It shares a toxicity profile with phenacemide, raising concerns about potential hepatotoxicity (liver damage).

  • Drug Interactions: Its potent inhibition of the metabolism of other drugs, like phenytoin, requires careful management and monitoring to avoid toxic plasma concentrations of co-administered AEDs.

  • Central Nervous System (CNS) Depression: this compound can cause CNS depression, and this effect can be dangerously amplified when combined with other CNS depressants.

  • Acute Toxicity: According to its GHS classification, it is harmful if swallowed and may cause skin, eye, and respiratory irritation.

Strategies for Therapeutic Index Enhancement

Q4: What are the principal strategies to enhance the therapeutic index of this compound?

A4: The primary strategies for improving the therapeutic index of this compound focus on either increasing its efficacy at a given dose or decreasing its toxicity. The main approaches are:

  • Structural Modification: Creating new analogues or prodrugs of this compound to improve its pharmacokinetic and pharmacodynamic properties, potentially reducing the formation of toxic metabolites.

  • Combination Therapy: Co-administering this compound with other AEDs that have complementary mechanisms of action to achieve synergistic anticonvulsant effects at lower, less toxic doses of each drug.

  • Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies to modify the pharmacokinetic profile of this compound. This can lead to targeted delivery to the brain and sustained release, which can increase efficacy and reduce systemic toxicity.

Q5: How can structural modification of this compound lead to a better therapeutic index?

A5: Structural modification is a key strategy in drug development to optimize a lead compound. For this compound, this could involve:

  • Reducing Metabolic Toxicity: Chemical modifications can be designed to block metabolic pathways that lead to the formation of reactive or toxic metabolites, which are often a source of drug-induced toxicity.

  • Improving Pharmacokinetics: Altering the chemical structure can improve absorption, distribution, metabolism, and excretion (ADME) properties. For example, a prodrug strategy could be employed to enhance bioavailability or facilitate transport across the blood-brain barrier.

  • Enhancing Target Affinity: Modifications can increase the binding affinity and selectivity of the drug for its therapeutic targets (e.g., GABA receptors or ion channels), potentially increasing efficacy at lower concentrations.

Q6: What are the considerations for using combination therapy to improve this compound's therapeutic index?

A6: Rational combination therapy is a cornerstone of managing drug-resistant epilepsy. For this compound, this approach aims to leverage synergistic effects. Key considerations include:

  • Complementary Mechanisms: Combining this compound with an AED that has a different mechanism of action can lead to enhanced seizure control. For example, pairing this compound (GABAergic) with a drug that primarily targets glutamate receptors.

  • Pharmacokinetic Interactions: this compound is a known inhibitor of other drugs' metabolism. This property must be carefully managed. While it can be used to boost the levels of another AED, it also carries a high risk of toxicity if not properly dosed and monitored.

  • Minimizing Dose and Toxicity: The goal is to achieve better efficacy with lower doses of each individual drug, thereby reducing the overall side-effect burden. However, the potential for additive adverse effects must also be considered.

Q7: What novel drug delivery systems could be applied to this compound?

A7: Novel drug delivery systems can significantly improve the therapeutic-to-toxic ratio of AEDs by optimizing their delivery to the central nervous system. Potential systems for this compound include:

  • Nanoparticles and Liposomes: These engineered micro-reservoirs can encapsulate this compound, potentially improving its solubility, protecting it from premature metabolism, and facilitating passage across the blood-brain barrier. They can be designed for targeted delivery to a seizure focus.

  • Prodrugs: A chemically modified, inactive form of this compound (a prodrug) could be designed to be activated only at the seizure focus by locally released enzymes, concentrating the active drug where it is needed most.

  • Slow-Release Formulations: Oral slow-release forms or depot drugs (like skin patches) could improve patient compliance and maintain steady-state plasma concentrations, which is beneficial given this compound's long half-life.

Data Presentation

Table 1: Summary of Clinical Trial Data for this compound vs. Phenytoin

This table summarizes data from a double-blind, cross-over trial comparing the efficacy of this compound and Phenytoin in outpatients with epilepsy.

ParameterThis compoundPhenytoinSignificance
Number of Patients 9494N/A
Mean Seizure Frequency No significant differenceNo significant differenceP > 0.05
Conclusion Efficacy is comparable to Phenytoin in controlling seizures.Efficacy is comparable to this compound in controlling seizures.The study highlighted the comparable efficacy of the two anticonvulsants.
Table 2: Conceptual Comparison of Strategies to Enhance Therapeutic Index
StrategyPotential AdvantagesPotential ChallengesKey Experimental Readouts
Structural Modification - Reduced intrinsic toxicity- Improved PK/PD profile- Potential for patentability- Loss of efficacy- Complex synthesis- Unpredictable metabolism- In vitro cytotoxicity (e.g., MTT assay)- In vivo efficacy (e.g., MES, PTZ models)- Pharmacokinetic profiling (LC-MS/MS)
Combination Therapy - Synergistic efficacy- Dose reduction of individual agents- Broader spectrum of activity- Additive toxicity- Complex drug-drug interactions (PK & PD)- Reduced patient compliance- Isobolographic analysis for synergy- In vivo seizure models with drug combinations- Therapeutic drug monitoring of plasma levels
Novel Drug Delivery - Targeted delivery to CNS- Reduced systemic exposure/toxicity- Improved bioavailability- Sustained release- Formulation stability- Scalability and cost of manufacturing- Biocompatibility of delivery vehicle- Brain-to-plasma concentration ratio- In vivo efficacy and tolerability studies- Particle size, encapsulation efficiency analysis

Experimental Protocols

Protocol 1: Evaluation of a Novel this compound Formulation in the Maximal Electroshock (MES) Seizure Model

Objective: To assess the anticonvulsant efficacy and neurotoxicity of a novel this compound formulation compared to the parent drug.

Methodology:

  • Animal Model: Adult male mice (e.g., C57BL/6 strain).

  • Drug Administration: Administer the novel this compound formulation and the parent compound via the intended clinical route (e.g., oral gavage) at various doses. A vehicle control group must be included.

  • Efficacy Testing (MES Test):

    • At the time of predicted peak effect, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or auricular electrodes.

    • The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

    • Calculate the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.

  • Toxicity Testing (Rotarod Test):

    • Assess motor impairment by placing mice on a rotating rod (e.g., 6 rpm for 1 minute).

    • The endpoint is the inability of the animal to remain on the rod for the duration of the test.

    • Calculate the median toxic dose (TD50), which is the dose causing motor impairment in 50% of the animals.

  • Therapeutic Index Calculation: Calculate the Protective Index (PI), which is a preclinical surrogate for the TI, using the formula: PI = TD50 / ED50. A higher PI indicates a better safety margin.

Protocol 2: In Vitro Cytotoxicity Assessment of this compound Analogues

Objective: To determine the cytotoxicity of newly synthesized this compound analogues in a relevant cell line.

Methodology:

  • Cell Line: Use a relevant cell line, such as a human hepatoma cell line (e.g., HepG2) to assess potential hepatotoxicity, or a neuronal cell line (e.g., SH-SY5Y).

  • Compound Preparation: Prepare stock solutions of this compound and its analogues in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Cell Treatment:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compounds. Include vehicle control and positive control (a known cytotoxic agent) wells.

  • Viability Assay (e.g., MTT Assay):

    • After a specified incubation period (e.g., 24, 48, or 72 hours), add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.

Visualizations

Diagrams of Key Concepts and Workflows

Therapeutic_Index cluster_0 Therapeutic Index (TI) Concept cluster_1 Interpretation ED50 ED50 Effective dose for 50% of the population TI Therapeutic Index (TI) TI = TD50 / ED50 ED50->TI Efficacy TD50 TD50 Toxic dose for 50% of the population TD50->TI Toxicity WideTI Wide TI (Large Value) Safer Drug NarrowTI Narrow TI (Small Value) Less Safe Drug (Requires Monitoring)

Caption: A diagram illustrating the concept of the Therapeutic Index (TI).

Pheneturide_MoA cluster_CNS Central Nervous System cluster_Systemic Systemic Effect This compound This compound GABA Enhances GABAergic Inhibition This compound->GABA Na_Channel Inhibits Voltage-Gated Sodium Channels This compound->Na_Channel Ca_Channel Inhibits Voltage-Gated Calcium Channels This compound->Ca_Channel Metabolism Inhibits Metabolism of other AEDs (e.g., Phenytoin) This compound->Metabolism Neuronal_Excitability Decreased Neuronal Excitability GABA->Neuronal_Excitability Na_Channel->Neuronal_Excitability Ca_Channel->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect AED_Levels Increased Plasma Levels of other AEDs Metabolism->AED_Levels AED_Levels->Anticonvulsant_Effect Synergistic Effect

Caption: Proposed multimodal mechanism of action for this compound.

DDS_Workflow cluster_Formulation Phase 1: Formulation & Characterization cluster_InVitro Phase 2: In Vitro Testing cluster_InVivo Phase 3: In Vivo Evaluation Start Identify Need: Improve this compound TI SelectDDS Select Delivery System (e.g., Liposomes, Nanoparticles) Start->SelectDDS Formulate Formulate this compound into DDS SelectDDS->Formulate Characterize Characterize Formulation (Size, Encapsulation Efficiency) Formulate->Characterize Release Drug Release Kinetics Characterize->Release Cytotoxicity Cytotoxicity Assay (e.g., HepG2, SH-SY5Y) Characterize->Cytotoxicity BBB_Model In Vitro BBB Permeability Characterize->BBB_Model PK Pharmacokinetic Study (Brain vs. Plasma Levels) BBB_Model->PK Efficacy Efficacy Study (e.g., MES Model) PK->Efficacy Toxicity Toxicity Study (e.g., Rotarod) Efficacy->Toxicity Analysis Analyze Data: Calculate Protective Index (PI) Toxicity->Analysis

Caption: Experimental workflow for developing a novel this compound formulation.

Troubleshooting Guides

In Vivo Efficacy and Toxicity Studies
Issue EncounteredPossible Cause(s)Suggested Solution(s)
High variability in seizure scores - Inconsistent seizure induction (e.g., electrode placement)- Subjective scoring by different observers- Genetic variability in the animal strain- Standardize the seizure induction protocol.- Use a clear, standardized seizure scoring scale and ensure all observers are blinded to treatment groups.- Use a genetically homogenous animal strain from a reputable supplier.
No significant anticonvulsant effect - Inadequate dose range- Poor bioavailability of the formulation- Timing of seizure induction does not match peak drug concentration- Conduct a dose-ranging study.- Optimize the formulation to improve solubility and absorption.- Perform a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax).
Unexpectedly high toxicity - Formulation instability leading to dose dumping- Solvent/vehicle toxicity- Off-target effects of the delivery system- Assess the in vivo stability of the formulation.- Run a vehicle-only control group to assess its toxicity.- Test the empty delivery vehicle (without this compound) for adverse effects.
In Vitro Cellular Assays
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Drug precipitation in culture media - Poor aqueous solubility of this compound or its analogues- Interaction with media components- Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed media.- Ensure the final solvent concentration is low and non-toxic to cells.
High variability in cell viability assays - Inconsistent cell seeding density- Edge effects in microplates- Mycoplasma contamination- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with sterile media/PBS.- Regularly test cell cultures for mycoplasma contamination.
Inconsistent results in BBB permeability assays - Incomplete barrier formation in the cell model- Leakage between transwell inserts and the plate- Cytotoxicity of the compound affecting barrier integrity- Monitor barrier integrity by measuring Transendothelial Electrical Resistance (TEER).- Ensure proper seating of transwell inserts.- Run a parallel cytotoxicity assay at the same concentrations to rule out toxicity-induced barrier disruption.

References

Validation & Comparative

A Comparative Analysis of Pheneturide and Phenytoin in the Management of Refractory Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of pheneturide and phenytoin in treating refractory epilepsy. The information is based on available clinical data and pharmacological research to delineate the therapeutic profiles of these two anticonvulsant agents.

Efficacy in Refractory Epilepsy

This compound, a ureide-class anticonvulsant, has historically been used for severe epilepsy cases where other treatments have not been successful.[1] Clinical evidence, though limited by modern standards, suggests its efficacy is comparable to that of phenytoin, a long-standing first-line treatment for a variety of seizure types.[2]

Phenytoin is a well-established anti-seizure medication useful for the prevention of tonic-clonic and focal seizures.[5] While effective, its use can be complicated by a narrow therapeutic index and a complex pharmacokinetic profile.

Data Presentation

Due to the limited availability of detailed quantitative data from direct comparative trials in the public domain, a comprehensive side-by-side numerical comparison of efficacy metrics is not possible. The primary finding from the most direct comparative study is summarized below.

ParameterThis compoundPhenytoinSignificance
Mean Seizure Frequency No significant difference reportedNo significant difference reportedNot statistically significant
Patient Preference Not specifiedNot specified-
Adverse Effects Not detailed in abstractNot detailed in abstract-
Source: Gibberd et al., 1982. Journal of Neurology, Neurosurgery, and Psychiatry.

Experimental Protocols

While the specific, detailed protocol from the 1982 comparative trial by Gibberd et al. is not fully accessible, a typical experimental design for a double-blind, cross-over clinical trial comparing two anticonvulsant drugs in that era would likely follow this structure:

Objective: To compare the efficacy and tolerability of this compound and Phenytoin in patients with refractory epilepsy.

Study Design: A randomized, double-blind, cross-over trial.

Participants: A cohort of patients with a confirmed diagnosis of refractory epilepsy, characterized by seizures uncontrolled by at least one standard antiepileptic drug.

Procedure:

  • Baseline Period: A period of several weeks to establish the baseline seizure frequency for each patient.

  • Randomization: Patients are randomly assigned to one of two treatment arms.

  • Treatment Period 1: One group receives this compound, and the other receives Phenytoin for a specified duration (e.g., 12 weeks). Doses would be titrated to a therapeutically effective level or the maximum tolerated dose.

  • Washout Period: A period where the first drug is discontinued to allow for its elimination from the body before starting the second drug.

  • Cross-over: The treatment groups are switched. The group that initially received this compound now receives Phenytoin, and vice versa.

  • Treatment Period 2: The second treatment is administered for the same duration as the first.

  • Data Collection: Seizure frequency and type are recorded by patients in seizure diaries throughout the study. Adverse events are also systematically recorded.

  • Blinding: Both patients and investigators are unaware of the treatment allocation until the study is completed.

Primary Outcome: The primary measure of efficacy would be the change in seizure frequency from baseline during each treatment period.

Mechanism of Action and Signaling Pathways

The anticonvulsant mechanisms of this compound and phenytoin, while both aiming to reduce neuronal hyperexcitability, are thought to involve different primary pathways.

Phenytoin: The primary mechanism of action of phenytoin is the blockade of voltage-gated sodium channels. It selectively binds to the inactive state of the channel, prolonging its refractory period and thereby preventing the high-frequency repetitive firing of action potentials that is characteristic of seizures. There is also evidence to suggest that at higher concentrations, phenytoin can modulate GABAergic neurotransmission.

This compound: The mechanism of action for this compound is less definitively established but is believed to be multi-faceted. Evidence suggests it may enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Additionally, it may modulate voltage-gated sodium and calcium channels, reducing neuronal excitability. Another proposed mechanism is the inhibition of the metabolism of other anticonvulsant drugs, which could potentiate their effects.

Signaling Pathway Diagrams

Phenytoin_Mechanism cluster_neuron Presynaptic Neuron cluster_phenytoin Phenytoin Action Action_Potential Action Potential Na_Channel_Open Voltage-Gated Na+ Channel (Open) Action_Potential->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Depolarization Depolarization Na_Influx->Depolarization Depolarization->Action_Potential Positive Feedback (Seizure Propagation) Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Phenytoin Phenytoin Phenytoin->Na_Channel_Inactive Blocks Blockade Stabilization of Inactive State Na_Channel_Inactive->Blockade Blockade->Depolarization Inhibits

Caption: Proposed mechanism of action for Phenytoin.

Pheneturide_Mechanism cluster_gaba GABAergic Synapse cluster_channels Voltage-Gated Ion Channels This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Na_Ca_Channels Na+ / Ca2+ Channels This compound->Na_Ca_Channels Blockade Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Seizure_Suppression Seizure Suppression Reduced_Depolarization Reduced Depolarization Na_Ca_Channels->Reduced_Depolarization

Caption: Proposed multi-faceted mechanism of action for this compound.

Experimental Workflow Diagram

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Refractory Epilepsy) Baseline Baseline Period (Seizure Monitoring) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Treatment_1A Treatment Period 1 (this compound) Group_A->Treatment_1A Treatment_1B Treatment Period 1 (Phenytoin) Group_B->Treatment_1B Washout_A Washout Period Treatment_1A->Washout_A Washout_B Washout Period Treatment_1B->Washout_B Crossover Crossover Washout_A->Crossover Washout_B->Crossover Treatment_2A Treatment Period 2 (Phenytoin) Crossover->Treatment_2A Treatment_2B Treatment Period 2 (this compound) Crossover->Treatment_2B Data_Analysis Data Analysis (Seizure Frequency, Adverse Events) Treatment_2A->Data_Analysis Treatment_2B->Data_Analysis

Caption: Workflow for a double-blind, cross-over clinical trial.

References

A Comparative Guide to the Anticonvulsant Effects of Pheneturide and its Analogue Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant properties of Pheneturide and its structural analogue, Acetylthis compound. While the development of novel derivatives of this compound remains an area with limited publicly available data, this document synthesizes the existing information on these two compounds. It also presents standardized experimental protocols crucial for the preclinical evaluation of anticonvulsant drug candidates, alongside illustrative data for established antiepileptic drugs (AEDs) to provide a comparative context.

Introduction to this compound and Acetylthis compound

This compound, or phenylethylacetylurea, is an anticonvulsant of the ureide class.[1] It is structurally related to phenacemide and is considered an open-chain analogue of phenytoin.[2] Due to its toxicity profile, this compound is now considered largely obsolete and is seldom used in clinical practice.[1]

Acetylthis compound was developed as a potentially safer analogue of this compound.[1] Both compounds share a core phenylacetylurea backbone and are believed to exert their anticonvulsant effects through mechanisms common to many AEDs, including the modulation of voltage-gated ion channels and enhancement of GABAergic inhibition.

Comparative Anticonvulsant Activity

To provide a framework for comparison, the following table includes available data on the established anticonvulsant, Phenytoin, in these models. Unfortunately, specific ED50 values for this compound and Acetylthis compound are not consistently reported in publicly accessible databases.

Table 1: Comparative Anticonvulsant Activity of Phenytoin

CompoundAnimal ModelTestED50 (mg/kg)
PhenytoinMouseMES9.87 ± 0.86
PhenytoinMousescPTZGenerally considered ineffective

Proposed Mechanism of Action: A Signaling Pathway Perspective

The anticonvulsant activity of ureide-based compounds like this compound and Acetylthis compound is thought to involve the modulation of neuronal excitability through multiple mechanisms. A primary proposed mechanism is the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactive state of these channels, the drugs reduce the neuron's ability to fire at high frequencies. Additionally, enhancement of GABAergic inhibition, the primary inhibitory neurotransmitter system in the central nervous system, is another potential mechanism.

G Proposed Signaling Pathway of Ureide Anticonvulsants cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Ca_channel Voltage-gated Ca2+ Channel Na_channel->Ca_channel Depolarization (reduced) Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Release Neurotransmitter Release Vesicle->Release Reduced_Excitability Reduced Neuronal Excitability GABA_A GABA-A Receptor Cl_influx Cl- Influx GABA_A->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Hyperpolarization->Reduced_Excitability This compound This compound / Acetylthis compound This compound->Na_channel Inhibition This compound->GABA_A Enhancement

Caption: Proposed mechanism of action for ureide-based anticonvulsants.

Experimental Protocols for Anticonvulsant Screening

The following are detailed methodologies for two of the most common preclinical screening models for anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for identifying anticonvulsants effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Animals: Male albino mice (e.g., Swiss mice, 18-25 g) are typically used.

Drug Administration: Test compounds are administered via intraperitoneal (i.p.) or oral (p.o.) routes at various doses. A vehicle control group receives the same volume of the vehicle.

Procedure:

  • At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

Endpoint: The abolition of the tonic hindlimb extension is considered protection.

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.

Experimental Workflow: Maximal Electroshock (MES) Test start Start drug_admin Administer Test Compound or Vehicle (i.p. or p.o.) start->drug_admin wait Wait for Peak Drug Effect drug_admin->wait stimulate Apply Maximal Electrical Stimulus (corneal/ear electrodes) wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Abolition of Tonic Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No calculate Calculate ED50 (Probit Analysis) protected->calculate not_protected->calculate end End calculate->end

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a primary model for identifying anticonvulsants effective against myoclonic and absence seizures.

Objective: To assess the ability of a test compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.

Animals: Male albino mice (e.g., Swiss mice, 18-25 g) are commonly used.

Drug Administration: Test compounds are administered as described for the MES test.

Procedure:

  • At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Animals are observed for a set period (e.g., 30 minutes) for the onset of generalized clonic seizures.

Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within the observation period is defined as protection.

Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Experimental Workflow: Subcutaneous Pentylenetetrazole (scPTZ) Test start Start drug_admin Administer Test Compound or Vehicle (i.p. or p.o.) start->drug_admin wait Wait for Peak Drug Effect drug_admin->wait inject_ptz Inject Pentylenetetrazole (scPTZ) Subcutaneously wait->inject_ptz observe Observe for 30 minutes for Clonic Seizures inject_ptz->observe endpoint Endpoint: Absence of Clonic Seizure? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No calculate Calculate ED50 protected->calculate not_protected->calculate end End calculate->end

Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Conclusion

While this compound and Acetylthis compound represent early efforts in the development of ureide-based anticonvulsants, a comprehensive understanding of their comparative efficacy and the potential of novel derivatives is limited by the lack of recent, publicly available data. The standardized preclinical models and proposed mechanisms of action outlined in this guide provide a foundational framework for the future evaluation of new chemical entities in this class. Further research, including the synthesis and systematic screening of novel this compound derivatives, is warranted to explore their therapeutic potential in the management of epilepsy.

References

Pheneturide vs. Phenobarbital: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of two anticonvulsant agents, detailing their mechanisms, pharmacokinetic profiles, and clinical standing, supported by available data.

This guide offers a detailed comparison between pheneturide and phenobarbital, two compounds used in the management of epilepsy. While phenobarbital is a long-established barbiturate, this compound is a less commonly used ureide anticonvulsant.[1] This analysis synthesizes available data to provide a resource for researchers, scientists, and professionals in drug development.

Mechanism of Action: A Tale of Two GABA Modulators

Both this compound and phenobarbital exert their anticonvulsant effects primarily by modulating the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system.

Phenobarbital is a positive allosteric modulator of the GABA-A receptor. It binds to the receptor at a site distinct from GABA itself and potentiates the effect of GABA by increasing the duration of chloride channel opening.[2][3] This leads to a sustained influx of chloride ions, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.[2][3] At higher concentrations, phenobarbital can also directly activate GABA-A receptors and is known to inhibit glutamate receptors (AMPA and kainate), further contributing to its anticonvulsant and sedative effects.

This compound's mechanism is believed to also involve the enhancement of GABAergic activity. Structurally, it is a decarboxylation product of phenobarbital. While less extensively studied, it is thought to share the ability to modulate neuronal excitability. Notably, this compound also inhibits the metabolism of other anticonvulsants, such as phenytoin, which can increase their plasma levels and therapeutic effect.

Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release Glutamate Glutamate Glutamate_Release->Glutamate AMPA_Kainate AMPA/Kainate Receptors Glutamate->AMPA_Kainate Binds Depolarization Depolarization (Excitation) AMPA_Kainate->Depolarization GABA_A GABA-A Receptor Cl_Channel Cl- Channel GABA_A->Cl_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds Phenobarbital Phenobarbital Phenobarbital->AMPA_Kainate Inhibits Phenobarbital->GABA_A Potentiates (Increases duration) This compound This compound This compound->GABA_A Enhances GABA Activity (Presumed)

Fig. 1: Comparative Mechanisms of Action.

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound and phenobarbital show significant differences, particularly in their elimination half-life.

ParameterThis compoundPhenobarbital
Bioavailability Follows first-order kinetics~90% (oral)
Protein Binding Data not specified20-45%
Metabolism 100% nonrenal clearanceHepatic (CYP2C19 major)
Half-life Single dose: ~54 hours; Repetitive dose: ~40 hours53-118 hours (2-7 days)
Excretion Non-renalPrimarily renal
This table summarizes key pharmacokinetic parameters. Direct comparative studies are limited.

Phenobarbital has a notably long half-life, which contributes to a stable steady-state concentration but also means that side effects can be prolonged. This compound also possesses a long half-life, making it kinetically suitable for long-term use. A key distinction is that this compound's clearance is entirely non-renal, whereas a significant portion of phenobarbital is excreted unchanged by the kidneys. Both drugs are known to be inducers of hepatic enzymes, which can lead to drug-drug interactions. In fact, some research suggests this compound may be a more potent liver enzyme inducer than phenobarbital.

Clinical Efficacy and Application

Phenobarbital is one of the oldest and most widely used anti-seizure medications, particularly in developing countries, and is effective for various seizure types except for absence seizures. It is also used in the treatment of status epilepticus. While its efficacy is comparable to other established antiepileptic drugs, its use in developed nations has declined due to concerns about cognitive and behavioral side effects.

This compound is considered an obsolete anticonvulsant and is now seldom used. Its application has been reserved for severe cases of epilepsy, particularly psychomotor seizures, where other less toxic medications have proven ineffective.

Safety and Toxicology

The safety profiles of both drugs are a significant consideration in their clinical application.

Side Effect ProfileThis compoundPhenobarbital
Common Side Effects Data on common side effects is limited, but toxicity is a concernDrowsiness, dizziness, ataxia, cognitive impairment, paradoxical hyperactivity in children
Serious Side Effects Potential for significant toxicity, similar to phenacemideRespiratory depression, decreased level of consciousness, risk of dependence, withdrawal symptoms, potential for abuse
Hepatic Effects Potent liver enzyme inducerInduces cytochrome P450 enzymes, potential for liver damage with long-term use
Pregnancy Data not specifiedCategory D in Australia (may cause harm during pregnancy)

Phenobarbital's side effect profile is well-documented and includes significant central nervous system effects. Long-term use can lead to physical dependence and a withdrawal syndrome upon abrupt cessation. This compound is noted to have a toxicity profile similar to phenacemide, which limits its use to cases of severe, refractory epilepsy.

Experimental Protocols: A Look at Pharmacokinetic Analysis

Evaluating the pharmacokinetic profile of a drug is a cornerstone of its development. The following outlines a typical experimental workflow for such an analysis, based on methodologies used for studying these compounds.

Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of an anticonvulsant drug in human volunteers.

Methodology:

  • Subject Recruitment: Healthy adult volunteers are recruited for the study.

  • Drug Administration: A single dose of the drug is administered intravenously or orally.

  • Sample Collection: Blood and urine samples are collected at predetermined time intervals over a period spanning several expected half-lives of the drug.

  • Sample Analysis: A sensitive and reproducible assay, such as thin-layer chromatography-reflectance spectrophotometry or high-pressure liquid chromatography (HPLC), is used to measure the concentration of the drug in plasma and urine.

  • Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters using appropriate modeling software.

Experimental_Workflow start Start: Study Design protocol Protocol Development (Dosage, Sampling Times) start->protocol ethics Ethical Review Board Approval protocol->ethics recruitment Subject Recruitment (Informed Consent) ethics->recruitment administration Drug Administration (Oral or IV) recruitment->administration sampling Serial Sampling (Blood, Urine) administration->sampling analysis Bioanalytical Assay (e.g., HPLC) sampling->analysis pk_calc Pharmacokinetic Modeling (Half-life, Clearance) analysis->pk_calc report Data Interpretation & Reporting pk_calc->report end End: PK Profile report->end

Fig. 2: Pharmacokinetic Study Workflow.

Conclusion

Phenobarbital remains a clinically relevant anticonvulsant due to its established efficacy and low cost, despite a significant side effect profile that includes sedation and dependence. This compound, while sharing a presumed GABAergic mechanism, has largely been superseded by newer, less toxic alternatives and is reserved for treatment-resistant epilepsy. Its primary role in a research context may be in studying drug metabolism due to its potent enzyme-inducing properties. For drug development professionals, the comparative study of these two molecules underscores the evolution of anticonvulsant therapy, highlighting the ongoing search for agents with improved safety and tolerability profiles.

References

A Head-to-Head Comparison of Pheneturide and Its Analogs in Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant drug pheneturide and its structural analogs, acetylthis compound and phenacemide. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes available preclinical data on the efficacy and neurotoxicity of these compounds, details the experimental protocols used for their evaluation, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and Its Analogs

This compound, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class.[1] It is structurally related to phenacemide and is considered an analog of acetylthis compound.[2][3] While historically used for severe epilepsy, its clinical application has diminished with the advent of newer agents with improved safety profiles.[1] The primary mechanism of action for these compounds is believed to involve the enhancement of GABAergic inhibition and modulation of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[2]

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity

CompoundAnimal ModelTestED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
This compound MouseMESData not availableData not availableData not available
Acetylthis compound MouseMESData not availableData not availableData not available
Phenacemide MouseMESData not availableData not availableData not available

Note: The lack of publicly available, directly comparable ED50 and TD50 values for these specific compounds highlights a gap in the preclinical literature. The data for other anticonvulsants are often used as a benchmark in such studies.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the preclinical evaluation process, the following diagrams illustrate the GABAergic signaling pathway implicated in the mechanism of action of these compounds and a typical experimental workflow for anticonvulsant drug screening.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_transporter GABA Transporter (GAT) Synaptic_Cleft->GABA_transporter Reuptake GABA_A_Receptor GABA-A Receptor Synaptic_Cleft->GABA_A_Receptor GABA binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_Channel->Hyperpolarization Cl- Influx leads to Pheneturide_Analogs This compound & Analogs Pheneturide_Analogs->GABA_A_Receptor Enhances GABA effect

Caption: Proposed mechanism of action of this compound and its analogs via enhancement of GABAergic signaling.

Anticonvulsant_Screening_Workflow start Start: Compound Library mes_test Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) start->mes_test scptz_test Subcutaneous Pentylenetetrazol (scPTZ) Test (Absence Seizures) start->scptz_test efficacy_data Determine ED50 (Efficacy) mes_test->efficacy_data scptz_test->efficacy_data rotarod_test Rotarod Test (Neurotoxicity Assessment) toxicity_data Determine TD50 (Toxicity) rotarod_test->toxicity_data efficacy_data->rotarod_test pi_calculation Calculate Protective Index (PI) (PI = TD50 / ED50) efficacy_data->pi_calculation toxicity_data->pi_calculation candidate_selection Lead Candidate Selection pi_calculation->candidate_selection

Caption: General experimental workflow for preclinical anticonvulsant drug screening.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments used to assess the anticonvulsant activity and neurotoxicity of pharmaceutical compounds.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss mice (20-25 g) are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Procedure: At the time of peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as the endpoint for protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Rotarod Test for Neurotoxicity

The rotarod test is employed to assess motor coordination and balance, providing a measure of a compound's potential for central nervous system (CNS) toxicity.

  • Apparatus: A rotating rod apparatus (e.g., 3 cm diameter) is used.

  • Training: Mice are trained to stay on the rotating rod for a set period before the experiment.

  • Drug Administration: Trained animals are administered the test compounds or vehicle.

  • Procedure: At the time of peak drug effect, the mice are placed on the rotarod, and the time they remain on the rod is recorded.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined time is indicative of motor impairment.

  • Data Analysis: The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.

Conclusion

This compound and its analogs, acetylthis compound and phenacemide, represent a class of ureide-based anticonvulsants with a mechanism of action likely centered on the enhancement of GABAergic inhibition. While they have historical significance in the treatment of epilepsy, a comprehensive, direct comparison of their preclinical efficacy and toxicity is lacking in recent scientific literature. Further research is warranted to fully elucidate their comparative pharmacological profiles and to guide the development of new, safer, and more effective anticonvulsant therapies. The standardized experimental protocols detailed in this guide provide a framework for such future investigations.

References

Navigating the Complex Landscape of Antiepileptic Drug Interactions: A Comparative Guide Focusing on Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of drug-drug interactions (DDIs) among antiepileptic drugs (AEDs) is paramount for both clinical efficacy and patient safety. This guide provides a comparative analysis of the DDI profile of pheneturide, an older ureide-class anticonvulsant, with other commonly used AEDs. Due to the limited availability of recent, quantitative data for this compound, this guide synthesizes established DDI principles and available information, highlighting the critical need for further research into this compound.

This compound (ethylphenacemide) is recognized for its potential to inhibit the metabolism of other anticonvulsants, a characteristic that necessitates careful consideration when co-administered with other AEDs.[1] This contrasts with the DDI profiles of many other AEDs, which can be broadly categorized as enzyme inducers, enzyme inhibitors, or having minimal interaction potential.

Comparative Overview of Drug-Drug Interactions

The following tables summarize the known or anticipated interaction profiles of this compound in comparison to other well-characterized AEDs. It is crucial to note that the information on this compound is largely qualitative and derived from older literature.

Table 1: this compound Interaction with Phenytoin

Interaction ParameterObservationImplication for Co-administration
Metabolism of Phenytoin This compound inhibits the metabolism of phenytoin.[1]Increased plasma concentrations of phenytoin, potentially leading to toxicity. Dose reduction of phenytoin may be necessary.
Protein Binding Data not available.Potential for displacement from plasma proteins, which could transiently increase free drug concentrations.

Table 2: General Comparison of AED Interaction Mechanisms

Antiepileptic DrugPrimary Interaction MechanismEffect on Co-administered AEDs
This compound Enzyme Inhibition (putative)Increases plasma concentrations of drugs metabolized by inhibited enzymes.
Phenytoin Enzyme Induction (CYP1A2, 2C9, 2C19, 3A4)Decreases plasma concentrations of many other AEDs.
Carbamazepine Enzyme Induction (CYP1A2, 2C9, 2C19, 3A4)Decreases plasma concentrations of many other AEDs.
Valproic Acid Enzyme Inhibition (UGT, epoxide hydrolase)Increases plasma concentrations of lamotrigine and phenobarbital.
Phenobarbital Enzyme Induction (CYP1A2, 2C9, 2C19, 3A4)Decreases plasma concentrations of many other AEDs.
Lamotrigine Primarily a substratePlasma concentrations are significantly affected by inducers and inhibitors.

Experimental Protocols: A Framework for Future Studies

Detailed experimental protocols for this compound DDI studies are scarce. However, a standardized approach for evaluating such interactions in a preclinical or clinical setting would typically involve the following:

Protocol: In Vivo Pharmacokinetic Interaction Study

  • Subjects: Healthy adult volunteers or a specific patient population with epilepsy.

  • Study Design: A randomized, crossover, or parallel-group design.

  • Dosing Regimen:

    • Phase 1: Administration of the interacting AED (e.g., phenytoin) alone to establish baseline pharmacokinetic parameters.

    • Phase 2: Co-administration of this compound and the interacting AED.

    • Washout periods are essential in a crossover design.

  • Sample Collection: Serial blood samples are collected at predetermined time points post-dose.

  • Bioanalysis: Plasma concentrations of the parent drugs and any major metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Key parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are calculated and compared between the monotherapy and combination therapy phases.

  • Statistical Analysis: Appropriate statistical tests are used to determine the significance of any observed changes in pharmacokinetic parameters.

Visualizing Interaction Pathways

The following diagrams, generated using Graphviz, illustrate the theoretical metabolic pathways and interaction points for this compound and other AEDs.

G cluster_this compound This compound cluster_phenytoin Phenytoin This compound This compound Metabolite Inactive Metabolite This compound->Metabolite Inhibits Phenytoin Phenytoin Phenytoin->Metabolite CYP2C9/2C19

Caption: Putative inhibitory effect of this compound on Phenytoin metabolism.

G cluster_inducers Enzyme Inducers cluster_inhibitors Enzyme Inhibitors cluster_substrates Substrate AEDs Carbamazepine Carbamazepine Lamotrigine Lamotrigine Carbamazepine->Lamotrigine Increases Metabolism Phenytoin Phenytoin Phenytoin->Lamotrigine Increases Metabolism Phenobarbital Phenobarbital Phenobarbital->Lamotrigine Increases Metabolism Valproic_Acid Valproic Acid Valproic_Acid->Lamotrigine Decreases Metabolism Metabolite Metabolites Lamotrigine->Metabolite Metabolism (UGT)

Caption: Interactions of enzyme-inducing and -inhibiting AEDs with Lamotrigine.

References

Comparative Neurotoxicity of Pheneturide and Other Anticonvulsants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the quest for more effective and safer anticonvulsant agents is a continuous endeavor.[1] This guide provides a comparative overview of the neurotoxic profiles of Pheneturide and other commonly used anticonvulsant drugs. Due to a notable scarcity of publicly available preclinical neurotoxicity data for this compound, this document focuses on its proposed mechanisms of action, established neurotoxicity data for comparator anticonvulsants, and standardized experimental protocols for evaluating neurotoxicity.[2]

This compound, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class.[3] It is structurally related to phenacemide and is considered a ring-opened analog of phenytoin.[1] While its clinical use has become infrequent with the advent of newer agents, its unique structure continues to be of interest for the development of novel antiepileptic therapies.[3]

Proposed Mechanism of Action of this compound

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to exert its anticonvulsant effects through a multi-faceted approach to modulating neuronal excitability. The primary proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This action increases the threshold for neuronal firing, thereby reducing hyperexcitability.

  • Inhibition of Voltage-Gated Sodium Channels: Similar to other ureide-based anticonvulsants, this compound may block voltage-gated sodium channels. This inhibition limits the sustained, high-frequency firing of neurons that is characteristic of seizures.

  • Modulation of Calcium Channels: There is some evidence to suggest that this compound might also influence calcium channels, which would reduce the release of excitatory neurotransmitters.

These mechanisms, while contributing to its anticonvulsant efficacy, could also theoretically contribute to its neurotoxicity at higher doses through excessive central nervous system depression.

Proposed Mechanism of Action of this compound This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Enhances Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel Modulates Neuronal_Firing Decreased Neuronal Firing GABA_A_Receptor->Neuronal_Firing Leads to Na_Channel->Neuronal_Firing Leads to Neurotransmitter_Release Decreased Excitatory Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Leads to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Firing->Anticonvulsant_Effect Neurotransmitter_Release->Anticonvulsant_Effect

Caption: Proposed multi-target mechanism of this compound.

Comparative Neurotoxicity Data

A direct comparison of the therapeutic index (a ratio of the toxic dose to the therapeutic dose) between this compound and other anticonvulsants is not possible due to the lack of quantitative neurotoxicity data for this compound. However, extensive research has characterized the neurotoxic profiles of other major anticonvulsants. The following tables summarize key preclinical and clinical neurotoxicity findings for Phenytoin, Carbamazepine, and Valproate.

Table 1: Preclinical Neurotoxicity of Common Anticonvulsants

AnticonvulsantAnimal ModelNeurotoxicity EndpointKey Findings
Phenytoin Mice, RatsRotarod test (motor impairment)Dose-dependent motor impairment.
Cultured Cortical NeuronsCytotoxicitySignificant decrease in neuronal cell number.
Carbamazepine MiceRotarod test (motor impairment)Dose-dependent motor impairment.
Cultured Hippocampal NeuronsNeuronal degeneration, apoptosisInduced neurite degeneration and increased caspase-3 activity.
Valproate Cultured NeuronsAntiproliferative actionPotent antiproliferative effects.
In utero exposure in miceBehavioral and neurological alterationsObserved in offspring.

Table 2: Clinical Neurotoxicity of Common Anticonvulsants

AnticonvulsantCommon Neurotoxic EffectsSevere/Chronic Neurotoxic Effects
Phenytoin Nystagmus, ataxia, slurred speech, lethargy (concentration-dependent).Peripheral neuropathy, cognitive impairment.
Carbamazepine Diplopia, drowsiness, ataxia.
Valproate Tremor, drowsiness.Potential for neurodevelopmental disorders with in utero exposure.

Experimental Protocols for Neurotoxicity Assessment

Standardized preclinical models are crucial for evaluating the potential motor impairment and neurotoxicity of anticonvulsant compounds.

In Vivo Neurotoxicity Assessment: The Rotarod Test

The rotarod test is a widely used method to assess motor coordination and potential neurotoxicity in rodents.

Protocol:

  • Animal Acclimation: Rodents (mice or rats) are trained to walk on a rotating rod at a constant or accelerating speed.

  • Drug Administration: Animals are administered the test compound (e.g., this compound) or vehicle control at various doses.

  • Testing: At specific time points after administration, the animals are placed back on the rotarod.

  • Data Collection: The latency to fall from the rod is recorded. A shorter latency compared to the control group indicates motor impairment.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit a toxic effect (i.e., fall from the rod), is calculated.

Experimental Workflow for Rotarod Test start Start acclimation Animal Acclimation and Training start->acclimation drug_admin Drug/Vehicle Administration acclimation->drug_admin testing Place Animal on Rotating Rod drug_admin->testing data_collection Record Latency to Fall testing->data_collection data_analysis Calculate TD50 data_collection->data_analysis end End data_analysis->end

Caption: Workflow of the in vivo rotarod test.

In Vitro Neurotoxicity Assessment

Cell-based assays provide a high-throughput and mechanistic approach to evaluating neurotoxicity.

Common Assays:

  • Cytotoxicity Assays: Primary cultures of neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are exposed to the test compound. Cell viability is then assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Neurite Outgrowth Assays: These assays measure the length and number of neurites (axons and dendrites) in cultured neurons following exposure to a compound. Inhibition of neurite outgrowth is an early indicator of neurotoxicity.

  • Microelectrode Array (MEA): This technology allows for the monitoring of the electrophysiological activity of neuronal networks in culture. Changes in firing rate, burst characteristics, and network synchrony can indicate neurotoxic effects.

In Vitro Neurotoxicity Assay Workflow start Start cell_culture Culture Neuronal Cells start->cell_culture compound_exposure Expose Cells to Test Compound cell_culture->compound_exposure assay Select Assay compound_exposure->assay cytotoxicity Cytotoxicity Assay (MTT, LDH) assay->cytotoxicity Viability neurite_outgrowth Neurite Outgrowth Assay assay->neurite_outgrowth Morphology mea Microelectrode Array (MEA) assay->mea Function data_acquisition Data Acquisition cytotoxicity->data_acquisition neurite_outgrowth->data_acquisition mea->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for in vitro neurotoxicity assays.

Signaling Pathways in Anticonvulsant Neurotoxicity

The neurotoxic effects of many anticonvulsants are often an extension of their therapeutic mechanisms, involving the modulation of GABAergic and glutamatergic systems.

  • GABAergic System: Excessive enhancement of GABAergic inhibition can lead to CNS depression, sedation, and ataxia.

  • Glutamatergic System: While not a primary target of this compound, excitotoxicity mediated by glutamate receptors is a known pathway of neuronal damage and a target for neuroprotective strategies.

The balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission is critical for normal neuronal function, and its disruption by anticonvulsants can lead to neurotoxic outcomes.

Neuronal Signaling Balance and Neurotoxicity cluster_gaba GABAergic System (Inhibitory) cluster_glutamate Glutamatergic System (Excitatory) GABA_release GABA Release GABA_A_receptor GABA-A Receptor Activation GABA_release->GABA_A_receptor hyperpolarization Neuronal Hyperpolarization GABA_A_receptor->hyperpolarization balance Neuronal Homeostasis hyperpolarization->balance glutamate_release Glutamate Release NMDA_receptor NMDA/AMPA Receptor Activation glutamate_release->NMDA_receptor depolarization Neuronal Depolarization NMDA_receptor->depolarization depolarization->balance neurotoxicity Neurotoxicity (e.g., CNS Depression) balance->neurotoxicity Disruption by high-dose anticonvulsants anticonvulsants Anticonvulsants anticonvulsants->GABA_A_receptor Enhance

Caption: Balance of inhibitory and excitatory signaling.

Conclusion and Future Directions

This compound is an anticonvulsant with a proposed multi-target mechanism involving the enhancement of GABAergic inhibition and modulation of ion channels. While clinical data suggests efficacy comparable to Phenytoin, there is a significant lack of publicly available preclinical data to definitively characterize its neurotoxicity profile. In contrast, established anticonvulsants like Phenytoin, Carbamazepine, and Valproate have well-documented neurotoxic effects, ranging from motor impairment to potential developmental neurotoxicity.

To fully understand the therapeutic potential of this compound and its analogs, further research is critical. Head-to-head studies employing standardized preclinical neurotoxicity models, such as the rotarod test and in vitro neuronal assays, are necessary to quantitatively assess its safety margin and compare it directly with other anticonvulsants. Such data would be invaluable for the development of next-generation antiepileptic therapies with improved safety profiles.

References

A Comparative Analysis of Pheneturide and Newer Generation Anticonvulsants in Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the older anticonvulsant pheneturide with newer generation antiepileptic drugs (AEDs) reveals a landscape defined by differing mechanisms of action and a scarcity of direct comparative clinical data. While this compound's efficacy has been historically benchmarked against first-generation drugs like phenytoin, modern AEDs offer more targeted mechanisms and have undergone extensive clinical evaluation, demonstrating significant efficacy in reducing seizure frequency. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing available data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding of their relative therapeutic profiles.

This compound, an anticonvulsant of the ureide class, is now considered largely obsolete and is seldom used in clinical practice.[1] Its use has been reserved for cases of severe epilepsy where other, less toxic treatments have failed.[1] In contrast, newer generation anticonvulsants, such as lacosamide, brivaracetam, and perampanel, have emerged with more selective and well-defined mechanisms of action and have become mainstays in the management of epilepsy.[2]

Comparative Efficacy: A Gap in Head-to-Head Data

Direct, modern, head-to-head clinical trials comparing the efficacy of this compound with newer generation anticonvulsants are notably absent from the scientific literature.[2][3] The most definitive clinical data for this compound dates back to a 1982 double-blind, cross-over trial which compared its efficacy to phenytoin in 94 outpatients with epilepsy. The study concluded that there was no significant difference in the frequency of seizures between the two treatment groups, suggesting a comparable efficacy profile to the established first-generation AED.

Newer anticonvulsants, on the other hand, have been rigorously evaluated in numerous clinical trials, primarily against placebo or other established AEDs like carbamazepine and valproate. These studies have consistently demonstrated their efficacy in reducing seizure frequency for various seizure types. For instance, in placebo-controlled studies, 15% to 40% of patients with difficult-to-treat partial epilepsy have shown a 50% or greater decrease in seizure frequency after the addition of a new AED.

Due to the lack of direct comparative studies, a quantitative side-by-side comparison of efficacy metrics is not feasible. The following tables summarize the available information on their mechanisms of action and provide a qualitative overview of their clinical efficacy.

Data Presentation: Mechanism of Action and Efficacy Overview

Table 1: Mechanism of Action of this compound and Selected Newer Generation Anticonvulsants

AnticonvulsantClassPrimary Mechanism of Action
This compound UreideThe exact mechanism is not fully elucidated but is thought to involve enhancement of GABAergic inhibition and modulation of voltage-gated sodium and calcium channels. It also inhibits the metabolism of other anticonvulsants like phenytoin.
Lacosamide Amino acid derivativeSelectively enhances the slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes.
Brivaracetam Pyrrolidone derivativeExhibits a high and selective affinity for synaptic vesicle protein 2A (SV2A), a key protein in the regulation of neurotransmitter release.
Perampanel AMPA receptor antagonistActs as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor on post-synaptic neurons, reducing neuronal hyperexcitability.

Table 2: Clinical Efficacy Summary

AnticonvulsantEfficacy Summary
This compound Comparable efficacy to phenytoin in controlling seizures based on a 1982 clinical trial. Considered for severe, refractory epilepsy.
Lacosamide Demonstrated efficacy as adjunctive therapy for focal-onset seizures in adults.
Brivaracetam Effective as adjunctive therapy for focal-onset seizures in patients 16 years and older.
Perampanel Approved for the treatment of focal-onset seizures and as an adjunctive therapy for primary generalized tonic-clonic seizures.

Experimental Protocols: Evaluating Anticonvulsant Efficacy

Standardized preclinical models are essential for the initial assessment of anticonvulsant drug efficacy. The following are detailed methodologies for key experiments commonly cited in the evaluation of anticonvulsants.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Typically, adult male mice or rats are used.

  • Procedure:

    • Animals are administered the test compound or vehicle at a predetermined time before the seizure induction.

    • A maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The number of animals protected at each dose level is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ seizure test is used to evaluate the efficacy of anticonvulsant drugs against myoclonic and absence seizures.

  • Animal Model: Adult male mice or rats are commonly used.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A subcutaneous or intraperitoneal injection of a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg in mice) is administered.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of generalized clonic seizures (characterized by clonus of the forelimbs and hindlimbs lasting for at least 5 seconds).

  • Data Analysis: Protection is defined as the absence of a generalized clonic seizure during the observation period. The ED50 is calculated based on the percentage of animals protected at each dose level.

Amygdala Kindling Model

The amygdala kindling model is an established model of focal epilepsy, particularly temporal lobe epilepsy, used to assess the effects of drugs on the development and expression of focal seizures that can secondarily generalize.

  • Animal Model: Adult rats are typically used.

  • Procedure:

    • A stimulating and recording electrode is surgically implanted into the basolateral amygdala.

    • After a recovery period, a weak electrical stimulus is delivered daily to the amygdala.

    • Initially, this stimulus does not cause a seizure, but with repeated stimulation, the seizure severity gradually increases, progressing through stages from focal to generalized seizures. This process is known as kindling.

    • Once the animals are fully kindled (i.e., they consistently exhibit generalized seizures in response to the stimulus), the effect of the test compound on the seizure threshold or seizure severity is evaluated.

  • Data Analysis: The ability of the drug to increase the seizure threshold or reduce the seizure severity and duration is measured and compared to a vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct signaling pathways targeted by this compound and newer anticonvulsants, as well as a typical experimental workflow for anticonvulsant drug screening.

Caption: Mechanisms of action for this compound and newer anticonvulsants.

Anticonvulsant_Screening_Workflow start Compound Library mes_test Maximal Electroshock (MES) Test start->mes_test ptz_test Pentylenetetrazol (PTZ) Test start->ptz_test kindling_model Kindling Model (Chronic Efficacy) mes_test->kindling_model ptz_test->kindling_model neurotoxicity Neurotoxicity Assessment kindling_model->neurotoxicity lead_optimization Lead Optimization neurotoxicity->lead_optimization clinical_trials Clinical Trials lead_optimization->clinical_trials

Caption: Preclinical anticonvulsant drug discovery workflow.

References

Validating Pheneturide's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proposed mechanisms of action of the anticonvulsant drug Pheneturide with established alternatives. It details how knockout (KO) animal models can be instrumental in validating these mechanisms and presents supporting experimental data and detailed protocols for key assays.

This compound: Unraveling the Anticonvulsant Mechanism

This compound, an older-generation anticonvulsant, is believed to exert its effects through multiple pathways to reduce neuronal hyperexcitability. While its precise molecular targets are not fully elucidated, the primary proposed mechanisms of action include:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[1][2] This leads to an increased influx of chloride ions, causing hyperpolarization of neuronal membranes and making them less prone to firing.[1][3]

  • Modulation of Voltage-Gated Sodium Channels: By blocking or modulating voltage-gated sodium channels, this compound may reduce the influx of sodium ions necessary for the generation and propagation of action potentials.[1] This action would dampen the repetitive neuronal firing characteristic of seizures.

  • Inhibition of Voltage-Gated Calcium Channels: this compound might also influence voltage-gated calcium channels, which are critical for neurotransmitter release. Inhibiting these channels could decrease the release of excitatory neurotransmitters, thereby reducing overall neuronal excitability.

  • Metabolic Inhibition: this compound has been shown to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, leading to increased plasma levels of these drugs.

Knockout animal models are invaluable tools for dissecting these proposed mechanisms. By selectively deleting the gene encoding a specific protein target (e.g., a GABA receptor subunit or an ion channel), researchers can observe if the anticonvulsant effect of this compound is diminished or abolished, providing strong evidence for a direct interaction.

Comparative Analysis with Alternative Anticonvulsants

The following table compares the proposed mechanisms of this compound with those of other well-established anticonvulsant drugs and highlights findings from studies utilizing knockout models to validate their mechanisms.

AnticonvulsantPrimary Mechanism(s) of ActionValidation in Knockout Models
This compound - Enhancement of GABAergic transmission- Modulation of voltage-gated sodium channels- Inhibition of voltage-gated calcium channels- Inhibition of metabolism of other anticonvulsantsHypothetical: Reduced efficacy in GABA receptor subunit, specific sodium channel (e.g., Scn1a), or calcium channel (e.g., Cacna1h) knockout mice. No specific studies on this compound have been identified.
Phenytoin Blockade of voltage-gated sodium channels.Studies in Scn1a+/- mice (a model for Dravet syndrome) showed that phenytoin was not effective and could even exacerbate seizures, suggesting its mechanism is highly dependent on the specific sodium channel subtype and the underlying pathology.
Carbamazepine Blockade of voltage-gated sodium channels.In a Kcnq2 developmental and epileptic encephalopathy mouse model, carbamazepine was effective in reducing seizures, validating its utility in epilepsies with specific channelopathies.
Valproic Acid - Enhancement of GABAergic transmission- Blockade of voltage-gated sodium channels- Inhibition of T-type calcium channels.The anticonvulsant effects of valproic acid were attenuated in dopamine beta-hydroxylase knockout (Dbh -/-) mice, indicating that the norepinephrine system is involved in its mechanism of action.
Phenobarbital Positive allosteric modulator of GABA-A receptors, prolonging the opening of the chloride channel.Studies in a neonatal ischemia mouse model showed that phenobarbital resistance could be overcome by targeting TrkB signaling, suggesting complex interactions beyond direct GABA receptor modulation.
Ethosuximide Inhibition of T-type voltage-gated calcium channels.Knockout of the CaV3.1 T-type calcium channel in mice resulted in resistance to the development of absence seizures, a key clinical target for ethosuximide, thus supporting its mechanism of action.

Experimental Protocols

Validating the anticonvulsant activity of this compound and comparing it to alternatives in knockout models requires standardized and robust experimental protocols. The two most common preclinical models for assessing anticonvulsant efficacy are the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) seizure tests.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation, which is a model for generalized tonic-clonic seizures.

Methodology:

  • Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley) are typically used. Both wild-type and corresponding knockout animals are required for mechanism validation studies.

  • Drug Administration: The test compound (this compound), vehicle control, and reference anticonvulsants are administered via an appropriate route (e.g., intraperitoneally or orally). A range of doses is used to establish a dose-response curve.

  • Anesthesia and Electrode Placement: Prior to stimulation, the corneas of the animals are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure proper electrical contact.

  • Electrical Stimulation: At the time of predicted peak drug effect, a maximal seizure is induced using a constant current stimulus (e.g., 50 mA for mice, 150 mA for rats) at a high frequency (e.g., 60 Hz) for a short duration (e.g., 0.2 seconds) via corneal or auricular electrodes.

  • Observation and Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this component is absent.

  • Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

Objective: To evaluate the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol, a GABAA receptor antagonist. This test is considered a model for myoclonic and absence seizures.

Methodology:

  • Animals: Similar to the MES test, both wild-type and knockout mice or rats are used.

  • Drug Administration: The test compound, vehicle, and reference drugs are administered prior to PTZ injection.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is administered subcutaneously (s.c.). Alternatively, for seizure threshold testing, PTZ is infused intravenously (i.v.) at a constant rate.

  • Observation and Endpoints: Animals are observed for a set period (e.g., 30 minutes) for the presence of seizures. The primary endpoints are the latency to the first myoclonic jerk and the onset of generalized clonic seizures. For the s.c. test, the presence or absence of a clonic seizure lasting for at least 3-5 seconds is the endpoint.

  • Data Analysis: For the s.c. test, the percentage of animals protected from clonic seizures is determined, and the ED50 is calculated. For the i.v. infusion test, the dose of PTZ required to induce the seizure endpoints is calculated, providing a measure of the seizure threshold.

Visualizing Pathways and Workflows

Proposed Signaling Pathways of this compound

Pheneturide_Mechanism phen This compound gaba GABA-A Receptor phen->gaba Potentiates na_channel Voltage-Gated Sodium Channel phen->na_channel Modulates/Blocks ca_channel Voltage-Gated Calcium Channel phen->ca_channel Inhibits cl_influx Increased Cl- Influx gaba->cl_influx na_influx Reduced Na+ Influx na_channel->na_influx ca_influx Reduced Ca2+ Influx ca_channel->ca_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization seizure Reduced Neuronal Excitability & Seizure hyperpolarization->seizure ap_propagation Decreased Action Potential Propagation na_influx->ap_propagation ap_propagation->seizure nt_release Decreased Excitatory Neurotransmitter Release ca_influx->nt_release nt_release->seizure

Caption: Proposed multi-target mechanism of action for this compound.

Experimental Workflow for Knockout Model Validation

KO_Validation_Workflow start Start: Hypothesis on this compound's Target ko_model Generate/Acquire Knockout (KO) Mice (e.g., GABA-R subunit KO) start->ko_model wt_control Wild-Type (WT) Control Mice start->wt_control drug_admin Administer this compound or Vehicle to both KO and WT groups ko_model->drug_admin wt_control->drug_admin seizure_induction Induce Seizures (MES or PTZ test) drug_admin->seizure_induction data_collection Measure Seizure Severity/ Threshold in all groups seizure_induction->data_collection analysis Compare this compound's efficacy between WT and KO mice data_collection->analysis conclusion1 Conclusion: Efficacy is reduced in KO mice -> Target is validated analysis->conclusion1 Yes conclusion2 Conclusion: Efficacy is unchanged in KO mice -> Target is not primary mechanism analysis->conclusion2 No

Caption: Workflow for validating this compound's mechanism using knockout models.

Logical Relationship for Target Validation

Logic_Diagram This compound This compound target Molecular Target (e.g., Ion Channel) This compound->target Acts on ko_mouse Target is Knocked Out effect Anticonvulsant Effect target->effect Leads to no_effect No/Reduced Anticonvulsant Effect target->no_effect Results in ko_mouse->target Absence of

Caption: Logical framework for validating a drug target using a knockout model.

Conclusion

While this compound is an older anticonvulsant with a less defined mechanism of action compared to modern drugs, the use of knockout animal models provides a powerful strategy to elucidate its molecular targets. By comparing its efficacy in wild-type versus specific gene-deleted animals, researchers can systematically validate its proposed interactions with GABAergic, sodium, and calcium channel pathways. This approach, combined with standardized preclinical seizure models, is essential for a more precise understanding of this compound's therapeutic effects and for the broader field of antiepileptic drug development.

References

Safety Operating Guide

Proper Disposal of Pheneturide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Pheneturide

This document provides a detailed protocol for the safe handling and disposal of this compound, an anticonvulsant drug substance. The following procedures are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this compound waste in a manner that ensures personnel safety and environmental protection. Given that a specific Safety Data Sheet (SDS) for this compound is not consistently available, these guidelines are based on its known hazard profile, information for the structurally similar compound phenacetin, and general best practices for the disposal of active pharmaceutical ingredients (APIs).

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Therefore, it must be handled as a hazardous chemical.

Data on this compound Disposal Parameters

The following table summarizes key quantitative data and parameters relevant to the disposal of this compound and similar pharmaceutical waste. It is critical to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations, as specific quantitative limits can vary.

ParameterValue/SpecificationSource/Regulation
Incineration Temperature 850°C - 1200°CGeneral for pharmaceutical/medical waste[2][3]
Secondary Combustion Chamber Temperature 980°C - 1095°CEPA guideline for medical waste incinerators[4]
Gas Residence Time in Secondary Chamber > 2 secondsGeneral for hazardous waste incineration[2]
Container for Hazardous Pharmaceutical Waste Black, clearly labeled "Hazardous Waste Pharmaceuticals"EPA recommendation
Container for Non-Hazardous Pharmaceutical Waste BlueEPA recommendation

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol details the procedures for the routine disposal of solid this compound waste, contaminated materials, and the decontamination of laboratory equipment.

Waste Segregation and Collection
  • Objective: To safely collect and segregate this compound waste at the point of generation.

  • Materials:

    • Designated, leak-proof, and sealable hazardous waste container (black) labeled "this compound Waste" and with the appropriate hazard symbols.

    • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields or goggles, lab coat.

  • Procedure:

    • Designate a specific hazardous waste container for all solid this compound waste.

    • Place all disposable items that have come into contact with this compound, including gloves, weighing papers, and contaminated bench paper, into this container.

    • Collect any unused or expired solid this compound in its original container or a suitable, tightly sealed container and place it in the designated waste container.

    • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.

Decontamination of Non-Disposable Items and Work Surfaces
  • Objective: To safely decontaminate reusable labware and work surfaces after handling this compound.

  • Materials:

    • Ethanol

    • Soap and water solution

    • Absorbent paper towels

    • Vapor-tight plastic bags for disposal of contaminated wipes

    • Appropriate PPE

  • Procedure:

    • Prepare a cleaning solution of ethanol.

    • Using absorbent paper dampened with ethanol, wipe down all contaminated surfaces, starting from the least contaminated area and moving towards the most contaminated.

    • For reusable labware (e.g., glassware, spatulas), rinse with ethanol to remove residual this compound. Collect the ethanol rinsate as hazardous waste.

    • Following the ethanol wipe/rinse, wash the surfaces and labware with a soap and water solution.

    • Rinse with water.

    • Place all used absorbent paper in a vapor-tight plastic bag and dispose of it in the designated this compound waste container.

Disposal of Empty this compound Containers
  • Objective: To ensure empty containers that held this compound are properly decontaminated before disposal.

  • Materials:

    • Suitable solvent (e.g., ethanol, based on this compound's solubility)

    • Hazardous waste container for liquid rinsate

    • Appropriate PPE

  • Procedure:

    • Triple-rinse the empty container with a suitable solvent like ethanol.

    • Collect the rinsate in a designated hazardous liquid waste container.

    • After triple-rinsing, deface or remove the original label.

    • Dispose of the decontaminated container in accordance with institutional guidelines for regular laboratory glass or plastic waste.

Final Disposal
  • Objective: To arrange for the final disposal of the accumulated this compound waste.

  • Procedure:

    • Store the sealed and labeled this compound waste container in a designated, secure area within the laboratory, away from incompatible materials.

    • Once the container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • The primary method for the final destruction of this compound and other pharmaceutical waste is high-temperature incineration.

Visualizing the this compound Disposal Workflow

The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal start Handling this compound solid_waste Solid this compound Waste & Contaminated Disposables start->solid_waste spill Accidental Spill start->spill decon_surfaces Decontaminate Surfaces & Equipment with Solvent start->decon_surfaces collect_solid Collect in Labeled Hazardous Waste Container (Black) solid_waste->collect_solid liquid_waste Liquid Waste (e.g., rinsate) collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid spill->decon_surfaces storage Secure Storage in Lab collect_solid->storage collect_liquid->storage decon_surfaces->liquid_waste decon_containers Triple-Rinse Empty Containers decon_containers->liquid_waste pickup Arrange EHS/Contractor Pickup storage->pickup incineration High-Temperature Incineration pickup->incineration This compound Spill Response spill This compound Spill Occurs ppe Don Appropriate PPE spill->ppe dampen Dampen Solid Spill with Ethanol ppe->dampen collect Transfer to Hazardous Waste Container dampen->collect decontaminate Decontaminate Spill Area with Ethanol, then Soap & Water collect->decontaminate dispose_wipes Dispose of Cleaning Materials as Hazardous Waste decontaminate->dispose_wipes notify Notify EHS Department dispose_wipes->notify

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pheneturide, a potent anticonvulsant agent. Adherence to these protocols is crucial for minimizing exposure risk and ensuring regulatory compliance.

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following equipment must be worn at all times in the designated handling area.

PPE CategoryItemSpecifications
Hand Protection Double GlovesTwo pairs of powder-free, disposable nitrile gloves. The outer glove should be changed every 30 minutes or immediately upon contamination.[3][4]
Body Protection Disposable GownA long-sleeved, solid-front gown made of a low-permeability fabric with tight-fitting cuffs is required. For operations with a high risk of dust generation, coveralls ("bunny suit") are recommended to provide head-to-toe protection.
Eye Protection Safety GogglesChemical splash goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.
Respiratory Protection Fit-tested RespiratorA NIOSH-certified N95 or higher-level respirator is necessary when handling this compound powder outside of a certified chemical fume hood or glove box.

Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound powder must be conducted in a designated and controlled access area. Engineering controls, such as a certified chemical fume hood or a glove box, are the primary means of reducing exposure and must be used for all weighing and aliquoting activities.

Preparation:

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify that all equipment, including scales, spatulas, and containers, are clean and properly calibrated.

  • Prepare the designated handling area by ensuring it is clean and uncluttered.

Handling:

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations of this compound powder within a certified chemical fume hood or glove box to minimize inhalation risk.

  • Use techniques and tools that minimize dust generation.

  • When preparing solutions, add the solvent to the powder slowly to prevent splashing. If sonication is needed, ensure the container is securely sealed.

  • After handling, securely seal all containers holding this compound.

Post-Handling:

  • Decontaminate all surfaces and equipment used for handling the compound.

  • Carefully remove PPE, starting with the outer gloves, to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, must be treated as hazardous waste.

  • Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

Unused Compound:

  • Do not dispose of unused this compound down the drain or in the regular trash.

  • Unused compounds should be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.

Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing, the container can typically be disposed of as regular laboratory waste, ensuring the original label is defaced.

Consult with your institution's EHS department for specific protocols and to ensure full compliance with all local, state, and federal regulations.

Diagrams

PPE_Workflow_for_Pheneturide_Handling cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A Assess Task and Potential for Exposure B Select Appropriate PPE (Table 1) A->B C Inspect PPE for Defects B->C D Don PPE in Correct Sequence C->D Proceed if PPE is intact E Enter Designated Handling Area D->E F Handle this compound in Engineering Control (e.g., Fume Hood) E->F G Monitor for Contamination F->G H Decontaminate Surfaces and Equipment G->H Upon Task Completion I Doff PPE in Correct Sequence G->I If Contamination Occurs H->I J Segregate and Dispose of Contaminated Waste I->J K Wash Hands Thoroughly J->K

Caption: PPE Workflow for this compound Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.